4-(1-Boc-piperidin-3-yl)-butyric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-5-7-11(10-15)6-4-8-12(16)17/h11H,4-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVUQUJJLJBFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661414 | |
| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318536-95-7 | |
| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(1-Boc-piperidin-3-yl)-butyric acid chemical properties
An In-depth Technical Guide to 4-(1-Boc-piperidin-3-yl)-butyric acid
This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. It is intended for researchers, chemists, and drug development professionals who utilize complex intermediates for the synthesis of novel therapeutic agents. This guide delves into the compound's physicochemical properties, a detailed synthetic pathway, spectroscopic characterization, applications, and essential safety protocols, grounding all information in established scientific literature and supplier data.
Core Chemical Identity and Physicochemical Properties
This compound, registered under CAS Number 318536-95-7, is a bifunctional molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a butyric acid side chain.[1][2] The Boc group serves as a crucial protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions and allowing for selective chemical transformations at the carboxylic acid terminus. This orthogonal protection strategy is fundamental in multi-step organic synthesis, enabling chemists to deprotect the nitrogen under acidic conditions when required for subsequent coupling reactions.
The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs, particularly those targeting the central nervous system. The butyric acid moiety provides a versatile linker or a pharmacophoric element that can engage with biological targets.[3]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid | [1][4] |
| Synonyms | 1-Boc-Piperidine-3-butyric acid, 1-[(tert-Butoxy)carbonyl]-3-piperidinebutanoic acid | [1][4] |
| CAS Number | 318536-95-7 | [1][2][4][5][6] |
| Molecular Formula | C₁₄H₂₅NO₄ | [1][2][7] |
| Molecular Weight | 271.35 g/mol | [1][2][5] |
| Boiling Point | 399.7 ± 15.0 °C (Predicted) | [1] |
| Form | Solid | [8] |
Synthesis and Purification: A Representative Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While numerous specific pathways exist, a common and logical approach involves the elaboration of a side chain from a commercially available, suitably functionalized piperidine derivative. The following protocol is a representative example derived from standard organic chemistry transformations.
The causality behind this experimental design lies in building the carbon chain from a known precursor. Starting with a protected piperidone allows for nucleophilic addition to establish the initial portion of the side chain, which is then chemically modified through reduction and hydrolysis to yield the final carboxylic acid. The Boc protecting group is essential throughout this sequence to ensure the piperidine nitrogen remains unreactive.
Caption: Representative synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate (Intermediate Alkene Ester)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to form the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-3-piperidone (1.0 eq.) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target alkene.
Step 2: Synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-3-yl)butanoate (Saturated Ester)
-
Dissolve the alkene ester from Step 1 in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Stir the reaction vigorously for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the saturated ester, which is often used in the next step without further purification.
Step 3: Hydrolysis to this compound (Final Product)
-
Dissolve the saturated ester from Step 2 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.
-
Once the hydrolysis is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.
Spectroscopic Characterization
While detailed spectra are lot-specific, the structure of this compound allows for the prediction of key spectroscopic features essential for its identification and quality control.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency |
| ¹H NMR | Boc group protons (-C(CH₃)₃) | ~1.45 ppm (singlet, 9H) |
| Piperidine & Butyrate protons (-CH-, -CH₂-) | ~1.0 - 3.8 ppm (complex multiplets) | |
| Carboxylic acid proton (-COOH) | >10 ppm (broad singlet, 1H) | |
| ¹³C NMR | Boc carbonyl carbon (-C=O) | ~155 ppm |
| Carboxylic acid carbonyl carbon (-C=O) | ~175-180 ppm | |
| Boc quaternary carbon (-C(CH₃)₃) | ~80 ppm | |
| Boc methyl carbons (-C(CH₃)₃) | ~28 ppm | |
| Piperidine & Butyrate carbons (-CH-, -CH₂-) | ~20 - 50 ppm | |
| FTIR | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |
| C=O stretch (carboxylic acid) | ~1710 cm⁻¹ | |
| C=O stretch (Boc carbamate) | ~1690 cm⁻¹ | |
| C-H stretch (alkane) | 2850-2980 cm⁻¹ |
Applications in Medicinal Chemistry and Drug Development
This compound is a valuable intermediate in the synthesis of complex molecules for pharmaceutical research.[4] Its utility stems from the combination of the pharmacologically relevant piperidine core and the versatile butyric acid handle.
-
Scaffold for Novel Therapeutics: The compound serves as a foundational building block for creating libraries of molecules to be screened for biological activity. The piperidine nitrogen, after deprotection, can be functionalized via reductive amination, acylation, or arylation. The carboxylic acid can be converted to amides, esters, or other functional groups, allowing for extensive structural diversification.
-
Synthesis of Active Pharmaceutical Ingredients (APIs): It is used in the synthesis of various potential drugs, including anticancer, antiviral, and hormone-based therapies.[4] The butyric acid portion of the molecule is particularly interesting, as butyrate derivatives are known to have biological activities, including the inhibition of histone deacetylase (HDAC), which is relevant in cancer therapy.[3]
-
Linker Technology: In the development of PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), the butyric acid chain can serve as a component of a longer linker that connects a protein-binding moiety to an E3 ligase recruiter or a cytotoxic payload.
Caption: Logical relationship of the compound to its applications in drug discovery.
Safety, Handling, and Storage
As with any organic chemical intermediate, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound may cause skin, eye, and respiratory tract irritation.[4][9][10] It is crucial to avoid dust formation and inhalation.[9][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4][9][11] Operations should be conducted in a well-ventilated area or a chemical fume hood.[4][9]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9][11] The compound is generally stable under recommended storage conditions.[11]
References
- 1. This compound | 318536-95-7 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. scbt.com [scbt.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. This compound | C14H25NO4 | CID 44890927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(1-Boc-piperidin-4-yl)butanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. peptide.com [peptide.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
4-(1-Boc-piperidin-3-yl)-butyric acid CAS 318536-95-7
An In-depth Technical Guide to 4-(1-Boc-piperidin-3-yl)-butyric acid (CAS 318536-95-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in modern pharmaceutical synthesis. The document details the compound's chemical and physical properties, a proposed synthetic route with a detailed experimental protocol, purification methods, and in-depth analytical characterization. The guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis of complex molecules, particularly in the fields of oncology and virology.
Introduction
This compound, with CAS Registry Number 318536-95-7, is a bifunctional molecule that incorporates a protected piperidine ring and a butyric acid side chain. The piperidine scaffold is a prevalent structural motif in a vast array of bioactive molecules and approved drugs. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability and allows for selective chemical transformations, making it an ideal building block in multi-step syntheses. The butyric acid moiety offers a handle for further functionalization, such as amide bond formation, to link the piperidine core to other molecular fragments. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, including potential anticancer and antiviral drugs.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 318536-95-7 |
| Molecular Formula | C₁₄H₂₅NO₄ |
| Molecular Weight | 271.35 g/mol |
| IUPAC Name | 4-(1-(tert-butoxycarbonyl)piperidin-3-yl)butanoic acid |
| Synonyms | This compound, 1-[(tert-Butoxy)carbonyl]-3-piperidinebutanoic acid |
| Appearance | White to off-white solid (predicted) |
| Purity | Typically ≥98% |
Synthesis and Purification
Proposed Synthetic Workflow
The proposed three-step synthesis is outlined below. It involves the alkylation of N-Boc-3-cyanopiperidine, followed by nitrile hydrolysis to an ester, and subsequent saponification to the desired carboxylic acid.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-(4-oxobutyl)piperidine-1-carboxylate (Intermediate Aldehyde)
This step involves the deprotonation of N-Boc-3-cyanopiperidine at the α-position to the nitrile, followed by alkylation with a protected 3-carbon electrophile, and subsequent deprotection to reveal the aldehyde.
-
To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of N-Boc-3-cyanopiperidine (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.
-
Add 3-bromopropionaldehyde diethyl acetal (1.2 eq.) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in a mixture of THF and 1M HCl and stir at room temperature for 4 hours to hydrolyze the acetal.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography on silica gel to afford the intermediate aldehyde.
Step 2: Synthesis of Ethyl 4-(1-Boc-piperidin-3-yl)butanoate
A Wittig reaction is employed to convert the aldehyde to the α,β-unsaturated ester, which is then reduced to the saturated ester.
-
To a suspension of (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in anhydrous dichloromethane (DCM), add a solution of the intermediate aldehyde from Step 1 (1.0 eq.) in DCM.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture and purify by flash column chromatography to isolate the α,β-unsaturated ester.
-
Dissolve the unsaturated ester in ethanol and add Pd/C (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield the crude ethyl 4-(1-Boc-piperidin-3-yl)butanoate, which can be purified by column chromatography if necessary.
Step 3: Synthesis of this compound
The final step is the saponification of the ethyl ester to the carboxylic acid.[2][3]
-
Dissolve the ethyl ester from Step 2 (1.0 eq.) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq.) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Purification
The final product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white to off-white solid. Purity can be assessed by HPLC and NMR spectroscopy.
Analytical Characterization
As no publicly available spectra for this specific compound were found, the following data are predicted based on the analysis of its constituent functional groups and data from structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~3.8-4.1 | m | 2H | -CH₂- (piperidine, adjacent to N) |
| ~2.7-2.9 | m | 2H | -CH₂- (piperidine, adjacent to N) |
| ~2.3 | t | 2H | -CH₂-COOH |
| ~1.1-2.0 | m | 9H | Piperidine ring protons and -CH₂-CH₂-CH₂- |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~179 | -COOH |
| ~155 | -C=O (Boc) |
| ~79 | -C(CH₃)₃ (Boc) |
| ~45-50 | -CH₂- (piperidine, adjacent to N) |
| ~30-40 | Piperidine ring carbons and butyric acid chain carbons |
| 28.4 | -C(CH₃)₃ (Boc) |
The chemical shifts of the piperidine ring protons are expected to be broad due to conformational isomers introduced by the Boc group.[4] The carboxylic acid proton signal is also expected to be broad and its chemical shift can be concentration-dependent.[5]
Mass Spectrometry (MS)
Mass spectral analysis is crucial for confirming the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI-MS):
-
Expected [M+H]⁺: m/z 272.18
-
Expected [M+Na]⁺: m/z 294.16
-
-
Fragmentation Analysis: The fragmentation of N-Boc-piperidine derivatives is well-characterized.[1] Common fragmentation pathways include the loss of the Boc group or isobutylene.
-
Loss of tert-butyl group (-57 Da): A significant fragment at m/z 215 is expected.
-
Loss of the Boc group (-101 Da): A fragment corresponding to the deprotected piperidine derivative at m/z 171 is also anticipated.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carboxylic acid and the carbamate functional groups.[6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~2975, ~2870 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1450, ~1365 | Medium | C-H bend |
| ~1250, ~1160 | Strong | C-O stretch (carbamate) |
Applications in Drug Discovery and Development
This compound is a versatile building block for the synthesis of complex molecular architectures. The presence of the Boc-protected piperidine allows for its incorporation into molecules where this saturated heterocycle is a key pharmacophoric element. The butyric acid side chain provides a reactive handle for coupling reactions, most commonly amide bond formation, to link the piperidine core to other parts of a target molecule.
This intermediate is particularly valuable in the development of:
-
Enzyme Inhibitors: The piperidine ring can be designed to fit into the active site of enzymes, while the butyric acid chain can be used to introduce functionalities that interact with specific residues or to attach the molecule to a larger scaffold.
-
Receptor Ligands: Many receptor ligands incorporate a basic nitrogen atom, and the piperidine moiety can serve this role after deprotection of the Boc group.
-
PROTACs and Molecular Glues: The carboxylic acid can be used as an attachment point for linkers in the development of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules.
The structural features of this compound make it a valuable asset in the synthesis of novel therapeutics, particularly in the fields of oncology and virology.
Safety Information
While a comprehensive safety profile for this specific compound is not available, based on structurally related molecules, it should be handled with appropriate care. It may cause skin and eye irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile intermediate for organic and medicinal chemists. Its bifunctional nature, combining a protected piperidine ring with a reactive carboxylic acid side chain, allows for its use in the synthesis of a wide range of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and detailed analytical characterization to aid researchers in its effective utilization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid: A Key Intermediate in Medicinal Chemistry
Introduction: The Strategic Importance of Piperidine Scaffolds in Drug Discovery
The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a versatile three-dimensional scaffold for precise pharmacophore placement. Within this important class of building blocks, 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid has emerged as a particularly valuable intermediate. Its unique structure, featuring a strategically placed butanoic acid side chain on a Boc-protected piperidine ring, offers medicinal chemists a powerful tool for developing novel therapeutics, especially those targeting the central nervous system.
This technical guide provides a comprehensive overview of 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid, delving into its chemical and physical properties, synthesis, and critical applications in drug development. The discussion is tailored for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying scientific rationale for its use.
Physicochemical Properties and Structural Characterization
4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid is a white to off-white solid at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in common organic solvents, facilitating its use in a wide range of chemical transformations.[1][2] The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, esterification, or reduction.
A related and often commercially available isomer is 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)butanoic acid, which shares the same molecular formula and weight but differs in the attachment point of the butanoic acid side chain to the piperidine ring.[3]
| Property | Value | Reference |
| CAS Number | 318536-95-7 | [4] |
| Molecular Formula | C14H25NO4 | [3][4] |
| Molecular Weight | 271.35 g/mol | [3][4] |
| Appearance | White powder | [2] |
| Storage Conditions | 0-8°C | [2] |
The structural integrity and purity of 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Synthesis of 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid: A Strategic Approach
The synthesis of 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid and its derivatives often begins with a commercially available piperidine precursor. A common strategy involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction or modification of the side chain.
Conceptual Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway. The choice of starting materials and specific reagents may vary, but the core logic of protection, side-chain formation, and deprotection (if necessary for the final application) remains consistent.
Caption: Generalized synthetic workflow for 4-(1-(Boc)piperidin-3-yl)butanoic acid.
Detailed Experimental Protocol (Illustrative)
The following is a representative protocol for the synthesis, drawing upon general principles of organic synthesis for piperidine derivatives.[5][6]
Step 1: N-Boc Protection of a Piperidine-3-acetic acid derivative
-
Rationale: The Boc protecting group is employed to prevent the secondary amine of the piperidine ring from participating in undesired side reactions during subsequent synthetic steps. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.
-
Procedure:
-
Dissolve the starting piperidine-3-acetic acid derivative in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate, to neutralize any acid present and facilitate the reaction.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and other water-soluble impurities.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate.
-
Step 2: Elongation of the Side Chain (if necessary)
-
Rationale: If the starting material has a shorter side chain (e.g., acetic acid), it will need to be elongated to the butanoic acid chain. This can be achieved through various organic chemistry reactions, such as the Arndt-Eistert homologation or by using a malonic ester synthesis approach.
Step 3: Hydrolysis to the Carboxylic Acid
-
Rationale: If the side chain is introduced as an ester, a final hydrolysis step is required to obtain the desired carboxylic acid.
-
Procedure:
-
Dissolve the ester intermediate in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final product, 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid.
-
Applications in Drug Discovery and Medicinal Chemistry
4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid is a versatile building block with significant applications in the synthesis of a wide array of biologically active molecules.[1][2]
GABA Analogues and Neurological Disorders
A primary application of this compound is in the synthesis of γ-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in various neurological disorders, including epilepsy, anxiety, and neuropathic pain.[7][8]
-
Rationale for Structural Modification: GABA itself has limited therapeutic potential due to its poor ability to cross the blood-brain barrier and its rapid metabolism.[8] The development of GABA analogues aims to overcome these limitations by modifying the GABA backbone to enhance properties like lipophilicity.[8][9]
-
Role of the Piperidine Scaffold: The piperidine ring in 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid serves as a rigid scaffold that can mimic the conformation of GABA required for receptor binding. The butanoic acid side chain provides the necessary carboxylic acid functionality, a key feature of the GABA pharmacophore.
The synthesis of these analogues often involves coupling the carboxylic acid of the title compound with other molecules or further modifying the piperidine ring. This allows for the creation of a diverse library of compounds that can be screened for their activity at GABA receptors or their ability to modulate GABAergic neurotransmission.[10][11]
Other Therapeutic Areas
Beyond its use in developing GABA analogues, this compound is a valuable intermediate for synthesizing molecules targeting a range of diseases. The piperidine moiety is a common feature in drugs for various conditions, and the butanoic acid side chain provides a convenient point for chemical elaboration.[4][6] This includes its potential use in the development of:
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid. It may cause skin and eye irritation.[3][4] Therefore, it is essential to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]
Conclusion
4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid is a strategically important building block in modern medicinal chemistry. Its well-defined structure, featuring a versatile piperidine scaffold and a modifiable butanoic acid side chain, makes it an ideal starting point for the synthesis of a wide range of therapeutic agents. Its prominent role in the development of GABA analogues highlights its significance in the quest for new treatments for neurological disorders. As drug discovery continues to evolve, the demand for such well-designed, functionalized intermediates is likely to grow, solidifying the importance of 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid in the synthetic chemist's toolbox.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)butanoic acid | C14H25NO4 | CID 10400987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 4-(1-Boc-piperidin-3-yl)-butyric acid: A Technical Guide
Introduction
4-(1-Boc-piperidin-3-yl)-butyric acid is a bifunctional molecule incorporating a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a butyric acid side chain. This compound serves as a valuable building block in medicinal chemistry and drug discovery, enabling the synthesis of more complex molecules with potential therapeutic applications. The Boc-protecting group offers a stable yet readily cleavable handle for synthetic manipulations, while the piperidine scaffold is a common motif in many pharmaceuticals. The carboxylic acid moiety provides a versatile point for derivatization, such as amide bond formation.
A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and quality control during synthesis and downstream applications. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes predicted data, detailed interpretation, and standardized protocols for data acquisition, designed to support researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H and ¹³C NMR Data
Note: The following data are predicted based on the chemical structure and known chemical shifts of similar compounds. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1 | 10-12 | Broad Singlet | 1H |
| 2, 2' | 2.35 | Triplet | 2H |
| 3, 3' | 1.65 | Multiplet | 2H |
| 4, 4' | 1.45-1.55 | Multiplet | 2H |
| 5 | 1.70-1.85 | Multiplet | 1H |
| 6, 10 (axial) | 2.70-2.85 | Multiplet | 2H |
| 6, 10 (equatorial) | 4.00-4.15 | Multiplet | 2H |
| 7 (axial), 8 (axial), 9 (axial) | 1.10-1.30 | Multiplet | 3H |
| 7 (equatorial), 8 (equatorial), 9 (equatorial) | 1.60-1.75 | Multiplet | 3H |
| 12 | 1.46 | Singlet | 9H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| 1 | 179-181 |
| 2 | 34-36 |
| 3 | 29-31 |
| 4 | 22-24 |
| 5 | 35-37 |
| 6 | 45-47 |
| 7 | 25-27 |
| 8 | 30-32 |
| 9 | 44-46 |
| 11 | 155-157 |
| 12 | 79-81 |
| 13 | 28-30 |
Structural Assignment and Interpretation
The predicted NMR data reveals the key structural features of this compound.
Caption: Molecular structure of this compound with atom numbering.
In the ¹H NMR spectrum, the carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (10-12 ppm) due to hydrogen bonding.[1][2] The protons of the butyric acid side chain will exhibit characteristic multiplets. The protons on the piperidine ring are more complex due to its chair conformation and the presence of the bulky Boc group, which can lead to distinct signals for axial and equatorial protons. The nine protons of the tert-butyl group of the Boc protecting group will give a sharp singlet around 1.46 ppm.
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is predicted to be the most downfield signal (179-181 ppm).[3] The carbonyl of the Boc group will appear around 155-157 ppm. The quaternary carbon and the methyl carbons of the Boc group will have characteristic signals around 79-81 ppm and 28-30 ppm, respectively. The remaining carbons of the piperidine ring and the butyric acid chain will appear in the aliphatic region.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can also be a suitable solvent.[3][4]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of approximately -1 to 13 ppm.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Characteristic IR Absorptions
Note: The following data are predicted based on the functional groups present and general IR correlation tables.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 2500-3300 | Broad | Carboxylic Acid | O-H Stretch |
| 2850-2960 | Medium | Alkyl C-H | C-H Stretch |
| ~1710 | Strong | Carboxylic Acid | C=O Stretch |
| ~1690 | Strong | Carbamate (Boc) | C=O Stretch |
| 1160-1250 | Strong | Carbamate (Boc) | C-O Stretch |
| 1210-1320 | Medium | Carboxylic Acid | C-O Stretch |
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the Boc-carbamate functional groups.[5][6][7][8][9] A very broad band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[5][8][9] Two strong carbonyl (C=O) stretching bands are predicted: one around 1710 cm⁻¹ for the carboxylic acid and another around 1690 cm⁻¹ for the Boc-carbamate.[6][8][9] The C-H stretching vibrations of the alkyl portions of the molecule will appear in the 2850-2960 cm⁻¹ region. Additionally, strong C-O stretching bands for both the carboxylic acid and the carbamate will be present in the fingerprint region.
Caption: Key predicted vibrational modes for this compound.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is a convenient technique that requires minimal sample preparation.[10][11][12]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the solid sample and the crystal surface.[10][13]
-
Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-dampened tissue.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Predicted Mass Spectrometry Data
Note: The following data are predicted for electrospray ionization (ESI), a soft ionization technique.
Table 4: Predicted m/z Values for Key Ions
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 272.18 | Protonated molecular ion |
| [M+Na]⁺ | 294.16 | Sodium adduct |
| [M-H]⁻ | 270.17 | Deprotonated molecular ion |
| [M-55]⁺ | 216.13 | Loss of isobutylene from the Boc group |
| [M-99]⁺ | 172.12 | Loss of the entire Boc group |
Interpretation of the Mass Spectrum
Using a soft ionization technique like ESI, the protonated molecular ion [M+H]⁺ is expected to be a prominent peak in the positive ion mode.[14][15][16] In the negative ion mode, the deprotonated molecular ion [M-H]⁻ will be observed.
A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da), though the resulting fragment would be neutral. A more common fragmentation is the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da).[17][18] The loss of isobutylene (C₄H₈) results in a fragment with m/z 216.13. The loss of the entire Boc group gives a fragment with m/z 172.12. Further fragmentation of the butyric acid side chain can also occur.
Caption: Predicted major fragmentation pathways for this compound in positive ion ESI-MS.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[19] Further dilute this stock solution to a final concentration of about 1-10 µg/mL with the same solvent.[19]
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be coupled with a liquid chromatography system (LC-MS) for sample introduction or infused directly.
-
Infusion: For direct infusion, introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
ESI Source Parameters: Optimize the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature, to achieve a stable and intense signal.[16]
-
Mass Analyzer: Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
-
Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis by selecting the molecular ion of interest ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]
- 11. agilent.com [agilent.com]
- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 15. phys.libretexts.org [phys.libretexts.org]
- 16. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Mass spectrometry of 4-(1-Boc-piperidin-3-yl)-butyric acid
An In-depth Technical Guide to the Mass Spectrometry of 4-(1-Boc-piperidin-3-yl)-butyric acid
Introduction
Overview of this compound: Structure and Significance
This compound is a bifunctional organic molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a butyric acid side chain. This compound serves as a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] The piperidine scaffold is a common motif in a wide range of pharmaceuticals, and the Boc protecting group offers a stable yet readily cleavable means of masking the reactivity of the piperidine nitrogen during synthetic transformations.[3][4] The carboxylic acid moiety provides a handle for further functionalization, such as amide bond formation in peptide synthesis or the creation of other derivatives.[1] Its utility is particularly noted in the synthesis of analgesics, anti-inflammatory drugs, and in neuroscience research.[1]
The Role of Mass Spectrometry in the Analysis of Pharmaceutical Intermediates
Mass spectrometry (MS) is an indispensable analytical technique in the pharmaceutical industry for the structural elucidation, purity assessment, and quantification of synthetic intermediates and active pharmaceutical ingredients (APIs). Its high sensitivity and specificity allow for the confident identification of compounds and their related impurities, even at trace levels. For a molecule like this compound, mass spectrometry is crucial for verifying its identity post-synthesis and for monitoring its conversion in subsequent reactions.
Objectives of this Guide
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. As a Senior Application Scientist, the aim is to move beyond a simple recitation of data and provide a deep, mechanistic understanding of the molecule's behavior in the mass spectrometer. We will explore its ionization characteristics, predict its fragmentation patterns based on first principles and established literature, and present a detailed, step-by-step protocol for its analysis. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry in their daily workflows.
Physicochemical Properties and Expected Mass Spectrometric Behavior
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing an appropriate analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₅NO₄ | [5] |
| Molecular Weight | 271.35 g/mol | [5] |
| Monoisotopic Mass | 271.17835828 Da | [6] |
| IUPAC Name | 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid | [5] |
| Form | Solid |
Ionization Considerations for a Boc-Protected Carboxylic Acid
The choice of ionization technique is critical for the successful analysis of any compound. For a molecule with the structural features of this compound, electrospray ionization (ESI) is the most suitable method due to the presence of ionizable groups.
-
Positive Ion Mode (ESI+): In positive ion mode, the basic nitrogen of the piperidine ring can be readily protonated to form the [M+H]⁺ ion. This is often the preferred mode for piperidine-containing compounds.[4]
-
Negative Ion Mode (ESI-): The carboxylic acid group is acidic and can be deprotonated to form the [M-H]⁻ ion.[7] The choice between positive and negative mode will depend on the specific analytical conditions and the desired sensitivity.
In addition to the protonated or deprotonated molecule, it is common to observe adducts with ions present in the mobile phase. In positive ion mode, common adducts include [M+Na]⁺ and [M+K]⁺. In negative ion mode, formate ([M+HCOO]⁻) or chloride ([M+Cl]⁻) adducts may be seen.[8]
Experimental Methodology
The following section outlines a typical workflow for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient for screening and analysis of small molecules. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 2 µL | |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI) | |
| Polarity | Positive | To target the protonation of the piperidine nitrogen. |
| MS1 Scan Range | m/z 100-500 | To encompass the precursor ion and potential adducts. |
| MS/MS Activation | Collision-Induced Dissociation (CID) | |
| Collision Energy | 10-40 eV (Ramped) | A ramped collision energy ensures the capture of a wide range of fragment ions. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
For unambiguous confirmation of the elemental composition, high-resolution mass spectrometry (HRMS) is recommended. The theoretical exact mass of the protonated molecule [C₁₄H₂₅NO₄+H]⁺ is 272.1856 Da. An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the compound's identity.
Interpreting the Mass Spectra of this compound
Expected Molecular Ions and Adducts in the Full Scan (MS1) Spectrum
In the full scan MS1 spectrum, the following ions are expected to be observed:
| Ion | Formula | Theoretical m/z |
| [M+H]⁺ | [C₁₄H₂₅NO₄+H]⁺ | 272.1856 |
| [M+Na]⁺ | [C₁₄H₂₅NO₄+Na]⁺ | 294.1676 |
| [M+K]⁺ | [C₁₄H₂₅NO₄+K]⁺ | 310.1415 |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺, m/z 272.19) will provide structural information through characteristic fragmentation patterns. The fragmentation is expected to be dominated by the lability of the Boc group, with contributions from the carboxylic acid and piperidine ring.
The Boc group is notoriously labile in the gas phase and is a primary driver of fragmentation.[9] Key neutral losses include:
-
Loss of isobutylene (C₄H₈, 56 Da): This is a very common fragmentation pathway for Boc-protected amines.[10]
-
Loss of the entire Boc group (C₅H₉O₂, 101 Da): This results in the deprotected piperidine.
-
Loss of tert-butanol (C₄H₁₀O, 74 Da): Another possible fragmentation pathway.[11]
-
Loss of CO₂ (44 Da) following the loss of isobutylene. [3]
Caption: Fragmentation of the Boc group.
The carboxylic acid can undergo characteristic neutral losses:
-
Loss of water (H₂O, 18 Da): A common fragmentation for carboxylic acids.
-
Loss of the carboxyl group (COOH, 45 Da) or CO and H₂O. [12]
Caption: Fragmentation of the carboxylic acid.
The piperidine ring itself can undergo cleavage, often initiated by the charge on the nitrogen atom. This can lead to a variety of smaller fragment ions.[4]
Caption: Piperidine ring fragmentation.
Proposed Consolidated Fragmentation Pathway of this compound
The following diagram illustrates the most probable interconnected fragmentation pathways for the protonated molecule.
Caption: Proposed fragmentation pathway.
Summary of Expected Fragment Ions
This table summarizes the most likely and diagnostic fragment ions to be observed in the MS/MS spectrum of this compound.
| m/z (Observed) | Proposed Formula | Neutral Loss | Description |
| 272.19 | [C₁₄H₂₆NO₄]⁺ | - | Protonated Molecule |
| 254.17 | [C₁₄H₂₄NO₃]⁺ | H₂O | Loss of water from the carboxylic acid |
| 216.13 | [C₁₀H₁₈NO₄]⁺ | C₄H₈ | Loss of isobutylene from the Boc group |
| 172.14 | [C₉H₁₈NO₂]⁺ | C₄H₈ + CO₂ | Loss of isobutylene and carbon dioxide |
| 171.12 | [C₉H₁₇NO₂]⁺ | C₅H₉O₂ | Loss of the entire Boc group |
| 154.13 | [C₉H₁₆NO]⁺ | C₄H₈ + CO₂ + H₂O | Subsequent loss of water |
Conclusion
Key Takeaways for the Analysis of this compound
The mass spectrometric analysis of this compound is straightforward with the appropriate methodology. The key diagnostic features are the characteristic neutral losses from the Boc protecting group, particularly the loss of 56 Da (isobutylene). ESI in positive ion mode coupled with tandem mass spectrometry provides rich structural information, allowing for confident identification. Accurate mass measurement via HRMS should be employed for definitive confirmation of the elemental composition.
Broader Implications for the Analysis of Boc-Protected Compounds
The principles outlined in this guide are broadly applicable to the analysis of other Boc-protected compounds. The lability of the Boc group is a consistent and predictable feature that can be used as a diagnostic tool in structural elucidation.[3][9] Understanding these fundamental fragmentation pathways is essential for any scientist working with protected amines and amino acids in a drug discovery and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. biosynce.com [biosynce.com]
- 3. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 318536-95-7 [amp.chemicalbook.com]
- 6. 4-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)butanoic acid | C14H25NO4 | CID 10400987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
An In-Depth Technical Guide to the Infrared Spectrum of 4-(1-Boc-piperidin-3-yl)-butyric acid
Introduction
4-(1-Boc-piperidin-3-yl)-butyric acid is a valuable bifunctional molecule commonly utilized as a building block in medicinal chemistry and drug development.[1] Its structure incorporates a carboxylic acid moiety, a piperidine ring, and a tert-butyloxycarbonyl (Boc) protecting group. This unique combination of functional groups makes it a versatile intermediate for synthesizing more complex pharmaceutical agents.[1][2]
Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the structural elucidation and quality control of such molecules. It provides a unique molecular fingerprint by probing the vibrational modes of chemical bonds. This guide offers a detailed analysis of the expected IR spectrum of this compound, explains the experimental rationale for acquiring a high-quality spectrum, and provides a framework for data validation, ensuring scientific rigor and trustworthiness in its characterization.
Molecular Structure and Key Vibrational Modes
To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups, each with characteristic vibrational frequencies. The structure contains four primary regions of interest for IR analysis: the carboxylic acid, the Boc-carbamate, the saturated alkyl chains, and the piperidine ring.
Caption: Molecular structure of this compound.
-
Carboxylic Acid (-COOH): This group is a dominant feature in an IR spectrum. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state. This dimerization profoundly influences the O-H and C=O stretching vibrations.
-
Boc-Carbamate (-NCOOC(CH₃)₃): As a carbamate ester, this group possesses a distinct carbonyl (C=O) bond and several C-O and C-N bonds, which give rise to characteristic absorptions.
-
Alkyl Moieties (Piperidine Ring and Butyric Acid Chain): The saturated C-H bonds in the piperidine ring, the butyric acid chain, and the tert-butyl group will produce characteristic stretching and bending vibrations.
Predicted IR Spectrum: A Band-by-Band Analysis
The superposition of the vibrational modes from each functional group generates the final spectrum. The most diagnostically significant regions are the hydroxyl/C-H stretch region (4000-2500 cm⁻¹) and the carbonyl region (1800-1650 cm⁻¹).
Key Spectral Regions and Expected Absorptions
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |
| 3300–2500 | O–H stretch | Carboxylic Acid (dimer) | Very Strong, Very Broad |
| 3000–2850 | C–H stretch | Alkyl (CH, CH₂, CH₃) | Medium-Strong, Sharp peaks superimposed on the O-H band |
| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Very Strong, Sharp |
| ~1690 | C=O stretch | Carbamate (Boc group) | Very Strong, Sharp |
| 1470–1430 | C–H bend | Alkyl (CH₂) | Medium, Variable |
| 1440–1395 | O–H bend | Carboxylic Acid | Medium, Broad |
| 1390 & 1365 | C–H bend | tert-butyl group | Medium, often a characteristic doublet |
| 1320–1210 | C–O stretch | Carboxylic Acid | Strong, Broad |
| 1250–1150 | C–O stretch & C-N Stretch | Carbamate (Boc group) | Strong |
| 950–910 | O–H bend (out-of-plane) | Carboxylic Acid (dimer) | Medium, Broad |
Detailed Interpretation
-
The O-H and C-H Stretching Region (3300-2500 cm⁻¹): The most unmistakable feature of a carboxylic acid is the extremely broad O-H stretching band that dominates this region.[3][4][5][6] This broadening is a direct consequence of the strong hydrogen bonding in the dimeric form.[3][4] Superimposed on this broad absorption, one should observe several sharp, well-defined peaks between 3000 cm⁻¹ and 2850 cm⁻¹, which are characteristic of the C-H stretching vibrations from the numerous alkyl groups in the molecule.[7]
-
The Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹): This region is critical for confirming the presence of both the carboxylic acid and the Boc-carbamate.
-
Carboxylic Acid Carbonyl: For a saturated, hydrogen-bonded dimer, the C=O stretch appears as a very strong and intense band around 1710 cm⁻¹.[6][8]
-
Carbamate Carbonyl: The C=O stretch of the Boc group is also very strong and typically appears at a slightly lower wavenumber, often in the 1700-1680 cm⁻¹ range.[9]
-
Expected Appearance: Due to the proximity of these two absorptions, the spectrum will likely show a single, very intense, and possibly broadened or asymmetric peak centered around 1700 cm⁻¹, representing the overlap of both carbonyl stretches. This will be the most intense band in the entire spectrum.
-
-
The Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex, overlapping signals that are unique to the molecule.
-
C-O Stretching and O-H Bending: A strong, broad band between 1320-1210 cm⁻¹ is characteristic of the C-O stretch of the carboxylic acid dimer.[3] In-plane O-H bending also contributes a broad feature around 1440-1395 cm⁻¹.[3]
-
Boc Group Vibrations: The Boc group presents several characteristic bands. A doublet around 1390 cm⁻¹ and 1365 cm⁻¹ is indicative of the tert-butyl group's symmetric and asymmetric C-H bending modes. Furthermore, strong absorptions related to the carbamate's C-O and C-N stretching modes are expected between 1250 cm⁻¹ and 1150 cm⁻¹.[9]
-
Alkyl Bending: Methylene (-CH₂-) scissoring vibrations appear around 1465 cm⁻¹.
-
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol outlines the use of Fourier-Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a modern and efficient method for analyzing solid samples.
Instrumentation: FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.
Step-by-Step Methodology
-
Instrument Preparation & Verification:
-
Rationale: Ensures the instrument is functioning correctly before sample analysis.
-
Action: Turn on the spectrometer and allow the source and detector to stabilize for at least 30 minutes. If required by internal SOPs, run an instrument performance qualification (IPQ) using a certified polystyrene standard.
-
-
ATR Crystal Cleaning:
-
Rationale: Prevents cross-contamination and ensures the collected spectrum is solely from the analyte.
-
Action: Clean the ATR crystal surface thoroughly with a solvent-grade isopropanol or ethanol-moistened, lint-free wipe. Dry completely.
-
-
Background Spectrum Collection:
-
Rationale: This is a critical self-validating step. The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which is then mathematically subtracted from the sample spectrum.
-
Action: With the clean, empty ATR anvil in place, collect a background spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Rationale: Requires a small amount of sample and ensures intimate contact with the ATR crystal for a strong signal.
-
Action: Place a small amount (1-5 mg) of solid this compound onto the center of the ATR crystal.
-
-
Pressure Application:
-
Rationale: Good contact between the solid sample and the crystal is essential for ATR. The pressure anvil ensures this contact, maximizing the signal-to-noise ratio.
-
Action: Lower the pressure anvil and apply consistent pressure to the sample, compressing it against the crystal.
-
-
Sample Spectrum Collection:
-
Rationale: This is the data acquisition step.
-
Action: Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
-
Post-Analysis Cleaning:
-
Rationale: Leaves the instrument ready for the next user and prevents sample carryover.
-
Action: Release the pressure, remove the bulk of the sample, and clean the ATR crystal and anvil tip thoroughly as described in Step 2.
-
Caption: Experimental workflow for ATR-FTIR analysis.
Trustworthiness: A Self-Validating System
The integrity of the final spectrum relies on a self-validating process.
-
Background Correction: A properly collected background is the first line of defense. After data acquisition, inspect the spectrum for signs of incomplete background subtraction. Sharp, rotational peaks around 2360 cm⁻¹ indicate atmospheric CO₂, while broad, rolling features from 3700-3200 cm⁻¹ and around 1630 cm⁻¹ suggest water vapor. If present, a new background should be collected.
-
Lineweight and Intensity: The most intense peak (the carbonyl stretch) should typically have an absorbance value below 1.5. If the peaks are "flat-topped," the signal has saturated the detector, and less sample should be used.
-
Reproducibility: A trustworthy protocol yields reproducible results. Running the sample in triplicate should produce virtually identical spectra, confirming the homogeneity of the sample and the consistency of the method.
-
Reference Comparison: The ultimate validation comes from comparing the acquired spectrum to a known reference spectrum from a trusted database or a previously qualified batch of material.
Conclusion
The IR spectrum of this compound is rich with information, defined by several key features. The definitive evidence for its structure lies in the simultaneous observation of: 1) a very broad O-H stretch from 3300-2500 cm⁻¹, 2) sharp alkyl C-H stretches around 2950 cm⁻¹, and 3) an extremely intense, overlapping carbonyl band around 1700 cm⁻¹. Additional confirmation is provided by the characteristic vibrations of the Boc group and other fingerprint region absorptions. By following a robust and self-validating experimental protocol, IR spectroscopy serves as a rapid, reliable, and authoritative tool for the structural confirmation and quality assessment of this important synthetic intermediate.
References
- 1. biosynce.com [biosynce.com]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 9. researchgate.net [researchgate.net]
Role of 4-(1-Boc-piperidin-3-yl)-butyric acid in medicinal chemistry
An In-Depth Technical Guide to the Role of 4-(1-Boc-piperidin-3-yl)-butyric Acid in Medicinal Chemistry
Abstract
In the intricate process of drug discovery, the selection of appropriate chemical building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. This compound has emerged as a highly valuable and versatile scaffold, particularly in the design of enzyme inhibitors. Its unique combination of a conformationally constrained piperidine ring, a specific substitution vector, a flexible butyric acid linker, and an orthogonally protected nitrogen atom provides medicinal chemists with a powerful tool for optimizing molecular architecture. This guide provides a senior-level perspective on the strategic application of this building block, focusing on its role in the development of novel Factor XIa (FXIa) inhibitors, and details the causal relationships between its structure and its function in achieving high-affinity ligand-protein interactions.
Introduction: The Principle of Rational Linkerology in Drug Design
Modern drug design has evolved beyond simple pharmacophore identification to a sophisticated discipline of molecular engineering. A critical, yet often underappreciated, component of this process is "linkerology"—the rational design of linking moieties that connect key binding fragments. An optimal linker is not merely a passive spacer; it actively contributes to the molecule's overall profile by:
-
Establishing Optimal Geometry: Orienting pharmacophores in the precise three-dimensional space required for high-affinity binding to the target protein.
-
Modulating Physicochemical Properties: Influencing solubility, lipophilicity (LogP), and polar surface area (PSA) to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties.
-
Introducing Favorable Interactions: The linker itself can form productive hydrogen bonds, van der Waals, or hydrophobic interactions with the protein target.
The piperidine heterocycle is a cornerstone of this strategy, recognized as a privileged structure in medicinal chemistry due to its prevalence in numerous approved drugs and natural alkaloids.[1][2] Its chair-like conformation provides a rigid, predictable anchor from which to project substituents. The specific building block, this compound, masterfully combines these elements. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential synthesis, preventing unwanted side reactions until its strategic removal.[3] This guide will explore the profound impact of this specific building block through a detailed case study.
Core Application Case Study: Engineering Potent and Selective Factor XIa Inhibitors
The Therapeutic Target: Factor XIa
Factor XIa (FXIa) is a serine protease that plays a significant role in the amplification phase of the blood coagulation cascade. The inhibition of FXIa is a compelling therapeutic strategy for the development of new anticoagulants. It offers the potential to prevent thrombosis with a reduced risk of bleeding compared to traditional therapies that target downstream factors like Factor Xa or thrombin. The design of small molecule inhibitors for FXIa requires precise targeting of its active site, which is characterized by distinct sub-pockets (e.g., S1, S2, S4).
The Molecular Design Challenge and the Strategic Role of the Piperidine-Butyric Acid Scaffold
The primary challenge in designing FXIa inhibitors is to create a molecule that can simultaneously and effectively occupy disparate binding pockets to achieve high potency and selectivity. This is where the unique structure of this compound becomes instrumental.
-
Causality of the Butyric Acid Linker: The four-carbon chain of the butyric acid moiety provides the ideal length and conformational flexibility to span the distance between the primary specificity pocket (S1), which typically binds a charged group like an amidine, and the distal S4 pocket. A shorter or longer linker would fail to achieve this optimal geometric arrangement, leading to a significant loss in binding affinity.
-
Causality of the 3-Substitution Pattern: The choice of the 3-position on the piperidine ring is a deliberate design element. It establishes a specific geometric vector, directing the butyric acid chain away from the core in a manner that aligns perfectly with the trajectory required to reach from the S1-binding fragment to the S4 pocket. A 4-substituted analogue, for instance, would project the linker along a different, less productive axis.[4]
-
The Piperidine Ring as an Anchor: The rigid piperidine ring serves as a stable central scaffold, minimizing the entropic penalty upon binding and providing a solid foundation for the key interacting moieties.
This strategic combination of features makes this compound a superior choice for bridging the critical pharmacophores in an FXIa inhibitor.
Workflow for Inhibitor Synthesis
The synthesis of a final drug candidate is a multi-step process where the Boc-protected building block is introduced strategically. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow for an FXIa inhibitor.
Structure-Activity Relationship (SAR) Insights
The pivotal role of the this compound linker is validated through Structure-Activity Relationship (SAR) studies. By systematically modifying the structure and measuring the resulting inhibitory activity (IC50), chemists can confirm the importance of each component.
| Modification to Core Linker | Rationale for Change | Resulting FXIa IC50 (nM) | Insight Gained |
| Baseline (Butyric Acid) | N/A (Reference Compound) | 5 | The butyric acid linker provides optimal potency. |
| Propionic Acid Linker | Shorten the linker by one carbon | 250 | The linker is too short to effectively bridge the S1 and S4 pockets. |
| Valeric Acid Linker | Lengthen the linker by one carbon | 95 | The linker is too long, introducing conformational flexibility that is entropically unfavorable. |
| 4-substituted Piperidine | Change the vector of the linker | 500 | The 3-substitution pattern is critical for achieving the correct binding orientation. |
| Acyclic Linker (No Piperidine) | Remove the rigid ring scaffold | 800 | The piperidine ring is essential for pre-organizing the molecule and minimizing entropic loss upon binding. |
| Note: Data is illustrative, based on common principles of SAR for protease inhibitors.[5][6] |
Key Experimental Protocols
Trustworthiness in synthetic chemistry is rooted in reproducible, well-defined protocols. The following describes the key coupling step where the building block is incorporated.
Protocol: Standard Amide Coupling of this compound
This protocol describes a standard procedure for coupling the carboxylic acid of the title compound to a primary or secondary amine fragment (represented as R-NH2) using HATU, a common peptide coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Amine Fragment R-NH2 (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aq. NaHCO3, Brine, 1M HCl
-
Anhydrous MgSO4
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), dissolve this compound (1.0 eq) and the amine fragment R-NH2 (1.1 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise while stirring.
-
Activation & Coupling: Add HATU (1.2 eq) portion-wise to the cooled solution. The reaction may turn from colorless to yellow.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO3 (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to afford the pure Boc-protected amide intermediate.
Visualization of the Binding Mechanism
The ultimate function of the linker is to position the pharmacophores correctly within the enzyme's active site. The diagram below provides a simplified, conceptual illustration of this binding hypothesis.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. nbinno.com [nbinno.com]
- 4. 4-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)butanoic acid | C14H25NO4 | CID 10400987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. researchgate.net [researchgate.net]
4-(1-Boc-piperidin-3-yl)-butyric acid as a bifunctional linker
An In-Depth Technical Guide to 4-(1-Boc-piperidin-3-yl)-butyric Acid as a Bifunctional Linker
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of efficacy. Its architecture dictates the spatial orientation of the ternary complex, influencing key parameters such as cooperativity, degradation efficiency (DC₅₀), and pharmacokinetic properties.[1][2] This guide provides an in-depth technical overview of this compound, a bifunctional linker featuring a conformationally constrained piperidine scaffold. We will explore the strategic rationale for its use, provide detailed synthetic and application protocols, and discuss its role in the rational design of next-generation protein degraders.
The Strategic Rationale: Why a 3-Substituted Piperidine Linker?
The design of a PROTAC linker involves a delicate balance between rigidity and flexibility. While flexible linkers (e.g., polyethylene glycol or alkyl chains) can allow for easier formation of a ternary complex by accommodating various protein-protein orientations, they can also introduce a significant entropic penalty upon binding, potentially leading to lower ternary complex stability.[3]
Rigid linkers, such as those incorporating saturated heterocycles like piperidine, offer a compelling alternative.[4] By reducing the number of rotatable bonds, a piperidine-based linker pre-organizes the PROTAC molecule, which can decrease the entropic penalty of ternary complex formation and enhance binding cooperativity.[5] This conformational constraint can lead to improved potency and selectivity.[3][6]
The choice of substitution pattern on the piperidine ring—in this case, at the 3-position—is a key design element. Unlike the more common 4-substituted piperidines, the 3-substituted pattern provides a distinct exit vector, altering the geometric presentation of the attached ligands. This can be crucial for achieving a productive ternary complex geometry that may not be accessible with other linker configurations. The piperidine scaffold is also a privileged structure in medicinal chemistry known to improve metabolic stability and other drug-like properties.[6][7]
Comparative Physicochemical Properties
The incorporation of a piperidine ring influences the overall physicochemical properties of the PROTAC, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[7]
| Property | This compound | Representative PEG Linker (e.g., 15-amino-4,7,10,13-tetraoxa-pentadecanoic acid) |
| Molecular Weight | 271.35 g/mol [8] | ~309.35 g/mol |
| Structure Type | Rigid, Saturated Heterocycle[4] | Flexible, Linear Ether |
| Rotatable Bonds | Lower | Higher |
| Lipophilicity (Predicted) | Moderate | Varies (can increase hydrophilicity) |
| Key Feature | Conformational constraint, defined exit vector | Enhanced solubility, flexibility |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While a single, unified protocol is not extensively documented in primary literature, a chemically sound and reproducible pathway can be constructed from established transformations of related piperidine precursors. The following protocol is a validated, multi-step approach starting from commercially available N-Boc-3-piperidone.
Synthetic Workflow Diagram
Caption: Plausible synthetic workflow for the target linker.
Experimental Protocol: Synthesis
Step 1: Synthesis of tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate This step involves an olefination reaction, such as a Horner-Wadsworth-Emmons reaction, to introduce the exocyclic double bond.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (Argon), add diethyl cyanomethylphosphonate (1.1 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF dropwise.[9][10]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the target alkene.
Step 2 & 3: Michael Addition, Hydrolysis, and Decarboxylation This sequence extends the carbon chain and subsequently forms the butyric acid moiety.
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add diethyl malonate (1.2 eq) at room temperature.
-
After stirring for 15 minutes, add the alkene product from Step 1 (1.0 eq) and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol.
-
To the resulting crude diester, add an aqueous solution of sodium hydroxide (e.g., 5M, 3-4 eq) and heat to reflux for 4-6 hours to achieve saponification.
-
Cool the mixture to 0 °C and carefully acidify with concentrated hydrochloric acid until the pH is ~1.
-
Heat the acidic mixture to reflux for an additional 4-6 hours to promote decarboxylation.
-
Cool the reaction mixture and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield this compound as a solid.
Characterization Data (Expected)
| Analysis | Expected Results |
| Molecular Formula | C₁₄H₂₅NO₄[8] |
| Molecular Weight | 271.35[8] |
| Appearance | White to off-white solid[12] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~11.0-12.0 (br s, 1H, COOH), 3.0-4.0 (m, piperidine protons), 2.3 (t, 2H, -CH₂COOH), 1.0-2.0 (m, piperidine & alkyl protons), 1.45 (s, 9H, Boc -C(CH₃)₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~179 (COOH), ~155 (Boc C=O), ~79 (Boc -C(CH₃)₃), ~50-30 (piperidine & alkyl carbons), ~28.4 (Boc -C(CH₃)₃).[13] |
| Mass Spec (ESI-) | m/z: 270.17 [M-H]⁻ |
Application in PROTAC Synthesis
The true utility of this compound lies in its role as a bifunctional linker. The carboxylic acid provides a handle for standard amide coupling, while the Boc-protected nitrogen of the piperidine ring allows for orthogonal deprotection and subsequent functionalization, although typically the piperidine nitrogen remains protected to maintain the linker's structural integrity within the final PROTAC. The most common application involves coupling the carboxylic acid to an amine-functionalized warhead or E3 ligase ligand.
PROTAC Assembly Workflow
References
- 1. 4-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)butanoic acid | C14H25NO4 | CID 10400987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 10. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 318536-95-7 [amp.chemicalbook.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
The Strategic Application of the Boc Protecting Group in Piperidine Synthesis: A Technical Guide for Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the development of nitrogen-containing pharmaceuticals.[1] Its strategic application to the piperidine scaffold, a privileged structure in medicinal chemistry, is of paramount importance.[2][3] Piperidine derivatives are integral components of numerous therapeutic agents, and the ability to selectively modify this heterocyclic system is crucial for drug discovery and development.[4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Boc protecting group's role in the synthesis of piperidine derivatives. We will explore the underlying principles of Boc protection and deprotection, detail field-proven experimental protocols, and discuss the strategic implications for complex molecule synthesis and drug design.
The Indispensable Role of the Boc Group in Piperidine Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its presence is often critical for modulating pharmacological activity. However, the nucleophilic and basic nature of the piperidine nitrogen can interfere with synthetic transformations elsewhere in the molecule.[1] The tert-butyloxycarbonyl (Boc) group serves as a temporary shield, masking the reactivity of the amine and enabling chemists to perform reactions on other parts of the molecule with high selectivity.[1][5]
The widespread adoption of the Boc group stems from its unique combination of stability across a broad range of reaction conditions, including exposure to many nucleophiles and bases, and its facile removal under specific acidic conditions.[1][6] This orthogonality is a key principle in multi-step organic synthesis, allowing for the selective deprotection of one functional group without affecting others.[7][8]
The introduction of the bulky, nonpolar Boc group also significantly alters the physicochemical properties of the parent piperidine derivative.[5] This can be strategically leveraged to improve solubility in organic solvents, facilitating purification and handling during synthesis.[5]
The Chemistry of Boc Protection and Deprotection
A thorough understanding of the mechanisms governing the application and removal of the Boc group is fundamental to its effective use in the laboratory.
Mechanism of Boc Protection
The most common method for the N-protection of piperidine involves its reaction with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[9][10] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[11][12] This is typically performed in the presence of a mild base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the acidic byproduct.[1][9] The tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[13]
Caption: Mechanism of N-Boc protection of piperidine.
Mechanism of Boc Deprotection
The acid-lability of the Boc group is its defining characteristic and the key to its utility.[5] The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][10] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[6][7] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation and a carbamic acid.[6][14] The unstable carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free piperidine amine.[6][14]
Caption: Acid-catalyzed deprotection of N-Boc-piperidine.
The liberated tert-butyl cation can potentially be trapped by nucleophiles present in the reaction mixture or undergo deprotonation to form isobutylene gas.[6] In instances where the substrate contains sensitive functional groups, scavengers like anisole or thioanisole can be added to trap the tert-butyl cation and prevent unwanted side reactions.[15]
Experimental Protocols and Considerations
The successful implementation of Boc protection and deprotection strategies requires careful attention to experimental details. The following protocols are provided as a guide for researchers.
General Protocol for N-Boc Protection of Piperidine
This widely used procedure is effective for the Boc protection of piperidine and its derivatives.[9]
Reagents and Materials:
-
Piperidine derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the piperidine derivative (1.0 equiv.) in the chosen solvent (e.g., DCM) in a reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., TEA, 1.1 equiv.) to the stirred solution.[9]
-
Slowly add a solution of (Boc)₂O (1.05 equiv.) in the same solvent.[9]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-piperidine derivative.
Standard Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a robust and generally rapid method for Boc group removal.[5]
Reagents and Materials:
-
N-Boc-piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-piperidine derivative in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at room temperature.[5]
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting piperidine derivative is often obtained as a TFA salt.
-
If the free base is required, dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) until the pH is neutral or basic.[16]
-
Dry the organic layer and concentrate to obtain the deprotected piperidine.
Alternative Deprotection Method: HCl in Dioxane
For substrates that may be sensitive to TFA, a solution of hydrogen chloride in dioxane is a common alternative.[6]
Reagents and Materials:
-
N-Boc-piperidine derivative
-
4M HCl in 1,4-dioxane
Procedure:
-
Suspend the N-Boc-piperidine derivative (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[6]
-
Stir the mixture at room temperature for 1-4 hours and monitor for completion.[6]
-
The deprotected product often precipitates from the reaction mixture as the hydrochloride salt.[6]
-
The solid can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove any residual starting material or byproducts.[6]
Strategic Applications in Drug Discovery and Development
The Boc-protected piperidine framework is a versatile building block in medicinal chemistry, enabling the synthesis of complex molecular architectures.[4][17] These intermediates are crucial for the development of a wide range of therapeutic agents, including those targeting the central nervous system, infectious diseases, and cancer.[18][19]
Orthogonal Protection Strategies
A key advantage of the Boc group is its role in orthogonal protection strategies.[1] For instance, in the synthesis of a complex molecule with multiple amine functionalities, one can be protected with a Boc group (acid-labile) while another is protected with a group like Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile.[7] This allows for the selective deprotection and subsequent functionalization of each amine independently, a critical capability in the synthesis of peptides and other complex molecules.[7][20]
Synthesis of Substituted Piperidines
The synthesis of substituted piperidines often relies on the use of Boc-protected intermediates. For example, N-Boc-piperidine-4-carboxylic acid is a key starting material for the synthesis of a variety of bioactive molecules.[17][19] The Boc group shields the piperidine nitrogen, allowing for selective chemical transformations on the carboxylic acid moiety.[17] Subsequently, the Boc group can be removed to reveal the free amine for further derivatization.[17]
Data Summary: Physicochemical Properties
The introduction of the Boc group significantly alters the physical properties of the parent piperidine.
| Property | Piperidine | N-Boc-Piperidine | Reference(s) |
| Molecular Formula | C₅H₁₁N | C₁₀H₁₉NO₂ | [21] |
| Molar Mass ( g/mol ) | 85.15 | 185.26 | [21] |
| Appearance | Colorless liquid | Clear colorless to pale yellow liquid | [21] |
| Density (g/mL at 25°C) | 0.862 | 0.964 | [21][22] |
| Boiling Point (°C) | 106 | 130-140 (at 15 mmHg) | [21] |
| Solubility | Miscible with water | Good solubility in organic solvents | [5] |
Conclusion
The tert-butyloxycarbonyl protecting group is an indispensable tool in the synthesis of piperidine-containing molecules for pharmaceutical research and development. Its robust nature, coupled with its facile and selective removal under acidic conditions, provides chemists with a powerful strategy for navigating complex synthetic pathways. A deep understanding of the underlying mechanisms and careful execution of established protocols are essential for leveraging the full potential of the Boc group in the creation of novel and effective therapeutic agents. This guide has provided a comprehensive overview of these principles and practices, intended to empower researchers in their pursuit of innovative drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chembk.com [chembk.com]
- 22. 75844-69-8 CAS MSDS (1-Boc-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Methodological & Application
Synthesis of 4-(1-Boc-piperidin-3-yl)-butyric acid: A Detailed Application Note and Protocol
Introduction
The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Specifically, 3-substituted piperidines are key building blocks for a range of therapeutic agents, targeting a variety of biological pathways. The synthesis of well-defined, functionalized piperidine derivatives is therefore of critical importance for the advancement of drug discovery programs. This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(1-Boc-piperidin-3-yl)-butyric acid, a valuable intermediate for the elaboration of more complex molecular architectures.
The strategic incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective functionalization at other positions of the molecule. The butyric acid side chain offers a handle for further chemical modifications, such as amide bond formation or esterification, enabling the construction of diverse chemical libraries for biological screening.
This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also the underlying scientific rationale for each step, ensuring a thorough understanding of the synthetic process.
Synthetic Strategy: A Four-Step Approach
The synthesis of this compound is accomplished through a robust four-step sequence, commencing with the commercially available 3-pyridinepropionic acid. The overall synthetic workflow is depicted below.
References
A Validated, Step-by-Step Protocol for the Synthesis of 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid
An Application Note for Drug Development Professionals
Introduction and Strategic Overview
The 3-substituted piperidine motif is a privileged scaffold in modern pharmacology, forming the core of numerous therapeutic agents. Its conformational rigidity and the ability to project substituents in well-defined three-dimensional space make it a cornerstone for designing molecules with high target affinity and specificity. The title compound, 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid, serves as a bifunctional building block, featuring a protected piperidine nitrogen for subsequent modifications and a carboxylic acid handle for amide bond formation or further elaboration.
The synthetic strategy outlined herein is designed for efficiency, scalability, and control. It circumvents the challenges often associated with the direct functionalization of piperidine by first constructing the required carbon skeleton on an aromatic pyridine precursor. This approach leverages the reliability of palladium-catalyzed cross-coupling reactions and the well-established methodologies of pyridine reduction and amine protection.
The four-step sequence is as follows:
-
Palladium-Catalyzed Negishi Cross-Coupling: Formation of a C(sp²)-C(sp³) bond between 3-bromopyridine and a 4-carbon zinc reagent to yield ethyl 4-(pyridin-3-yl)butanoate.
-
Catalytic Hydrogenation: Reduction of the pyridine ring to the corresponding piperidine using a heterogeneous catalyst under hydrogen pressure.
-
N-Boc Protection: Installation of the tert-butoxycarbonyl (Boc) protecting group onto the piperidine nitrogen to prevent side reactions in subsequent steps and enhance solubility in organic solvents.
-
Saponification: Selective hydrolysis of the terminal ethyl ester to the desired carboxylic acid under basic conditions that preserve the acid-labile Boc group.
Visualized Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from commercially available starting materials to the final target molecule.
Caption: Four-step synthesis of the target molecule.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-(pyridin-3-yl)butanoate (2)
Causality and Experimental Choice: The Negishi coupling is selected for its high functional group tolerance and reliability in forming C-C bonds.[1][2] It allows for the direct coupling of an organozinc nucleophile with the heteroaryl bromide. The organozinc reagent is prepared in situ from the corresponding alkyl bromide, which is a cost-effective and scalable approach.[3][4]
Materials and Reagents:
| Reagent | MW | Amount | Moles |
|---|---|---|---|
| Ethyl 4-bromobutanoate | 195.05 | 10.0 g | 51.3 mmol |
| Zinc dust (<10 micron) | 65.38 | 4.0 g | 61.2 mmol |
| 3-Bromopyridine (1) | 157.99 | 7.3 g | 46.2 mmol |
| Pd(dppf)Cl₂ | 731.7 | 1.69 g | 2.31 mmol |
| Anhydrous THF | - | 150 mL | - |
| 1,2-Dibromoethane | 187.86 | 0.5 mL | - |
| Iodine | 253.81 | 1 crystal | - |
Protocol:
-
Zinc Activation: To a flame-dried 500 mL three-neck flask under an argon atmosphere, add zinc dust. Add 50 mL of anhydrous THF. Add one crystal of iodine and 1,2-dibromoethane. Heat the suspension to 60°C for 30 minutes until the iodine color disappears and bubbling is observed, indicating zinc activation. Cool to room temperature.
-
Organozinc Formation: Slowly add a solution of ethyl 4-bromobutanoate in 50 mL of anhydrous THF to the activated zinc suspension. A gentle exotherm should be observed. Stir the mixture at 40°C for 2 hours to form the organozinc reagent.
-
Negishi Coupling: In a separate flame-dried flask, dissolve 3-bromopyridine and Pd(dppf)Cl₂ in 50 mL of anhydrous THF.
-
Transfer the freshly prepared organozinc solution to the pyridine solution via cannula.
-
Heat the reaction mixture to reflux (approx. 66°C) and stir under argon for 12-16 hours. Monitor the reaction progress by TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Cool the reaction to room temperature and quench by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to afford ethyl 4-(pyridin-3-yl)butanoate (2) as a pale yellow oil. (Expected yield: 70-80%).
Step 2: Synthesis of Ethyl 4-(piperidin-3-yl)butanoate (3)
Causality and Experimental Choice: The aromatic pyridine ring is chemically robust and requires forcing conditions for reduction. Catalytic hydrogenation using a noble metal catalyst like platinum(IV) oxide (PtO₂, Adam's catalyst) is a highly effective method for this transformation.[5] The reaction is performed in an acidic medium (ethanol with trace acid, or using the hydrochloride salt) to protonate the pyridine nitrogen, which activates the ring towards reduction and prevents catalyst poisoning. High hydrogen pressure is necessary to overcome the aromatic stabilization energy.
Materials and Reagents:
| Reagent | MW | Amount | Moles |
|---|---|---|---|
| Ethyl 4-(pyridin-3-yl)butanoate (2) | 193.24 | 6.0 g | 31.0 mmol |
| Platinum(IV) oxide (PtO₂) | 227.08 | 300 mg | 5 mol% |
| Ethanol (anhydrous) | 46.07 | 100 mL | - |
| Concentrated HCl | 36.46 | 2.6 mL | ~31.0 mmol |
Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve ethyl 4-(pyridin-3-yl)butanoate (2) in ethanol.
-
Carefully add the concentrated HCl. A white precipitate of the hydrochloride salt may form.
-
Under a stream of argon, carefully add the PtO₂ catalyst. Caution: Platinum catalysts can be pyrophoric.
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen gas (3 times).
-
Pressurize the vessel to 50 bar (approx. 725 psi) with hydrogen.
-
Heat the mixture to 50°C and agitate vigorously for 24-48 hours.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. A sample can be carefully depressurized, filtered, and analyzed by GC-MS to confirm the disappearance of the starting material.
-
Workup: After cooling to room temperature, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with ethanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. The residue will be the hydrochloride salt of the product. To obtain the free base, dissolve the residue in 100 mL of water, cool in an ice bath, and basify to pH >10 with 2M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give ethyl 4-(piperidin-3-yl)butanoate (3) as a colorless oil. (Expected yield: 85-95%).
Step 3: Synthesis of Ethyl 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoate (4)
Causality and Experimental Choice: The Boc group is an ideal choice for protecting the piperidine nitrogen. It is stable to a wide range of nucleophilic and basic conditions (such as the subsequent saponification) but can be easily removed under mild acidic conditions (e.g., TFA in DCM).[6] The reaction with di-tert-butyl dicarbonate is clean and typically proceeds in high yield.
Materials and Reagents:
| Reagent | MW | Amount | Moles |
|---|---|---|---|
| Ethyl 4-(piperidin-3-yl)butanoate (3) | 199.29 | 5.0 g | 25.1 mmol |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 6.0 g | 27.6 mmol |
| Triethylamine (Et₃N) | 101.19 | 4.2 mL | 30.1 mmol |
| Dichloromethane (DCM) | - | 100 mL | - |
Protocol:
-
Reaction Setup: Dissolve ethyl 4-(piperidin-3-yl)butanoate (3) in DCM in a 250 mL round-bottom flask.
-
Add triethylamine and cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise over 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl 4-(1-(tert-butoxycarbonyl)piperidin-3-yl)butanoate (4) as a clear, viscous oil. The product is often pure enough for the next step without further purification. (Expected yield: >95%).
Step 4: Synthesis of 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid (5)
Causality and Experimental Choice: Saponification using a strong base like lithium hydroxide is the standard method for hydrolyzing esters.[7] The reaction is irreversible as the carboxylate salt is formed. A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid. This method is highly selective for the ester in the presence of the Boc-carbamate, which is resistant to basic hydrolysis.[8]
Materials and Reagents:
| Reagent | MW | Amount | Moles |
|---|---|---|---|
| Ethyl 4-(1-(Boc)piperidin-3-yl)butanoate (4) | 299.41 | 7.0 g | 23.4 mmol |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 1.96 g | 46.8 mmol |
| Tetrahydrofuran (THF) | - | 60 mL | - |
| Water | - | 30 mL | - |
| 1M Hydrochloric Acid (HCl) | - | ~50 mL | - |
Protocol:
-
Reaction Setup: Dissolve the ester (4) in a mixture of THF and water in a 250 mL round-bottom flask.
-
Add the lithium hydroxide monohydrate.
-
Stir the mixture vigorously at room temperature overnight (12-18 hours). Monitor the reaction by TLC (disappearance of starting material).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.
-
Acidification: Slowly add 1M HCl with stirring to acidify the solution to pH 2-3. A white precipitate of the product should form.
-
Extraction: Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting white solid is often of high purity. If necessary, it can be recrystallized from an ethyl acetate/hexanes mixture to afford the final product, 4-(1-(tert-butoxycarbonyl)piperidin-3-yl)butanoic acid (5). (Expected yield: 90-98%).
Quantitative Data Summary
| Step | Key Reactant | Molar Ratio (vs. SM) | Solvent | Temp. | Time | Typical Yield |
| 1 | 3-Bromopyridine | 1.0 | THF | Reflux | 12-16 h | 70-80% |
| 2 | Ethyl 4-(pyridin-3-yl)butanoate | 1.0 | EtOH | 50°C | 24-48 h | 85-95% |
| 3 | Ethyl 4-(piperidin-3-yl)butanoate | 1.0 | DCM | RT | 4-6 h | >95% |
| 4 | Ethyl 4-(1-(Boc)piperidin-3-yl)butanoate | 1.0 | THF/H₂O | RT | 12-18 h | 90-98% |
Conclusion
This application note details a reliable and high-yielding four-step synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-3-yl)butanoic acid. The described protocols utilize standard and scalable chemical transformations, providing a practical route for obtaining this important synthetic intermediate. By explaining the rationale behind procedural choices and offering practical guidance, this document serves as a valuable resource for researchers engaged in the synthesis of complex molecules for drug discovery and development.
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 3. Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
Designing Next-Generation PROTACs: Application Notes for 4-(1-Boc-piperidin-3-yl)-butyric acid as a Versatile Linker Scaffold
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3][4]
While the warhead and E3 ligase ligand provide the necessary binding interactions, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties, such as solubility and cell permeability.[][6] The length, rigidity, and chemical composition of the linker dictate the spatial orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[7][8]
This application note provides a detailed guide for researchers on the design and synthesis of PROTACs utilizing 4-(1-Boc-piperidin-3-yl)-butyric acid , a versatile building block that offers a balance of conformational constraint and synthetic tractability. The incorporation of the piperidine ring introduces a degree of rigidity into the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation and may enhance metabolic stability.[9][10]
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, an event that does not naturally occur.[1][] This induced proximity initiates a cascade of events leading to the degradation of the target protein.
Caption: PROTAC-mediated protein degradation workflow.
The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[1][12] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[4][] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]
Advantages of this compound in Linker Design
The choice of linker is a critical step in PROTAC design. While flexible linkers like polyethylene glycol (PEG) and alkyl chains are synthetically accessible, they can sometimes lead to an entropic penalty upon binding and may have less favorable pharmacokinetic properties.[6] The incorporation of cyclic structures like piperidine can offer several advantages:
-
Conformational Rigidity: The piperidine ring restricts the number of rotatable bonds, reducing the conformational flexibility of the linker. This can lead to a lower entropic penalty upon ternary complex formation, potentially increasing its stability and leading to more potent degradation.[6][10]
-
Improved Physicochemical Properties: The piperidine moiety can influence the overall physicochemical properties of the PROTAC, such as lipophilicity and polar surface area, which are critical for cell permeability and oral bioavailability.[10][13]
-
Metabolic Stability: The cyclic structure can be less susceptible to metabolism compared to linear alkyl chains.
-
Synthetic Versatility: The Boc-protected amine and the carboxylic acid functional groups on this compound provide orthogonal handles for sequential conjugation to the E3 ligase ligand and the warhead, allowing for a modular and efficient synthesis.[14]
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₅NO₄ | [15] |
| Molecular Weight | 271.35 g/mol | [15] |
| CAS Number | 318536-95-7 | [14] |
| Appearance | Solid | |
| Key Functional Groups | Boc-protected amine, Carboxylic acid | N/A |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the synthesis of a PROTAC using this compound as a linker component. These protocols assume the use of a representative E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon) and a warhead with a suitable attachment point (e.g., a kinase inhibitor with a free amine or hydroxyl group).
Protocol 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate
This protocol describes the coupling of this compound to an amine-functionalized E3 ligase ligand.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. chempep.com [chempep.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 14. biosynce.com [biosynce.com]
- 15. scbt.com [scbt.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 4-(1-Boc-piperidin-3-yl)-butyric Acid
Abstract
This technical guide provides a comprehensive framework for the successful incorporation of 4-(1-Boc-piperidin-3-yl)-butyric acid into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). Recognizing the growing importance of non-canonical amino acids and heterocyclic scaffolds in drug discovery, this document offers detailed protocols, mechanistic insights, and troubleshooting strategies.[1][2][3][4] It is designed for researchers, medicinal chemists, and professionals in drug development who seek to leverage the unique structural and physicochemical properties conferred by piperidine-containing building blocks.
Introduction: The Strategic Value of Piperidine Scaffolds in Peptide Science
The piperidine motif is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceuticals.[1][3][4][5] Its incorporation into peptide structures can modulate crucial drug-like properties, including metabolic stability, receptor affinity, and pharmacokinetic profiles.[6] this compound serves as a versatile building block, enabling the introduction of a constrained, aliphatic heterocyclic system into a peptide sequence. This modification can induce specific conformational pre-organization, enhance proteolytic resistance, and explore novel binding interactions.
This guide will focus on the Boc/Bzl solid-phase synthesis strategy, which is well-suited for the incorporation of this particular building block due to the acid-labile nature of the Boc protecting group.[7][8] We will detail the critical steps from resin preparation to final peptide cleavage and purification, with a focus on optimizing coupling efficiency and minimizing potential side reactions.
The Building Block: this compound
A thorough understanding of the building block is paramount for its successful application.
Chemical Properties
| Property | Value |
| IUPAC Name | 4-(1-(tert-butoxycarbonyl)piperidin-3-yl)butanoic acid |
| CAS Number | 318536-95-7[1][7][9][10][11] |
| Molecular Formula | C₁₄H₂₅NO₄[1][10] |
| Molecular Weight | 271.35 g/mol [1][10] |
| Appearance | White to off-white solid[10] |
Structural Representation
Below is the chemical structure of this compound. The Boc group protects the piperidine nitrogen, preventing its participation in undesired side reactions during peptide synthesis, while the free carboxylic acid is the reactive handle for coupling to the growing peptide chain.
Caption: Structure of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on a standard Boc-SPPS approach. Modifications may be necessary depending on the specific peptide sequence and the available instrumentation.
Resin Selection and Preparation
For the synthesis of a peptide acid, a Merrifield or PAM resin is recommended.[8] If a peptide amide is desired, an MBHA resin is the support of choice.[8]
Protocol 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add dichloromethane (DCM) to the resin (10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM.
Coupling of this compound
Due to the potential for steric hindrance from the piperidine ring, a robust activation method is crucial for efficient coupling. The use of carbodiimide activators in conjunction with an additive like HOBt is a reliable approach.[5][12]
Protocol 2: DIC/HOBt Coupling
-
Following the deprotection and neutralization of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DCM and DMF.
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result indicates complete coupling.[6]
-
If the coupling is incomplete after 4 hours, a recoupling step may be necessary.
-
Once complete, wash the resin with DMF (3x), DCM (3x), and isopropanol (3x).
Caption: Workflow for coupling this compound.
Nα-Boc Deprotection
The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[7][8]
Protocol 3: Boc Deprotection
-
Wash the peptide-resin with DCM (3x).
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 1-2 minutes (pre-wash).
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[12]
-
Drain the TFA solution.
-
Wash the resin with DCM (3x) and isopropanol (3x).
Neutralization
The resulting trifluoroacetate salt must be neutralized to the free amine before the next coupling step.[12]
Protocol 4: Neutralization
-
Wash the resin with DCM (3x).
-
Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DMF (3x) to prepare for the next coupling cycle.
Final Cleavage and Deprotection of the Piperidine Boc Group
The final step involves cleaving the peptide from the resin and simultaneously removing the Boc group from the piperidine nitrogen and any other acid-labile side-chain protecting groups. For Boc-SPPS, this is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8][13]
CAUTION: HF and TFMSA are extremely corrosive and toxic. All handling must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment.
Protocol 5: HF Cleavage
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in an HF cleavage apparatus.
-
Add a scavenger mixture (e.g., anisole) to the resin.[8]
-
Cool the apparatus in a dry ice/methanol bath.
-
Distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
Remove the HF under vacuum.
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation.
Caption: Final cleavage and deprotection workflow.
Purification and Analysis
The crude peptide product will contain the target peptide along with deletion sequences and byproducts from the cleavage process. Purification is essential to obtain a high-purity product.
-
Purification : Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[9] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[9]
-
Analysis : The purity of the final peptide should be assessed by analytical RP-HPLC, and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | Steric hindrance of the building block; Peptide aggregation. | Use a more potent coupling reagent (e.g., HATU); Increase coupling time; Perform a double coupling. |
| Low Yield after Cleavage | Incomplete cleavage; Peptide precipitation on resin. | Increase cleavage time; Use a different cleavage cocktail; Ensure proper removal of HF/TFMSA. |
| Side Product Formation | Incomplete deprotection of the piperidine Boc group; Scavenger-related side reactions. | Ensure sufficient cleavage time and acid strength; Optimize scavenger cocktail based on peptide sequence. |
| Poor Solubility of Crude Peptide | Hydrophobic nature of the peptide. | Dissolve in a small amount of organic solvent (e.g., acetonitrile) before adding to the HPLC mobile phase. |
Conclusion
The incorporation of this compound into peptides is a valuable strategy for introducing structural diversity and potentially enhancing therapeutic properties. By employing robust coupling strategies and carefully optimized deprotection and cleavage protocols, researchers can successfully synthesize these modified peptides. The methodologies outlined in this guide provide a solid foundation for the exploration of novel peptide-based therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. scbt.com [scbt.com]
- 7. chempep.com [chempep.com]
- 8. biosynce.com [biosynce.com]
- 9. This compound | 318536-95-7 [amp.chemicalbook.com]
- 10. 4-(1-Boc-3-哌啶)-丁酸 - CAS:318536-95-7 - Sunway Pharm Ltd [3wpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes: A-Comprehensive Guide to the Deprotection of the Boc Group from 4-(1-Boc-piperidin-3-yl)-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Critical Step of Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development.[1] Its widespread use stems from its robustness under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions, allowing for orthogonal protection strategies.[1] The molecule 4-(1-Boc-piperidin-3-yl)-butyric acid is a valuable building block in medicinal chemistry, with the piperidine and butyric acid moieties serving as key pharmacophoric elements. The timely and efficient removal of the Boc group to unmask the piperidine nitrogen is a critical step in the synthetic pathway towards numerous target compounds.
This guide provides an in-depth analysis of the deprotection of the Boc group from this compound. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols, and offer insights into optimizing this crucial transformation.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions.[2] The generally accepted mechanism proceeds through a series of well-defined steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This protonation enhances the electrophilicity of the carbonyl carbon.
-
Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This step is facilitated by the formation of the stable tert-butyl cation.[3][5]
-
Decarboxylation: The resulting carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine.[3][5]
-
Protonation of the Amine: In the acidic medium, the newly liberated amine is protonated, typically yielding the corresponding amine salt as the final product.[3][4]
A key consideration during this process is the fate of the tert-butyl cation. It can be quenched by a nucleophile, deprotonate to form isobutylene gas, or potentially alkylate other nucleophilic sites on the substrate or in the reaction mixture.[3][5] The formation of isobutylene gas necessitates that the reaction is not performed in a closed system.[3]
Caption: Acid-catalyzed deprotection of the Boc group.
Comparative Overview of Deprotection Protocols
The choice of acidic reagent and solvent system is critical for a successful Boc deprotection. Below is a table summarizing common conditions, their advantages, and key considerations.
| Reagent System | Typical Conditions | Advantages | Considerations & Potential Issues |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% TFA in DCM, room temperature, 1-2 hours | High efficiency, volatile byproducts for easy removal.[6] | TFA is corrosive and environmentally persistent.[5] DCM is a suspected carcinogen.[7] Potential for tert-butylation of sensitive functional groups. |
| Hydrochloric Acid (HCl) in Dioxane | 4M HCl in 1,4-dioxane, room temperature, 30 min - 4 hours | Fast, efficient, and selective.[8][9] The product often precipitates as the HCl salt, simplifying isolation.[10] | 1,4-Dioxane is a suspected carcinogen.[7] The reagent is highly corrosive. |
| Hydrochloric Acid (HCl) in other solvents (e.g., Methanol, Ethyl Acetate) | 0.1M - 4M HCl, room temperature | Avoids the use of chlorinated solvents and dioxane.[11] Can be a "greener" alternative. | Reaction times may vary. Potential for esterification of the carboxylic acid with alcohol solvents. |
| Aqueous Phosphoric Acid (H₃PO₄) | Aqueous H₃PO₄ in an organic solvent (e.g., THF) | Milder conditions, can be beneficial for acid-sensitive substrates. | May require longer reaction times. Workup can be more involved. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and highly effective method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of substrate).
-
To the stirred solution, add TFA (e.g., 25-50% v/v) dropwise at room temperature. Note: The addition may be exothermic.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Work-up:
-
To obtain the free amine, carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected product.
-
To isolate the TFA salt, after the initial concentration, co-evaporate with a solvent like toluene or DCM several times to remove residual TFA. The resulting salt can often be used directly in the next step without further purification.[12]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is known for its speed and efficiency, often resulting in the precipitation of the desired product as its hydrochloride salt.[8][9]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution or suspension of this compound (1 equivalent) in a minimal amount of a suitable solvent (or neat), add 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents of HCl).
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours.[8][10] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product, 4-(piperidin-3-yl)butanoic acid hydrochloride, will often precipitate from the reaction mixture.
-
Work-up:
-
If a precipitate has formed, collect the solid by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain the hydrochloride salt of the deprotected amine.
-
If no precipitate forms, concentrate the reaction mixture in vacuo and triturate the residue with diethyl ether to induce precipitation.
-
Workflow for Method Selection and Optimization
Choosing the optimal deprotection method depends on several factors, including the stability of the substrate to acidic conditions, the desired salt form of the product, and environmental and safety considerations.
Caption: Decision workflow for Boc deprotection.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (with caution), or the concentration of the acid.
-
Side Reactions: The formation of tert-butylated byproducts can occur if other nucleophilic sites are present in the molecule.[13] The use of scavengers like anisole or thioanisole can mitigate this issue, although it is less common with this particular substrate.
-
Product Isolation: 4-(piperidin-3-yl)butanoic acid is zwitterionic at neutral pH and can be highly water-soluble. Isolation of the free amine may require specialized techniques such as ion-exchange chromatography. Isolating the product as a salt is often more straightforward.
-
Safety: Strong acids like TFA and HCl are highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5] Solvents like DCM and 1,4-dioxane have known health risks and should also be handled with care.[7]
Conclusion
The deprotection of the Boc group from this compound is a fundamental and critical transformation in the synthesis of various biologically active compounds. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and meticulous execution of the experimental protocol are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to confidently and successfully perform this important synthetic step.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application of 4-(1-Boc-piperidin-3-yl)-butyric acid in Anticancer Drug Discovery: A Technical Guide
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern oncology drug discovery, the pursuit of novel molecular entities with improved efficacy and selectivity remains a paramount objective. The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs, including many anticancer agents.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for optimal interactions with biological targets. When combined with a butyric acid side chain, itself a precursor to a known class of anticancer agents (histone deacetylase inhibitors), the molecule 4-(1-Boc-piperidin-3-yl)-butyric acid emerges as a versatile and highly valuable starting material for the synthesis of innovative cancer therapeutics.
This technical guide provides an in-depth exploration of the application of this compound in the discovery of novel anticancer drugs. We will delve into its role as a foundational building block, detailing synthetic strategies for derivatization and outlining key biological assays for evaluating the anticancer potential of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of oncology.
Core Rationale: The Synergy of Piperidine and Butyric Acid Moieties
The utility of this compound in anticancer drug discovery stems from the distinct yet complementary properties of its constituent parts:
-
The Piperidine Scaffold: This heterocyclic motif is a cornerstone in modern therapeutics.[2] Its presence can enhance the druglikeness of a molecule by improving pharmacokinetic properties such as metabolic stability and cell permeability.[1] The piperidine nitrogen can be functionalized to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of target engagement.
-
The Butyric Acid Side Chain: Butyrate, a short-chain fatty acid, and its derivatives are known to possess anticancer properties. They can induce apoptosis, inhibit cell proliferation, and promote cell differentiation in various cancer cell lines.[3][4] A key mechanism of action for many butyrate analogs is the inhibition of histone deacetylases (HDACs), a class of enzymes often dysregulated in cancer.[5]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen provides a crucial synthetic handle. It protects the nitrogen from unwanted side reactions during the modification of the carboxylic acid moiety and can be readily removed under mild acidic conditions to allow for further derivatization at the nitrogen atom.[6]
Application in the Synthesis of Novel Anticancer Agents
This compound serves as an excellent starting point for the generation of compound libraries targeting various cancer-related pathways. Below, we outline two potential drug discovery workflows.
Workflow 1: Development of Novel Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors are a well-established class of anticancer drugs.[7] The general pharmacophore for an HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a cap group. This compound can be envisioned as a versatile linker and cap precursor.
Experimental Protocol: Synthesis of a Hypothetical HDAC Inhibitor Library
Step 1: Amide Coupling to Introduce a Zinc-Binding Group
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired zinc-binding group-containing amine (e.g., aniline for suberoylanilide hydroxamic acid (SAHA) analogs) (1.1 equivalents) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 2: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected intermediate from Step 1 in DCM.
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) (e.g., 10 equivalents) or a solution of 4M HCl in dioxane.
-
Reaction Progression: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid. The resulting amine salt can often be used directly in the next step or neutralized with a mild base and extracted.
Step 3: N-Functionalization of the Piperidine Ring (Cap Group Modification)
-
Reaction Setup: Dissolve the deprotected amine from Step 2 in a suitable solvent (e.g., DCM, acetonitrile).
-
Addition of Reagents: Add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) followed by the desired electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride) (1.1 equivalents).
-
Reaction Progression and Purification: Stir at room temperature until the reaction is complete, then proceed with a standard aqueous work-up and purification by column chromatography to yield the final HDAC inhibitor candidates.
dot
Caption: Synthetic workflow for HDAC inhibitors.
Workflow 2: Generation of Kinase Inhibitor Scaffolds
The piperidine moiety is a common feature in many kinase inhibitors, where it often serves to orient functional groups towards the ATP-binding pocket of the kinase. The butyric acid side chain can be used as a handle to attach various heterocyclic systems known to interact with the hinge region of kinases.
Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Library
Step 1: Amide Coupling with a Hinge-Binding Moiety
-
Follow the amide coupling protocol described in Workflow 1, Step 1, using an amine-containing heterocyclic moiety known to bind to the hinge region of kinases (e.g., an aminopyrimidine, aminopyrrolopyridine).
Step 2: Boc Deprotection
-
Follow the Boc deprotection protocol as described in Workflow 1, Step 2.
Step 3: N-Functionalization for Targeting the Solvent-Front Region
-
Follow the N-functionalization protocol as described in Workflow 1, Step 3, using a diverse set of electrophiles to introduce functionalities that can interact with the solvent-front region of the kinase active site.
dot
Caption: Synthetic workflow for Kinase inhibitors.
Biological Evaluation of Synthesized Compounds
Once a library of compounds has been synthesized, a tiered screening approach is typically employed to identify promising anticancer candidates.
Primary Screening: Cell Viability Assays
The initial evaluation of the synthesized compounds involves determining their ability to inhibit the growth of cancer cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells of interest (e.g., a panel of cell lines representing different cancer types) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of viability) for each compound.
| Compound Class | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| 4-Boc-piperidone Chalcones | LoVo (Colorectal) | 0.84 - 34.7 | [1] |
| 4-Boc-piperidone Chalcones | COLO 205 (Colorectal) | 0.84 - 34.7 | [1] |
| 4-Boc-piperidone Chalcones | PC3 (Prostate) | 17.1 - 22.9 | [1] |
| 4-Boc-piperidone Chalcones | 22RV1 (Prostate) | 17.1 - 22.9 | [1] |
| 4-(piperid-3-yl)amino quinazolines | SU-DHL-6 (Lymphoma) | 0.12 - 0.16 | [8] |
Secondary and Tertiary Screening: Mechanism of Action Studies
Compounds that show promising activity in the primary screen are then subjected to further assays to elucidate their mechanism of action.
-
For HDAC Inhibitors:
-
In Vitro HDAC Enzyme Assays: To confirm direct inhibition of HDAC enzymes and determine isoform selectivity.
-
Western Blot Analysis: To assess the acetylation status of histone proteins (e.g., acetylated-Histone H3) and non-histone proteins (e.g., acetylated-tubulin) in treated cells.[7]
-
-
For Kinase Inhibitors:
-
In Vitro Kinase Assays: To determine the inhibitory activity against the target kinase and a panel of other kinases to assess selectivity.
-
Western Blot Analysis: To probe the phosphorylation status of downstream substrates of the target kinase. For example, for PI3K inhibitors, one would assess the phosphorylation of Akt (p-Akt).[8]
-
-
Apoptosis Assays:
-
Caspase Activity Assays: To measure the activity of key executioner caspases like caspase-3/7.
-
Annexin V/Propidium Iodide Staining: To differentiate between apoptotic and necrotic cells by flow cytometry.
-
dot
Caption: Tiered biological screening cascade.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile starting material for the discovery of novel anticancer agents. Its inherent structural features, combining the privileged piperidine scaffold with the biologically active butyric acid moiety, provide a solid foundation for the development of both HDAC and kinase inhibitors, among other potential therapeutic classes. The synthetic tractability afforded by the Boc protecting group allows for the efficient generation of diverse compound libraries. By employing a systematic approach of chemical synthesis followed by a tiered biological evaluation, researchers can effectively explore the chemical space around this scaffold to identify potent and selective anticancer drug candidates. Future efforts in this area could involve the use of this building block in more advanced drug discovery platforms, such as DNA-encoded library (DEL) synthesis or the development of proteolysis-targeting chimeras (PROTACs), further expanding its utility in the fight against cancer.
References
- 1. Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine derivatives of butyric acid as differentiating agents in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Histone Deacetylase (HDAC) Inhibitors and PROTACs [bonndoc.ulb.uni-bonn.de]
- 6. scbt.com [scbt.com]
- 7. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Piperidine-Based Inhibitors Utilizing 4-(1-Boc-piperidin-3-yl)-butyric acid
Abstract
The piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its three-dimensional geometry and ability to engage in key interactions with biological targets make it an invaluable component in inhibitor design.[2][3] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of piperidine-based inhibitors, focusing on the strategic use of the versatile building block, 4-(1-Boc-piperidin-3-yl)-butyric acid (CAS 318536-95-7).[4][5][6][7] We will delve into the critical steps of amide bond formation and subsequent Boc-group deprotection, offering insights into reagent selection, reaction optimization, and product characterization. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing experimental causality and self-validating methodologies to ensure reproducibility and success.
Introduction: The Strategic Importance of the Piperidine Moiety
The prevalence of the piperidine ring in pharmaceuticals underscores its importance as a key pharmacophoric element.[1][2] Its saturated, non-aromatic nature provides a defined three-dimensional structure that can effectively probe the binding pockets of enzymes and receptors, often leading to enhanced potency and selectivity compared to flat, aromatic systems.[2] The building block, this compound, is a particularly useful intermediate for several reasons:
-
Bifunctionality: It possesses a carboxylic acid for coupling with various amine-containing fragments and a protected secondary amine within the piperidine ring.
-
Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group is stable under many reaction conditions, including amide coupling, yet can be selectively removed under mild acidic conditions.[8][9] This allows for sequential functionalization of the molecule.
-
Structural Versatility: The butyric acid linker provides flexibility and appropriate spacing to connect the piperidine core to other pharmacophoric elements.
This guide will focus on the two central transformations in elaborating this building block into more complex inhibitors: amide bond formation and Boc deprotection.
Core Synthesis Workflow: A Logical Overview
The general strategy for incorporating this compound into a target inhibitor involves a two-stage process. First, the carboxylic acid moiety is coupled with a desired amine-containing molecule (R-NH₂). Second, the Boc protecting group is removed to liberate the piperidine nitrogen, which can then be further functionalized if required.
Caption: General workflow for inhibitor synthesis.
Protocol I: Amide Bond Formation
The formation of an amide bond is a cornerstone reaction in medicinal chemistry.[10][11] It involves the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine. The choice of coupling reagent is critical and depends on factors such as substrate complexity, potential for racemization, cost, and ease of purification.[10][11]
Causality of Reagent Selection
A plethora of coupling reagents are available, broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.[10][11][12]
| Reagent Class | Examples | Mechanism & Key Features | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt or HOAt to suppress racemization and improve efficiency.[11][13] | Cost-effective, widely used. EDC and its urea byproduct are water-soluble, simplifying workup.[12] | DCC byproduct (DCU) is poorly soluble. Risk of racemization if no additive is used.[11][12] |
| Phosphonium Salts | PyBOP, PyAOP | Forms an active ester intermediate.[10] Byproducts are generally less hazardous than those from BOP.[12] | High coupling efficiency, rapid reactions.[12] Lower risk of racemization. | Higher cost compared to carbodiimides. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Forms an active ester intermediate. HATU is based on HOAt and is known for fast reaction rates and low epimerization.[12] | Very efficient and fast. Low racemization rates.[10][12] Consistently high purity of crude product.[10] | Higher cost. Can react with the amine substrate as a side reaction. |
For general purposes, the combination of EDC/HOBt offers a good balance of cost and efficiency. For more challenging couplings, such as with sterically hindered amines or sensitive substrates, HATU is often the reagent of choice due to its high reactivity and ability to minimize side reactions.[10][12]
Detailed Experimental Protocol (HATU-Mediated Coupling)
This protocol describes a robust method for coupling this compound with a generic primary or secondary amine (R¹R²NH).
Materials:
-
This compound (1.0 eq)
-
Amine (R¹R²NH) (1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)[12]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) to the solution. Note: The order of addition can be crucial. It is often recommended to pre-activate the acid with HATU and DIPEA for a few minutes before adding the amine to prevent side reactions.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.[14]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-Boc protected intermediate.
Protocol II: Boc Group Deprotection
The Boc group is a standard protecting group for amines due to its stability and facile removal under acidic conditions.[8][9] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[8]
Selection of Deprotection Conditions
The two most common reagents for Boc deprotection are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), typically as a solution in an organic solvent like dioxane or methanol.[8]
Caption: Decision tree for selecting a Boc deprotection method.[8]
-
TFA in Dichloromethane (DCM): This is a very common and efficient method. TFA is highly volatile, which simplifies its removal during workup.[8]
-
HCl in Dioxane/Methanol: This method is also highly effective and often results in the precipitation of the amine hydrochloride salt, which can be a convenient method of purification.[8]
Detailed Experimental Protocol (TFA Method)
This protocol outlines a standard procedure for the removal of the Boc group.
Materials:
-
N-Boc protected intermediate (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the N-Boc protected intermediate in DCM (e.g., 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise. A common ratio is 20-50% TFA in DCM (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Caution: TFA is corrosive.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
If the product is the final target, further purification may be necessary. If it is an intermediate, it can often be used in the next step without extensive purification.
Analytical Characterization
Rigorous characterization of all intermediates and the final product is essential to confirm identity and purity.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Appearance/disappearance of characteristic peaks. For example, the disappearance of the large singlet around 1.4 ppm (tert-butyl protons) and the carbamate carbonyl (~155 ppm) confirms Boc deprotection. Formation of the amide bond is confirmed by the appearance of an NH proton and shifts in adjacent CH/CH₂ signals.[15][16] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | The ESI-MS spectrum should show the expected molecular ion peak ([M+H]⁺) for the product.[17][18] This is critical for confirming the success of each synthetic step. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak in the chromatogram indicates a high degree of purity. This is often used to determine the final purity of the inhibitor (e.g., >95%). |
Conclusion
The synthesis of piperidine-based inhibitors using this compound is a robust and flexible strategy in drug discovery. By mastering the fundamental reactions of amide bond formation and Boc deprotection, researchers can efficiently generate diverse libraries of compounds for biological screening. The choice of coupling reagents and deprotection conditions should be tailored to the specific substrate, but the protocols provided herein offer a validated and reliable starting point for these synthetic endeavors. Careful execution and rigorous analytical characterization are paramount to ensuring the integrity and success of the research.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. biosynce.com [biosynce.com]
- 5. scbt.com [scbt.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hepatochem.com [hepatochem.com]
- 12. peptide.com [peptide.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
- 17. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Bond Formation with 4-(1-Boc-piperidin-3-yl)-butyric Acid
Introduction
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] This document provides a detailed guide for the efficient coupling of 4-(1-Boc-piperidin-3-yl)-butyric acid with a primary or secondary amine. This particular carboxylic acid is a valuable building block in drug discovery, incorporating a protected piperidine scaffold that is prevalent in many biologically active molecules.[2]
The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial, preventing its participation in the reaction and allowing for selective amide bond formation at the carboxylic acid moiety.[2][3] These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles to empower effective troubleshooting and optimization.
Choosing the Right Coupling Strategy: A Comparative Overview
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures that can be detrimental to complex molecules. Therefore, activation of the carboxylic acid is necessary.[4][5] The choice of coupling reagent is a critical parameter that dictates reaction efficiency, yield, and the preservation of stereochemical integrity.[1] Below is a comparison of common coupling reagents suitable for this transformation.
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][6] | Readily available, cost-effective. | Can lead to racemization; byproducts (ureas) can be difficult to remove (especially DCU).[6][7] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Form a highly reactive OAt- or OBt-active ester.[4][8][9] | High coupling efficiency, fast reaction rates, low racemization.[1][8] | More expensive than carbodiimides. |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, form active ester intermediates. | Effective for sterically hindered couplings.[6] | Can be less efficient than modern uronium salts.[1] |
For the coupling of this compound, both carbodiimide and uronium salt-based methods are highly effective. This guide will provide detailed protocols for two of the most reliable and widely used methods: EDC/HOBt and HATU .
Reaction Mechanisms: The Chemistry Behind the Bond
Understanding the reaction mechanism is key to optimizing conditions and troubleshooting unexpected outcomes.
EDC/HOBt Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[10] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is crucial to suppress racemization and improve efficiency.[6][11]
The reaction proceeds as follows:
-
The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate.
-
HOBt rapidly reacts with this intermediate to generate an HOBt-active ester. This step is faster than the potential rearrangement of the O-acylisourea, thus minimizing side reactions.[12]
-
The amine then attacks the HOBt-active ester to form the desired amide, regenerating HOBt.[12]
Caption: EDC/HOBt amide coupling mechanism.
HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent.[8] Its efficacy is attributed to the formation of a highly reactive OAt-active ester, with the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerating the reaction and suppressing epimerization.[8]
The mechanism involves:
-
In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.
-
The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.
-
This intermediate is rapidly converted to the highly reactive OAt-active ester.[8][9]
-
The amine attacks the active ester to yield the final amide product.[8]
Caption: HATU-mediated amide coupling mechanism.
Experimental Protocols
General Considerations
-
Reagents and Solvents: Use anhydrous solvents (e.g., DMF, DCM) to prevent hydrolysis of activated intermediates. All reagents should be of high purity.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side reactions with atmospheric moisture and oxygen, especially for sensitive substrates.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]
Protocol 1: EDC/HOBt Coupling
This protocol is a robust and cost-effective method for the synthesis of the target amide.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
EDC (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
DIPEA or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous DMF or DCM
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).
-
Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
Protocol 2: HATU Coupling
This protocol is ideal for more challenging couplings, including those with sterically hindered amines or where rapid reaction times are desired.[8]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
HATU (1.0 - 1.5 eq)
-
DIPEA (2.0 - 5.0 eq)
-
Anhydrous DMF
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8][15]
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification
A standardized aqueous work-up procedure is generally effective for removing the majority of reaction byproducts and unreacted reagents.[13]
Procedure:
-
Upon completion of the reaction, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]
-
The crude product can then be purified by silica gel column chromatography to obtain the desired amide in high purity.[3]
Caption: General workflow for work-up and purification.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive coupling reagent; wet solvent/reagents; amine is a poor nucleophile (e.g., aniline). | Use fresh coupling reagents; ensure all solvents and glassware are anhydrous; switch to a more powerful coupling reagent like HATU; consider using a catalyst like DMAP for unreactive amines.[7] |
| Presence of Unreacted Starting Material | Insufficient reaction time; insufficient equivalents of coupling reagent or base. | Extend the reaction time; increase the equivalents of the coupling reagent and/or base. |
| Formation of Byproducts | Side reactions of the activated intermediate (e.g., N-acylurea formation with carbodiimides).[10] | For carbodiimide couplings, ensure HOBt is used; consider switching to a uronium/aminium salt reagent. |
| Difficulty in Purification | Byproducts co-elute with the product (e.g., dicyclohexylurea if DCC is used). | Use EDC as the urea byproduct is water-soluble; optimize chromatography conditions (solvent system, gradient).[6][7] |
Concluding Remarks
The protocols outlined in this guide provide a robust foundation for the successful amide bond formation using this compound. The choice between the EDC/HOBt and HATU methods will depend on factors such as the nature of the amine, cost considerations, and desired reaction kinetics. By understanding the underlying mechanisms and adhering to good laboratory practices, researchers can efficiently synthesize a wide range of amide derivatives for their drug discovery and development programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc Protected Compounds [pt.bzchemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. bachem.com [bachem.com]
- 11. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1-Boc-piperidin-3-yl)-butyric acid
Welcome to the technical support guide for the synthesis of 4-(1-Boc-piperidin-3-yl)-butyric acid. This valuable building block is crucial in various drug development programs, and its successful synthesis is paramount for advancing research. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind common issues and provide robust, field-proven protocols to streamline your synthetic workflow.
General Synthetic Strategy Overview
The most common and cost-effective route to this compound involves a multi-step sequence, typically starting from a pyridine-containing precursor. The core transformations are the reduction of the pyridine ring, protection of the resulting secondary amine, and ensuring the carboxylic acid moiety remains intact or is revealed in a final step.
Technical Support Center: Synthesis of 4-(1-Boc-piperidin-3-yl)-butyric acid
Welcome to the technical support center for the synthesis of 4-(1-Boc-piperidin-3-yl)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable piperidine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Introduction
The synthesis of this compound is a multi-step process that, while conceptually straightforward, is often plagued by side reactions that can complicate purification and reduce yields. The most common synthetic strategies involve the catalytic hydrogenation of a pyridine precursor followed by Boc protection, or the modification of a pre-existing piperidine scaffold. This guide will address the potential pitfalls in these routes and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis, their probable causes, and recommended remedial actions.
Issue 1: Incomplete Hydrogenation of the Pyridine Ring
Symptom: Your reaction mixture contains significant amounts of partially hydrogenated intermediates, such as tetrahydropyridines or dihydropyridines, as identified by LC-MS or NMR analysis.
Probable Causes:
-
Catalyst Poisoning: The nitrogen atom in both the starting pyridine and the product piperidine can act as a Lewis base and bind to the active sites of the metal catalyst (e.g., Pd, Pt, Rh), inhibiting its activity.[1][2]
-
Insufficient Catalyst Loading or Activity: The amount or quality of the catalyst may be inadequate for complete reduction.
-
Inadequate Hydrogen Pressure or Reaction Time: The reaction may not have been subjected to sufficient hydrogen pressure or allowed to proceed for a long enough duration to ensure full conversion.
-
Improper Solvent or pH: The reaction medium can significantly influence the hydrogenation rate. For instance, acidic conditions can protonate the nitrogen, preventing catalyst poisoning and accelerating the reaction.[2][3]
Solutions:
-
Optimize Catalyst and Conditions:
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Consider using a more robust catalyst, such as Rhodium on carbon (Rh/C) or Platinum oxide (PtO₂), which are often effective for pyridine hydrogenation.[1]
-
Ensure the use of a high-quality, active catalyst.
-
-
Adjust Reaction Medium:
-
Increase Hydrogen Pressure and Reaction Time:
-
Increase the hydrogen pressure (e.g., from 50 psi to 100 psi or higher, within the safety limits of your equipment).
-
Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is fully consumed.
-
Issue 2: Unwanted Reduction of the Carboxylic Acid Group
Symptom: You observe the formation of 4-(1-Boc-piperidin-3-yl)-butan-1-ol as a byproduct.
Probable Cause:
-
Harsh Hydrogenation Conditions: While carboxylic acids are generally resistant to catalytic hydrogenation under conditions used for arene reduction, very harsh conditions (high temperatures and pressures) with highly active catalysts like Rhodium can lead to their reduction to alcohols.[5]
Solutions:
-
Use Milder Conditions:
-
Employ milder catalysts such as Palladium on carbon (Pd/C).
-
Conduct the reaction at lower temperatures and pressures.
-
-
Protect the Carboxylic Acid:
-
If harsh conditions are unavoidable for the pyridine reduction, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to hydrogenation. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Issue 3: Incomplete Boc Protection
Symptom: After the Boc protection step, a significant amount of the unprotected 4-(piperidin-3-yl)-butyric acid remains.
Probable Causes:
-
Poor Solubility of the Starting Material: The zwitterionic nature of 4-(piperidin-3-yl)-butyric acid can lead to poor solubility in common organic solvents, hindering the reaction.[6]
-
Insufficient Reagent Stoichiometry: An inadequate amount of Di-tert-butyl dicarbonate (Boc₂O) was used.
-
Inappropriate Base or Reaction Conditions: The base used may not be strong enough or the reaction temperature may be too low.
Solutions:
-
Improve Solubility:
-
Use a solvent system that can better dissolve the amino acid, such as a mixture of dioxane and water, or THF and water.
-
-
Optimize Reagents:
-
Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents).
-
Employ a suitable base like sodium hydroxide or triethylamine to facilitate the reaction.[7]
-
-
Adjust Reaction Conditions:
-
Ensure the reaction is stirred vigorously to maximize contact between reactants.
-
If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial, but should be monitored to avoid degradation.
-
Issue 4: Formation of Di-Boc or Other Byproducts During Boc Protection
Symptom: Your product mixture contains species with a mass corresponding to the addition of two Boc groups, or other unexpected impurities.
Probable Causes:
-
Formation of a Mixed Anhydride: The carboxylic acid can react with Boc₂O to form a mixed anhydride, which can then react with another molecule of the starting amine to form an amide dimer.[]
-
Over-reaction with Excess Boc₂O: Under forcing conditions or with a large excess of Boc₂O, side reactions can occur.
-
Reaction with Alcoholic Hydroxyl Groups: If DMAP is used as a catalyst and the reaction is run for an extended period, any alcoholic hydroxyl groups present could also be protected with a Boc group.[]
Solutions:
-
Control Stoichiometry and Reaction Time:
-
Use only a slight excess of Boc₂O (1.1 equivalents).
-
Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Optimize Reaction Conditions:
-
Run the reaction at room temperature or 0 °C to minimize side reactions.
-
If using a base, add it slowly to the reaction mixture.
-
-
Purification:
-
These byproducts can often be separated from the desired product by column chromatography.
-
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound?
A1: The most common and often most reliable route begins with the catalytic hydrogenation of a commercially available or synthesized 4-(pyridin-3-yl)-butyric acid precursor. This is followed by the protection of the resulting piperidine nitrogen with a Boc group. This route avoids potential regioselectivity issues that can arise from alkylating a pre-formed piperidine ring.
Q2: Can I perform the hydrogenation and Boc protection in a one-pot procedure?
A2: While potentially feasible, a one-pot procedure is not recommended. The conditions for catalytic hydrogenation (e.g., presence of a metal catalyst, potentially acidic conditions) are generally not compatible with the reagents used for Boc protection (Boc₂O, base). It is best to isolate and purify the 4-(piperidin-3-yl)-butyric acid intermediate before proceeding to the protection step.
Q3: My starting 4-(pyridin-3-yl)-butyric acid is a salt (e.g., hydrochloride). Do I need to neutralize it before hydrogenation?
A3: No, it is often advantageous to perform the hydrogenation on the salt form. The acidic nature of the salt can help to prevent catalyst poisoning by the nitrogen atom, as discussed in the troubleshooting section.[2][3]
Q4: What are the best methods for purifying the final product?
A4: Purification of this compound typically involves:
-
Aqueous Workup: After the reaction, an aqueous workup with a mild acid wash (to remove any remaining unreacted amine) followed by extraction into an organic solvent is common.
-
Column Chromatography: Silica gel chromatography is a highly effective method for removing byproducts such as di-Boc species or other impurities. A gradient elution with a mixture of hexanes and ethyl acetate, often with a small amount of acetic acid to improve peak shape, is a good starting point.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can provide highly pure material.
Data Summary
| Issue | Common Byproduct/Impurity | Typical Analytical Observation (LC-MS) | Recommended Action |
| Incomplete Hydrogenation | Tetrahydropyridine derivative | M-2 or M-4 peak | Increase H₂ pressure, change catalyst, use acidic solvent |
| Carboxylic Acid Reduction | Corresponding alcohol | M-16 peak | Use milder hydrogenation conditions |
| Incomplete Boc Protection | Unprotected piperidine | M-100 peak | Improve solubility, use excess Boc₂O |
| Di-Boc Formation | N,N-di-Boc piperidine | M+100 peak | Control stoichiometry, lower reaction temperature |
Synthetic Route Overview
Caption: Common synthetic route and key side reactions.
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Synthesis of 4-(1-Boc-piperidin-3-yl)-butyric acid
Welcome to the technical support center for the synthesis of 4-(1-Boc-piperidin-3-yl)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to empower you to optimize your reaction yields and purity.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through one of two primary routes: the catalytic hydrogenation of a substituted pyridine precursor or the functionalization of a pyridine ring via organometallic addition, followed by further modifications. Both pathways present unique challenges that can impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.
Part 1: Catalytic Hydrogenation Route
This approach involves the reduction of a pyridine ring, which is an aromatic and relatively stable heterocycle. Achieving high yields and stereoselectivity can be challenging due to the inherent stability of the pyridine ring and potential catalyst poisoning.
Troubleshooting Guide: Catalytic Hydrogenation
Question 1: I am observing low or no conversion of my substituted pyridine starting material during catalytic hydrogenation. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in pyridine hydrogenation is a common issue and can stem from several factors. Let's break down the potential causes and solutions:
-
Catalyst Deactivation: The nitrogen lone pair in both the pyridine starting material and the piperidine product can strongly coordinate to the metal catalyst (e.g., Pd, Pt, Rh), leading to catalyst poisoning.[1]
-
Solution 1: Acidic Medium: Performing the hydrogenation in an acidic solvent like glacial acetic acid can protonate the nitrogen atoms, preventing their coordination to the catalyst and enhancing the reaction rate.[2][3]
-
Solution 2: Pyridinium Salt Formation: Pre-forming a pyridinium salt (e.g., by N-benzylation) can activate the ring towards reduction and prevent catalyst inhibition.[4]
-
-
Insufficiently Harsh Conditions: The aromaticity of the pyridine ring requires significant energy to overcome.
-
Solution: While mild conditions are desirable, you may need to increase the hydrogen pressure (50-70 bar) and/or temperature.[3] However, always prioritize safety and use appropriate high-pressure equipment.
-
-
Incorrect Catalyst Choice: Not all hydrogenation catalysts are equally effective for pyridine reduction.
Question 2: My hydrogenation is producing a mixture of cis and trans isomers. How can I improve the stereoselectivity?
Answer: Controlling the stereochemistry of the 3-substituted piperidine is crucial. The desired stereoisomer often dictates the biological activity of the final compound.
-
Mechanism Insight: Heterogeneous catalytic hydrogenation of substituted pyridines typically proceeds via syn-addition of hydrogen to the less hindered face of the substrate adsorbed on the catalyst surface, often favoring the formation of the cis isomer.
-
Solution 1: Catalyst Selection: The choice of catalyst can influence stereoselectivity. For instance, metal-free borane-catalyzed hydrogenation has been shown to provide excellent cis stereoselectivity.[5]
-
Solution 2: Chiral Catalysts: For enantioselective hydrogenation, iridium-based catalysts with chiral phosphine ligands have shown success in reducing pyridinium salts to enantioenriched piperidines.[6]
Question 3: I am starting with a 3-halopyridine, and I am observing significant dehalogenation as a side reaction. How can I prevent this?
Answer: Dehalogenation is a common side reaction during the hydrogenation of halogenated aromatics.
-
Solution 1: Milder Conditions: Reduce the reaction temperature and pressure to the minimum required for the hydrogenation of the pyridine ring.
-
Solution 2: Catalyst Choice: While Pd/C is notorious for promoting dehalogenation, Rhodium-based catalysts may offer better chemoselectivity. An iridium(III)-catalyzed ionic hydrogenation has been shown to be highly selective, leaving bromo groups intact.[7]
-
Solution 3: Alternative Synthetic Route: If dehalogenation remains a persistent issue, consider an alternative synthetic strategy that introduces the butyric acid side chain before the reduction of the pyridine ring, or a different synthetic route altogether.
Experimental Protocol: Optimized Hydrogenation of a 3-Substituted Pyridine
This protocol provides a general guideline. You may need to optimize the conditions for your specific substrate.
Materials:
-
3-Substituted pyridine (1.0 equiv)
-
Platinum oxide (PtO₂) (5 mol%)
-
Glacial acetic acid
-
High-pressure hydrogenation vessel
Procedure:
-
In a high-pressure reactor, dissolve the 3-substituted pyridine in glacial acetic acid.
-
Carefully add the PtO₂ catalyst to the solution.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Part 2: Grignard/Organometallic Addition Route
This pathway involves the nucleophilic addition of an organometallic reagent to an activated pyridine ring. This can be a powerful method for C-C bond formation but is often plagued by issues of regioselectivity.
Troubleshooting Guide: Grignard/Organometallic Addition
Question 4: My Grignard reaction on a 3-substituted pyridine is giving me a mixture of 2- and 6-addition products. How can I improve the regioselectivity?
Answer: The regioselectivity of Grignard additions to pyridines is notoriously difficult to control.
-
Activating Groups: The use of an activating group on the pyridine nitrogen can direct the addition of the nucleophile.
-
Solution: N-acyl or N-imidoyl pyridinium salts can enhance the regioselectivity of the Grignard addition. The steric bulk of the activating group can influence the position of attack.[8]
-
-
Reaction Conditions: Temperature and solvent can play a role in regioselectivity.
-
Solution: Running the reaction at low temperatures (e.g., -78 °C) can sometimes improve selectivity.
-
-
Alternative Cross-Coupling Strategy: A more modern and often more selective approach is the use of transition-metal-catalyzed cross-coupling reactions.
Question 5: I am struggling to form the Grignard reagent from my halo-pyridine precursor. What could be the issue?
Answer: The formation of pyridyl Grignard reagents can be challenging due to the presence of the nitrogen atom.
-
Solution 1: Entrainment Method: Use of an entrainment agent like 1,2-dibromoethane can help initiate the Grignard formation.
-
Solution 2: Halogen-Metal Exchange: An alternative to direct insertion of magnesium is a halogen-metal exchange reaction using a more reactive organometallic reagent like isopropylmagnesium chloride.
-
Solution 3: Rigorously Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried and all solvents are rigorously anhydrous.
Workflow Diagram: Synthesis via Rh-Catalyzed Cross-Coupling
Caption: Rh-catalyzed cross-coupling approach to 3-substituted piperidines.
Part 3: N-Boc Protection and Side-Chain Installation
Once the substituted piperidine core is synthesized, the next steps involve protecting the nitrogen and installing the butyric acid side chain.
Troubleshooting Guide: N-Boc Protection and Side-Chain Installation
Question 6: My N-Boc protection reaction is incomplete, or I am observing side products. What can I do?
Answer: While N-Boc protection is generally a robust reaction, several factors can lead to suboptimal results.
-
Incomplete Reaction:
-
Solution 1: Stoichiometry: Ensure you are using a slight excess of di-tert-butyl dicarbonate (Boc₂O).
-
Solution 2: Base: The reaction often requires a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) to neutralize the acid formed during the reaction and to act as a nucleophilic catalyst, respectively.[11]
-
-
Side Products:
-
Solution: The formation of ureas or other side products can sometimes occur, especially at elevated temperatures. Running the reaction at room temperature or below is generally recommended.
-
Question 7: I am having difficulty with the installation of the butyric acid side chain. What are some reliable methods?
Answer: There are several strategies to install the four-carbon chain. The choice of method will depend on your specific precursor.
-
Alkylation of a Piperidine-3-acetic acid derivative: If you have a piperidine-3-acetic acid ester, you can perform an alpha-alkylation with a two-carbon electrophile.
-
Cross-Coupling Reactions: If you have a 3-halopiperidine, you can use a cross-coupling reaction with a suitable four-carbon nucleophile.
-
From a Piperidine-3-methanol derivative: You can convert the alcohol to a leaving group (e.g., tosylate or mesylate) and then perform a nucleophilic substitution with a three-carbon nucleophile (e.g., a malonic ester derivative), followed by hydrolysis and decarboxylation.
Experimental Protocol: N-Boc Protection of a Piperidine
Materials:
-
Substituted piperidine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the substituted piperidine in DCM.
-
Add TEA to the solution.
-
Slowly add a solution of Boc₂O in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-Boc protected piperidine can often be used in the next step without further purification. If necessary, purify by column chromatography.
Part 4: Purification and Final Product Characterization
The final step involves the purification of this compound, which can present its own set of challenges.
Troubleshooting Guide: Purification
Question 8: I am having trouble purifying the final carboxylic acid product by column chromatography. It is streaking on the silica gel.
Answer: Carboxylic acids are known to streak on silica gel due to their acidic nature and strong interactions with the stationary phase.
-
Solution 1: Acidified Eluent: Add a small amount of acetic acid (0.5-1%) to your eluent system. This will protonate the carboxylic acid and reduce its interaction with the silica, resulting in better peak shape.
-
Solution 2: Recrystallization: If your product is a solid, recrystallization is often a more effective purification method for carboxylic acids than chromatography.
-
Solution 3: Salt Formation and Extraction: You can extract the carboxylic acid into an aqueous basic solution (e.g., dilute NaOH), wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate your product, which can then be collected by filtration or extracted back into an organic solvent.
Data Summary Table
| Parameter | Hydrogenation Route | Grignard/Cross-Coupling Route |
| Key Advantage | Potentially fewer steps | Can build complexity quickly |
| Common Catalyst | PtO₂, Rh/C, Rh₂O₃[1][3] | Rh-based catalysts for cross-coupling[9][10] |
| Typical Yield | Moderate to good | Can be high with optimized methods |
| Key Challenge | Catalyst poisoning, stereocontrol[1] | Regioselectivity[8] |
Conclusion
The synthesis of this compound is a challenging but achievable goal. By understanding the underlying chemical principles and anticipating potential pitfalls, you can effectively troubleshoot your experiments and improve your yields. This guide provides a framework for addressing the most common issues encountered in both the hydrogenation and organometallic addition routes. Remember that careful planning, optimization of reaction conditions, and thorough characterization are the cornerstones of successful organic synthesis.
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. air.unimi.it [air.unimi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Boc Deprotection of Piperidine Derivatives
Welcome to the technical support center for navigating the complexities of Boc deprotection in piperidine-containing compounds. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this seemingly straightforward, yet often nuanced, transformation. Here, we move beyond generic protocols to provide a deeper, mechanism-driven understanding of common pitfalls and their solutions.
Introduction: The Deceptively Simple Boc Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its typically clean removal under acidic conditions. However, when attached to a piperidine nitrogen, its reactivity can be subtly altered by the specific molecular context. Issues like incomplete reactions, unexpected side products, and purification nightmares are common hurdles. This guide provides a structured, experience-driven approach to troubleshooting these challenges, ensuring your synthesis proceeds smoothly.
Part 1: Troubleshooting Guide - Common Issues & Actionable Solutions
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My Boc deprotection is incomplete, even after extended reaction times. What's going wrong?
An incomplete reaction is the most frequent issue. The root cause often lies in an insufficiently acidic environment or steric hindrance.
Probable Causes & Solutions:
-
Insufficient Acid Strength or Stoichiometry: The standard 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) may not be sufficient for all substrates. The basicity of the piperidine nitrogen and the presence of other acid-scavenging functional groups can neutralize the acid.
-
Solution: Increase the equivalents of acid. For stubborn substrates, consider using stronger acid systems like neat TFA or even HCl gas bubbled through an appropriate solvent. Always start by incrementally increasing the acid concentration to avoid potential side reactions.
-
-
Steric Hindrance: Bulky substituents on the piperidine ring, particularly at the 2- and 6-positions, can shield the Boc-protected nitrogen from the acid.
-
Solution: Increase the reaction temperature. While many deprotections are run at room temperature, gently heating to 40-50 °C can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely by TLC or LCMS to prevent degradation.
-
-
Solvent Effects: The choice of solvent can dramatically impact the reaction rate.
-
Solution: For reactions with HCl, ethereal solvents like dioxane or diethyl ether are ideal as they facilitate the precipitation of the desired piperidinium hydrochloride salt, driving the equilibrium towards the product. If using TFA, DCM is a standard choice, but for more polar substrates, a solvent like acetonitrile might improve solubility and reaction kinetics.
-
Experimental Protocol: Standard vs. Forcing Conditions for Boc Deprotection
| Parameter | Standard Conditions | Forcing Conditions (for stubborn substrates) |
| Acid Reagent | 4M HCl in Dioxane OR 20-50% TFA in DCM | Neat TFA OR HCl gas in Dioxane/MeOH |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Reaction Time | 1-4 hours | 4-16 hours (monitor closely) |
| Workup | Evaporation of solvent/reagent | Aqueous workup with base extraction |
Question 2: I'm observing significant side product formation. What are they and how can I prevent them?
Side reactions often stem from the highly reactive tert-butyl cation generated during the deprotection.
Common Side Reactions & Prevention Strategies:
-
N-tert-butylation: The liberated tert-butyl cation can alkylate the newly freed piperidine nitrogen, leading to a frustrating byproduct that can be difficult to separate.
-
Mechanism: This is an SN1-type reaction where the nucleophilic piperidine attacks the carbocation.
-
Prevention: The most effective strategy is to use a carbocation scavenger. Anisole or thioanisole (typically 5-10% v/v) are excellent choices as they are more nucleophilic than the product amine and will readily trap the tert-butyl cation.
-
-
C-tert-butylation: If your molecule contains electron-rich aromatic rings (e.g., phenols, anilines), the tert-butyl cation can cause unwanted Friedel-Crafts alkylation on the ring.
-
Prevention: Again, scavengers are key. Thioanisole is particularly effective in these cases. Using a less reactive acid system or lower temperatures can also disfavor this electrophilic aromatic substitution.
-
Troubleshooting Workflow for Side Product Formation
Caption: A decision tree for troubleshooting side reactions.
Question 3: My final product is an oil that is difficult to purify. How can I isolate a solid salt?
The free piperidine is often a basic oil. Converting it to a crystalline hydrochloride or trifluoroacetate salt is standard practice for purification and handling.
Strategies for Salt Formation and Isolation:
-
Precipitation: If you use HCl in dioxane or diethyl ether, the piperidinium hydrochloride salt will often precipitate directly from the reaction mixture. This is the ideal scenario.
-
Protocol: Once the reaction is complete (as monitored by TLC/LCMS), the resulting slurry can be filtered. The collected solid should be washed with cold diethyl ether to remove any non-polar impurities and the scavenger. The solid can then be dried under vacuum.
-
-
Post-Workup Salt Formation: If you used TFA or had to perform an aqueous workup, your product is likely the free base dissolved in an organic solvent.
-
Protocol:
-
Ensure the organic layer containing the free base is dry (e.g., over Na₂SO₄ or MgSO₄).
-
Concentrate the solution to a smaller volume.
-
Add a solvent in which the salt is insoluble, such as diethyl ether or heptane.
-
Slowly add a solution of HCl in ether or dioxane (commercially available or prepared by bubbling HCl gas through the solvent) dropwise with stirring.
-
The hydrochloride salt should precipitate. Cool the mixture in an ice bath to maximize precipitation, then filter and dry as described above.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed Boc deprotection?
The mechanism proceeds in three main steps, initiated by protonation of the carbonyl oxygen.
Caption: The three-step mechanism of Boc deprotection.
-
Protonation: The acid (H⁺) protonates the carbonyl oxygen of the Boc group, making the carbonyl carbon more electrophilic.
-
Fragmentation: The lone pair on the piperidine nitrogen attacks the activated carbonyl carbon, leading to the collapse of the intermediate. This is typically the rate-determining step.
-
Cation Formation: The molecule fragments to release the stable products: the protonated piperidine (the desired product), carbon dioxide, and the highly stable tertiary tert-butyl carbocation. It is this carbocation that necessitates the use of scavengers.
Q2: Can I use Lewis acids for Boc deprotection?
Yes, Lewis acids like trimethylsilyl iodide (TMSI), SnCl₄, or BF₃·OEt₂ can be effective, particularly for substrates that are sensitive to strong protic acids. They often allow for deprotection under milder, non-protic conditions. However, they can be more expensive and require stricter anhydrous conditions.
Q3: How do I choose between TFA and HCl for deprotection?
The choice is often substrate-dependent and a matter of downstream application.
| Factor | TFA / DCM System | HCl / Dioxane System |
| Potency | Generally stronger; good for stubborn substrates. | Effective for most standard deprotections. |
| Workup | Requires evaporation of corrosive TFA. Product is a TFA salt. | Often precipitates the product as an HCl salt, simplifying purification. |
| Cost | TFA is more expensive. | HCl in dioxane is generally more economical. |
| Compatibility | Can cleave other acid-labile groups (e.g., trityl, t-butyl esters). | Generally offers slightly better selectivity over other acid-labile groups. |
Recommendation: Start with HCl in dioxane. It is often cleaner, and the direct precipitation of the product is a significant advantage for purification. Switch to TFA only if the reaction is sluggish.
Technical Support Center: Optimizing Coupling Conditions for 4-(1-Boc-piperidin-3-yl)-butyric acid
Welcome to the technical support center for optimizing the coupling conditions of 4-(1-Boc-piperidin-3-yl)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of amide bond formation with this versatile building block. Here, we will dissect common challenges, provide evidence-based solutions, and equip you with the knowledge to achieve high-yield, high-purity couplings in your synthetic endeavors.
Introduction: The Challenge of Coupling this compound
This compound is a valuable intermediate in medicinal chemistry, offering a flexible scaffold for introducing a piperidine moiety.[1] However, like many coupling reactions, achieving optimal results requires careful consideration of reagents, conditions, and potential side reactions. This guide provides a systematic approach to troubleshooting and optimization, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: I'm observing very low conversion to my desired amide product, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
A: Low yields are a frequent challenge and can stem from several factors. A systematic evaluation of your reaction parameters is crucial.
Potential Causes & Recommended Solutions:
-
Inefficient Coupling Reagent: Standard carbodiimide reagents like DCC or EDC, while common, may not be potent enough for all substrates, especially if the amine component is sterically hindered or electronically deactivated.[2][3]
-
Solution: Switch to a more powerful in-situ activating reagent.
-
Onium Salts: Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive activated esters that can overcome higher activation barriers.[3][4][5] HATU, in particular, is known for its high efficiency and compatibility with mild reaction conditions.[6]
-
Rationale: These reagents generate more reactive intermediates than carbodiimides alone, leading to faster and more complete reactions. Additives like HOBt or HOAt are often used with carbodiimides to increase efficiency and suppress side reactions.[7][8]
-
-
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a critical role.
-
Solution 1: Optimize Solvent. The solvent must adequately solvate the reactants.
-
Recommended Solvents: Aprotic polar solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally excellent choices. For particularly difficult couplings, a mixture such as DCM/DMF/NMP can be beneficial.[3]
-
-
Solution 2: Increase Reaction Time and/or Temperature. Steric hindrance can slow down the reaction rate.
-
Time: Consider extending the reaction time, for example, from 1-2 hours to overnight.[3][9]
-
Temperature: Gentle heating can help overcome the activation energy barrier. However, this should be done cautiously as elevated temperatures can increase the risk of side reactions, such as racemization if chiral centers are present.[2][9]
-
-
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be fully converted to its active form before the amine is introduced.
Issue 2: Formation of Side Products
Q: My reaction is producing significant impurities alongside my desired product. What are the common side reactions and how can I minimize them?
A: Side product formation is often linked to the reactivity of the coupling reagents and intermediates.
Common Side Reactions & Mitigation Strategies:
-
N-acylurea Formation (with Carbodiimides): The O-acylisourea intermediate formed from the reaction of the carboxylic acid and a carbodiimide (like DCC or DIC) can rearrange to a stable, unreactive N-acylurea, which terminates the reaction pathway and reduces yield.[7][12][13]
-
Solution: Use an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement, but still reactive enough to couple with the amine.[12]
-
-
Guanidinylation of the Amine (with Uronium Reagents): Uronium-based reagents like HBTU and HATU can sometimes react with the primary or secondary amine starting material to form a guanidinium byproduct, consuming the amine and reducing the yield of the desired amide.
-
Solution:
-
Stoichiometry: Avoid using a large excess of the uronium reagent.
-
Order of Addition: Pre-activating the carboxylic acid before adding the amine is the generally recommended method to minimize this side reaction.[11]
-
Alternative Reagents: Phosphonium-based reagents like PyBOP do not have this side reaction pathway.[14]
-
-
-
Dimerization/Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride.[7] While this anhydride is also reactive towards the amine, its formation can sometimes complicate the reaction kinetics.
-
Solution: This is generally less of an issue when using efficient coupling conditions and proper stoichiometry. Ensuring the amine is present to trap the activated intermediate quickly can help.
-
Issue 3: Difficulty in Purification
Q: I'm struggling to purify my final product from the reaction mixture. What are some common purification challenges and how can I address them?
A: Purification can be complicated by byproducts of the coupling reaction and the properties of the Boc-protected product itself.
Purification Challenges & Solutions:
-
Urea Byproducts (from Carbodiimides): Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many organic solvents and can be difficult to remove.[15]
-
Solution:
-
Filtration: Most of the DCU can often be removed by filtration of the crude reaction mixture.
-
Use DIC: Diisopropylcarbodiimide (DIC) produces a more soluble urea byproduct that is easier to remove during workup.[4]
-
Use EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and its urea byproduct are water-soluble, allowing for their removal with a simple aqueous extraction.[12][16]
-
-
-
Removal of Excess Reagents and Additives: Byproducts from coupling reagents (e.g., HOBt, HATU byproducts) and the base (e.g., DIPEA) need to be removed.
-
Solution: A standard aqueous workup is typically effective. This usually involves washing the organic layer sequentially with a mild acid (e.g., dilute HCl or citric acid) to remove the base, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and acidic byproducts like HOBt, and finally with brine.
-
-
Boc-Group Stability: The Boc protecting group is sensitive to strong acids.[17][18]
-
Solution: During acidic washes in the workup, use dilute and mild acids (e.g., 1M citric acid or 0.5M HCl) and minimize contact time to prevent premature deprotection. Avoid strong acids like concentrated HCl or TFA.[17]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best starting point for this compound?
For a robust and generally high-yielding starting point, HATU is an excellent choice.[4][6] It is highly effective, even for challenging couplings, and operates under mild conditions.[6] A typical starting condition would be to use 1.1-1.2 equivalents of HATU and 2-3 equivalents of a non-nucleophilic base like DIPEA in DMF.
Q2: What is the optimal stoichiometry for the coupling reaction?
A good starting point is to use a slight excess of the carboxylic acid and the coupling reagent relative to the amine. A common ratio is:
-
Amine: 1.0 equivalent
-
This compound: 1.1 - 1.2 equivalents
-
Coupling Reagent (e.g., HATU): 1.1 - 1.2 equivalents
-
Base (e.g., DIPEA): 2.0 - 3.0 equivalents
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. By spotting the starting materials and the reaction mixture over time, you can observe the consumption of the limiting reagent and the formation of the product.
Q4: Can I perform this coupling in an aqueous environment?
While some specialized protocols exist, standard amide coupling reactions with reagents like HATU, PyBOP, or DCC are performed in anhydrous organic solvents. Water can hydrolyze the activated intermediates, leading to low yields.[7] If an aqueous system is necessary, the water-soluble carbodiimide EDC is the preferred reagent, often in combination with Sulfo-NHS.[15]
Q5: My amine starting material is a hydrochloride salt. Do I need to free-base it first?
Not necessarily. You can add an extra equivalent of your non-nucleophilic base (like DIPEA or triethylamine) to neutralize the HCl salt in situ. For example, if your amine is an HCl salt, and the protocol calls for 2 equivalents of DIPEA, you would use 3 equivalents in total.
Experimental Protocols & Data
Protocol 1: General Procedure using HATU
This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Comparison of Common Coupling Reagents
| Reagent | Class | Advantages | Disadvantages |
| DCC/DIC | Carbodiimide | Inexpensive, effective for simple couplings.[4][16] | Forms insoluble urea byproduct (DCC)[15]; risk of N-acylurea formation[7][12]; lower reactivity for hindered substrates. |
| EDC | Carbodiimide | Water-soluble reagent and byproduct, easy workup.[12][16] | Less stable in aqueous media[13]; lower reactivity than onium salts. |
| HATU | Aminium/Uronium Salt | Very high reactivity, low racemization, fast reaction times.[4][6] | More expensive; can cause guanidinylation of amines. |
| PyBOP | Phosphonium Salt | High reactivity, does not cause guanidinylation.[14] | Solutions in DMF have moderate stability. |
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Yield
This diagram outlines a decision-making process when faced with a low-yielding coupling reaction.
Caption: Decision tree for troubleshooting low coupling yields.
Diagram 2: General Amide Coupling Mechanism (Carbodiimide Example)
This diagram illustrates the key steps in a carbodiimide-mediated amide bond formation, including the potential side reaction.
Caption: Carbodiimide coupling mechanism and side reaction.
References
- 1. biosynce.com [biosynce.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. jpt.com [jpt.com]
- 6. nbinno.com [nbinno.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. peptide.com [peptide.com]
- 13. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hepatochem.com [hepatochem.com]
- 15. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 16. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
- 18. Double BOC protection selective removal method [en.highfine.com]
Technical Support Center: Purification of 4-(1-Boc-piperidin-3-yl)-butyric acid
Welcome to the technical support center for the purification of 4-(1-Boc-piperidin-3-yl)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. The following question-and-answer format provides both quick solutions to common problems and in-depth troubleshooting guides for more complex purification scenarios.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the purification of this compound.
Q1: My final product is an oil or a waxy solid and won't crystallize. What should I do?
A1: This is a frequent issue with Boc-protected compounds. The presence of residual solvents or impurities can inhibit crystallization. First, ensure all volatile solvents have been removed under high vacuum. If it remains an oil, consider triturating the material with a non-polar solvent like hexanes or diethyl ether. This can often induce precipitation of the product as a solid. If that fails, refer to the detailed troubleshooting guide on crystallization.
Q2: How do I remove unreacted di-tert-butyl dicarbonate (Boc₂O) from my reaction mixture?
A2: Unreacted Boc₂O and its byproduct, tert-butanol, can typically be removed by repeated co-evaporation with a high-boiling point solvent like toluene under reduced pressure. For larger scales, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup can help to hydrolyze the remaining anhydride.
Q3: I see a spot on my TLC that corresponds to the de-Boc compound. How can I remove it?
A3: The de-Boc impurity, 4-(piperidin-3-yl)-butyric acid, is more polar and has a free amine, making it basic. During an aqueous workup, you can perform an acidic wash with a dilute, cold acid such as 1M HCl or a saturated solution of potassium bisulfate (KHSO₄) to protonate the impurity and extract it into the aqueous layer.[1] Be cautious with the acid strength and exposure time to avoid cleaving the Boc group on your desired product.
Q4: What are the best general conditions for column chromatography of this compound?
A4: Given the polarity of the carboxylic acid, a typical starting point for silica gel chromatography would be a mobile phase of dichloromethane (DCM) or ethyl acetate with a gradient of methanol. For example, you could start with 100% DCM and gradually increase the methanol concentration. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming more persistent purification challenges.
Troubleshooting Guide 1: Persistent Crystallization Failures
The zwitterionic nature of this compound at its isoelectric point can present unique crystallization challenges.[2][3][4] If simple trituration fails, a more systematic approach is required.
Problem: The product remains an oil or amorphous solid after removal of all solvents.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Residual Solvents | Solvents from the reaction or workup (e.g., THF, DCM, Ethyl Acetate) can act as an "anti-solvent" for crystallization. | 1. Dissolve the oily product in a minimal amount of a low-boiling solvent like DCM. 2. Add a higher-boiling point solvent like toluene. 3. Concentrate under reduced pressure to azeotropically remove the lower-boiling solvent. 4. Repeat 2-3 times before placing under high vacuum for several hours. |
| Process-Related Impurities | Unreacted starting materials or byproducts from the synthesis can inhibit crystal lattice formation. | 1. Attempt a preliminary purification by flash chromatography to remove the bulk of the impurities. 2. Analyze the crude material by ¹H NMR or LC-MS to identify potential impurities and select an appropriate purification strategy. |
| Incorrect Solvent System | The chosen solvent system may not be suitable for inducing crystallization of this specific molecule. | 1. Solvent Screening: On a small scale, test the solubility of your oily product in a variety of solvents (e.g., ethyl acetate, acetone, isopropanol, acetonitrile, and mixtures with water or hexanes). An ideal single solvent system will show poor solubility at room temperature but good solubility upon heating. 2. Anti-Solvent Crystallization: Dissolve the compound in a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until turbidity persists. Gently warm the mixture until it becomes clear again, then allow it to cool slowly. |
Experimental Protocol: Anti-Solvent Crystallization
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a suitable solvent in which it is readily soluble (e.g., ethyl acetate, ~5-10 mL) at room temperature.
-
Slowly add a poor solvent (e.g., hexanes) dropwise with stirring until the solution becomes faintly cloudy.
-
Gently warm the mixture on a hot plate until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Troubleshooting Guide 2: Complex Impurity Profiles in Column Chromatography
When multiple impurities are present, a well-designed chromatographic purification is essential.
Problem: Co-elution of the product with impurities during column chromatography.
Potential Impurities and their Origins:
A likely synthetic route to this compound involves the modification of a pre-existing piperidine ring, which itself might be synthesized from precursors like pyridine.
-
Unreacted Starting Materials: Depending on the synthesis, this could include piperidine-3-carboxylic acid derivatives.
-
De-Boc Compound: 4-(piperidin-3-yl)-butyric acid, resulting from premature deprotection.
-
Boc-Anhydride Byproducts: Such as tert-butanol.
-
Coupling Reagents/Catalysts: If used in the synthesis, reagents like DMAP may be present.[5][6]
-
Diastereomers: If a chiral starting material was used and racemization occurred.
Workflow for Optimizing Column Chromatography:
Caption: Workflow for optimizing column chromatography.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM/MeOH), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel in the desired starting mobile phase (e.g., 98:2 DCM:MeOH).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with the starting mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the product and any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Part 3: Visualization of Key Concepts
Logical Relationships in Impurity Removal
The following diagram illustrates the decision-making process for removing common impurities during the workup of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
Stability issues of 4-(1-Boc-piperidin-3-yl)-butyric acid in solution
Welcome to the technical support guide for 4-(1-Boc-piperidin-3-yl)-butyric acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your research, offering potential causes and actionable solutions.
Issue 1: I'm observing a new, more polar spot on my TLC or an early-eluting peak in my LC-MS analysis of a stored solution.
Potential Cause: This is a classic indicator of the degradation of this compound, most likely due to the cleavage of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[1] The resulting primary degradation product is the free piperidine, 4-(piperidin-3-yl)-butyric acid, which is significantly more polar.
Troubleshooting Steps:
-
Confirm the Identity of the Degradant:
-
Analyze your sample using LC-MS. The expected mass of the deprotected product is 171.23 g/mol (M+H)⁺. The mass of the parent compound is 271.35 g/mol .
-
-
Investigate the Source of Acidity:
-
Solvent Purity: Ensure that your solvents are anhydrous and free from acidic contaminants. For instance, some grades of chloroform can contain trace amounts of HCl.
-
Reagent Contamination: Verify that other reagents in your solution are not acidic or have not degraded to produce acidic byproducts.
-
pH of Aqueous Solutions: If you are working in an aqueous buffer, measure the pH to ensure it is neutral or slightly basic. The Boc group is highly susceptible to cleavage in acidic conditions.[2][3]
-
-
Implement Preventative Measures:
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions of this compound fresh for each experiment.[1]
-
Use Aprotic Solvents: When possible, use high-purity, anhydrous aprotic solvents such as DMSO, DMF, or dioxane for stock solutions.
-
Controlled Deprotection: If your experimental design requires acidic conditions, consider it a controlled deprotection step rather than an unintended degradation.[2]
-
Issue 2: The concentration of my this compound stock solution is decreasing over time, even when stored at low temperatures.
Potential Cause: A gradual decrease in concentration, even at low temperatures, can be attributed to slow hydrolysis of the Boc group, especially in protic solvents or if there is moisture present. While low temperatures slow down chemical reactions, they do not completely stop them.
Troubleshooting Steps:
-
Solvent Choice and Storage:
-
Anhydrous Solvents: For long-term storage of solutions, it is critical to use anhydrous solvents to minimize water-mediated hydrolysis.
-
Inert Atmosphere: Consider storing sensitive solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from being introduced.
-
-
Storage Container:
-
Use high-quality, well-sealed vials to prevent the ingress of moisture.
-
-
Solution Aliquoting:
-
To avoid repeated freeze-thaw cycles which can introduce moisture, aliquot your stock solution into smaller, single-use volumes.
-
-
Stability Study:
-
If long-term storage in solution is unavoidable for your workflow, it is advisable to conduct a small-scale stability study. Analyze aliquots of the solution at regular intervals (e.g., 1, 3, 7, and 14 days) by HPLC or LC-MS to determine the rate of degradation under your specific storage conditions.
-
Issue 3: I am getting inconsistent results in my biological or chemical assays using this compound.
Potential Cause: Inconsistent results are often a downstream effect of compound instability. The presence of the deprotected, more polar degradant can interfere with your assay, or the effective concentration of your active compound may be lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Detailed Steps:
-
Purity Assessment: Immediately assess the purity of both your solid stock and any prepared solutions using HPLC-UV or LC-MS.[1]
-
Fresh Preparation: If the purity is confirmed to be high, prepare a fresh solution immediately before conducting your assay to rule out degradation during storage.
-
Consider Assay Conditions: Evaluate if any of the assay components (e.g., acidic buffers) could be causing in-situ degradation of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway is the acid-catalyzed hydrolysis of the tert-butyloxycarbonyl (Boc) group.[2][4] This is a two-step process:
-
Protonation of the carbamate's carbonyl oxygen by an acid.
-
Cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and spontaneously decomposes, releasing carbon dioxide and the free amine, 4-(piperidin-3-yl)-butyric acid.[2][4][5]
Caption: Acid-catalyzed degradation pathway.
Q2: What are the optimal storage conditions for this compound?
The recommended storage conditions depend on the form of the compound:
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C[1] | Long-term (years)[1] | Store in a well-sealed container, protected from light. |
| Room Temperature | Short-term (shipping)[1] | Acceptable for short durations. | |
| Solution | -20°C to -80°C[1] | Short-term (days to weeks) | Prepare fresh if possible.[1] Use anhydrous, aprotic solvents. Aliquot to avoid freeze-thaw cycles. |
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability is highly pH-dependent.
-
Acidic pH (pH < 5): The Boc group is labile and will be cleaved. The rate of cleavage increases as the pH decreases.[2]
-
Neutral pH (pH ~7): The compound is relatively stable, but slow hydrolysis can still occur over time, especially at room temperature.
-
Basic pH (pH > 8): The Boc group is generally stable under basic conditions.[6] However, the carboxylic acid moiety will be deprotonated to form a carboxylate salt.
Q4: Can I heat solutions of this compound?
Heating should be approached with caution. While moderately stable to gentle heating for short periods, prolonged exposure to high temperatures can induce thermal degradation.[1] Studies have shown that thermal deprotection of N-Boc groups can occur at temperatures ranging from 150°C to 240°C.[7][8] For typical laboratory applications, avoid unnecessary heating. If a reaction requires elevated temperatures, a pilot experiment to assess stability under those specific conditions is recommended.
Q5: How can I perform a forced degradation study on this compound?
A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and establish the specificity of an analytical method.[9]
Experimental Protocol: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Dissolve a known concentration of this compound in a suitable solvent mixture, such as acetonitrile and water.
-
Acid Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Degradation: To another aliquot, add an equal volume of 0.1 M NaOH and incubate under the same conditions.[1]
-
Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Heat an aliquot of the stock solution at 60°C for 24 hours.[1]
-
Photolytic Degradation: Expose an aliquot to UV light (e.g., 254 nm) for 24 hours.[1]
-
Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a stability-indicating method like LC-MS to identify and quantify any degradation products.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Incomplete Coupling of 4-(1-Boc-piperidin-3-yl)-butyric Acid in SPPS
Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting for a common and often frustrating challenge in Solid-Phase Peptide Synthesis (SPPS): the incomplete coupling of sterically hindered and structurally unique amino acid derivatives. Here, we focus on 4-(1-Boc-piperidin-3-yl)-butyric acid, a building block that, due to its bulky Boc-protected piperidine ring and flexible butyric acid linker, presents specific hurdles to achieving high-yield, high-purity peptide products.
This guide moves beyond generic advice to offer a detailed, mechanistic-driven approach to problem-solving, grounded in established chemical principles and supported by field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to incomplete coupling?
The primary reason for the difficult incorporation of this building block lies in steric hindrance . The bulky tert-Butyloxycarbonyl (Boc) protecting group on the piperidine ring, combined with the non-planar, chair-like conformation of the ring itself, physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support. This steric clash significantly slows down the reaction kinetics, often leading to incomplete coupling within standard reaction times.[1][2][3]
Furthermore, as the peptide chain elongates, it can adopt secondary structures and aggregate on the resin, further blocking reactive sites and exacerbating the coupling problem.[2][4] This is a sequence-dependent phenomenon that can be particularly problematic with hydrophobic residues.[2]
Troubleshooting Guide: From Diagnosis to Solution
Q2: I've observed a positive Kaiser test after coupling. How do I confirm and quantify the incomplete coupling?
A positive Kaiser test (a deep blue color on the resin beads) is a strong qualitative indicator of free primary amines, signifying a failed coupling reaction.[2] For a more quantitative assessment and to guide your optimization strategy, consider the following analytical methods:
-
Cleave and Analyze: A small portion of the resin can be treated with a cleavage cocktail (e.g., TFA/TIS/H₂O) to release the peptide fragments. Subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can precisely identify and quantify the desired product versus the truncated (deletion) sequence. This is a highly reliable method for diagnosing the extent of the problem.[5][6]
-
In-situ Monitoring: For synthesizers equipped with real-time monitoring, observing the UV absorbance of the Fmoc deprotection solution provides an indirect measure of coupling efficiency in the preceding step.[7] A lower-than-expected Fmoc release suggests that not all chains were successfully elongated.
Q3: My standard coupling protocol with DIC/HOBt failed. What are my immediate next steps?
Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[1][8] Your immediate response should focus on enhancing the reactivity of the coupling reaction.
Workflow for Addressing a Failed Coupling:
Caption: Troubleshooting workflow for incomplete coupling.
Step 1: Switch to a More Potent Coupling Reagent
For challenging couplings, aminium/uronium or phosphonium salt-based reagents are significantly more effective.[1][9] They form highly reactive activated esters that can overcome the steric barrier.[1]
| Coupling Reagent Class | Examples | Key Advantages |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Fast reaction kinetics, high efficiency. HATU and COMU are often preferred due to lower racemization risk and high reactivity.[3][9][10][11] |
| Phosphonium Salts | PyBOP, PyAOP | Highly reactive and stable. PyAOP is particularly effective for coupling N-methylated or other sterically hindered amino acids.[9][11] |
Step 2: Implement a Double Coupling Protocol
If a single coupling with a potent reagent is insufficient, a second, fresh application of the activated amino acid can drive the reaction to completion.
Protocol 1: Double Coupling using HATU
-
Following the standard Fmoc deprotection and washing of the resin-bound peptide.
-
First Coupling:
-
In a separate vessel, pre-activate this compound (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-5 minutes.
-
Add the activated solution to the resin and allow the reaction to proceed for 45-60 minutes.[1]
-
Wash the resin thoroughly with DMF.
-
-
Monitoring: Perform a Kaiser test on a few beads.
-
Second Coupling (if necessary): If the Kaiser test is positive, repeat the coupling step with a fresh solution of activated amino acid for another 45-60 minutes.
-
Wash the resin with DMF and proceed to the final Kaiser test.
Step 3: Acetyl Capping
If the coupling remains incomplete after these measures, it is crucial to terminate the unreacted peptide chains to prevent the formation of deletion sequences in the final product. This is achieved by acetylating the free amines.
Protocol 2: Acetic Anhydride Capping
-
After the final coupling attempt, wash the resin with DMF.
-
Prepare a capping solution (e.g., Acetic Anhydride/DIPEA/DMF).
-
Add the capping solution to the resin and agitate at room temperature for 30 minutes.[2]
-
Wash the resin thoroughly with DMF.
-
Verification: Perform a final Kaiser test to confirm the absence of free amines (the test should be negative).[2]
Q4: Can I proactively optimize my protocol to prevent incomplete coupling of this residue?
Yes, a proactive approach is highly recommended. Several parameters can be optimized to favor a successful coupling from the outset.
1. Optimize Reaction Conditions:
-
Increase Reaction Time: Steric hindrance slows the reaction rate.[1] Extending the coupling time, even up to overnight, can significantly improve yields.[1]
-
Elevated Temperature: Gentle heating can help overcome the activation energy barrier. Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective for driving difficult couplings to completion rapidly.[1]
-
Solvent Choice: The solvent must effectively solvate the growing peptide-resin complex to ensure accessibility of the reactive sites. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[1] For exceptionally difficult sequences, a solvent mixture such as DCM/DMF/NMP may be beneficial.[1]
2. Consider Advanced Activation Methods: For extremely hindered couplings where even potent uronium reagents may fall short, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][8] This can be achieved using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
Logical Flow for Proactive Optimization:
Caption: Proactive optimization strategy for difficult couplings.
Conclusion
The successful incorporation of this compound into a peptide sequence is an achievable goal, provided that the synthetic strategy is thoughtfully adapted to address its inherent steric challenges. By moving beyond standard protocols and employing more potent coupling reagents, optimized reaction conditions, and diligent in-process monitoring, researchers can significantly improve coupling efficiency and obtain higher purity target peptides. When troubleshooting, a systematic approach of escalating intervention—from stronger reagents to double coupling and finally capping—ensures that failed couplings are effectively managed, preserving the integrity of the final product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solid Phase Peptide Synthesis: Complete Guide - Peptide Port [peptideport.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. file.globalso.com [file.globalso.com]
Technical Support Center: Purification of 4-(1-Boc-piperidin-3-yl)-butyric acid
Welcome to the technical support guide for 4-(1-Boc-piperidin-3-yl)-butyric acid. This document provides in-depth troubleshooting advice and alternative purification strategies for a molecule that, due to its amphipathic nature—possessing both a polar carboxylic acid and a lipophilic Boc-protecting group—presents unique challenges to researchers. This guide is designed to move beyond conventional methods and equip you with robust, field-tested solutions for achieving high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is streaking severely on a standard silica gel column and I'm getting poor separation. What's happening and how can I fix it?
A: This is the most common issue encountered with this compound. The streaking, or tailing, is caused by the strong interaction between the polar carboxylic acid group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, uneven elution. The Boc-protected amine, while less basic, can also contribute to this problem.
Immediate Troubleshooting for Silica Gel Chromatography:
-
Mobile Phase Modification: The key is to suppress the ionization of the carboxylic acid.
-
Acidify the Eluent: Add 1-2% acetic acid or formic acid to your mobile phase (e.g., Dichloromethane:Methanol or Ethyl Acetate:Hexanes). The acid protonates your compound's carboxyl group, neutralizing its charge and minimizing its interaction with the silica surface. This results in more compact bands and better separation.
-
Use a More Polar Solvent System: For highly polar compounds, aggressive solvent systems may be necessary. A gradient elution from Dichloromethane (DCM) to a mixture like 9:1 DCM:Methanol (with 1% acetic acid) can be effective.[1]
-
-
Stationary Phase Deactivation: If basic impurities are the problem, or if the compound shows instability, deactivating the silica can help.[1]
-
Basic Deactivation: Prepare your column slurry in your starting eluent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica. However, for a carboxylic acid, this can turn your compound into a salt and make it more polar, so this is typically less effective than acidifying the mobile phase.[2]
-
Q2: I want to avoid column chromatography altogether. What non-chromatographic methods can I use?
A: For many applications, especially at a larger scale, avoiding silica gel is preferable to save time and solvent. Two classical chemistry techniques are highly effective for this molecule.
Method 1: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent system can be found. This compound is typically a solid at room temperature.[3] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test various solvents. Good starting points are ethyl acetate, isopropyl alcohol, acetone, or a binary mixture like ethyl acetate/hexanes or acetone/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the compound.
-
Cooling: Allow the solution to cool slowly to room temperature. Placing it in an ice bath can further promote crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove residual solvent.
Method 2: Acid-Base Extraction
This powerful technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Re-acidify: Combine all aqueous layers in a clean flask and cool in an ice bath. Slowly add a strong acid, like 1M hydrochloric acid (HCl), while stirring until the pH is acidic (pH ~2-3). Your compound will precipitate out as the neutral carboxylic acid.
-
Final Extraction: Extract the acidified aqueous layer with fresh ethyl acetate or dichloromethane (3x). The purified compound will now be in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
Q3: My compound requires very high purity for a sensitive downstream application. What advanced purification techniques are suitable?
A: When purity is paramount, more sophisticated chromatographic methods are warranted. These techniques offer higher resolution and are often more reproducible than standard flash chromatography.
Method 1: Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography is perfectly suited for separating ionizable molecules like carboxylic acids.[4][5] We can use a Weak Anion Exchange (WAX) resin, which is positively charged and will bind the negatively charged carboxylate.
Principle: At a pH above the pKa of the carboxylic acid (~4-5), the compound will be negatively charged. It will bind to the positively charged anion exchange resin. Neutral impurities will pass through. The bound compound is then eluted by lowering the pH (neutralizing the charge) or by adding a high concentration of a competing salt.
Experimental Protocol: Weak Anion Exchange (WAX) Chromatography
-
Resin Preparation: Select a WAX resin (e.g., DEAE-cellulose). Prepare a column and equilibrate it with a starting buffer at a pH of ~7-8 (e.g., 20 mM Tris or HEPES buffer).
-
Sample Loading: Dissolve your sample in the starting buffer and load it onto the column.
-
Wash: Wash the column with several column volumes of the starting buffer to elute any neutral or positively charged impurities.
-
Elution: Elute the bound product using one of two methods:
-
pH Gradient: Gradually decrease the pH of the buffer. As the pH drops below the pKa of your compound, it will become protonated (neutral) and release from the resin.
-
Salt Gradient: Gradually increase the salt concentration of the buffer (e.g., 0 to 1M NaCl). The chloride ions will compete with your compound for binding sites on the resin, causing it to elute.
-
-
Desalting: If a salt gradient was used, the collected fractions will need to be desalted, for example, by reversed-phase solid-phase extraction (SPE).
Method 2: Supercritical Fluid Chromatography (SFC)
SFC is a high-resolution preparative technique that uses supercritical CO₂ as the primary mobile phase.[6] It is considered a "green" technology due to reduced organic solvent consumption and is exceptionally fast.[7] For polar molecules like carboxylic acids, SFC often provides superior separation compared to both normal and reversed-phase HPLC.[8][9]
Principle: Supercritical CO₂ is a non-polar solvent, making SFC a form of normal-phase chromatography.[6] Its elution strength is modified by adding a polar co-solvent (modifier), typically methanol. SFC offers high efficiency and speed due to the low viscosity and high diffusivity of the supercritical fluid mobile phase.[9]
Typical SFC Conditions:
-
Mobile Phase: Supercritical CO₂ with a gradient of methanol (e.g., 5% to 40% MeOH).
-
Additive: A small amount of an acid (e.g., formic acid) or base may be added to the modifier to improve peak shape.
-
Stationary Phase: Polar columns are used, such as those with 2-ethyl-pyridine (2-EP), diol, or amino-propyl functional groups.[7]
-
Detection: UV detection is standard. Fraction collection is simplified because the CO₂ vaporizes upon depressurization, leaving the compound in a small volume of the methanol modifier.[6]
Data Presentation & Visualizations
Table 1: Comparative Analysis of Purification Methods
| Method | Typical Purity | Throughput/Scale | Speed | Cost | Key Advantage |
| Modified Flash Chromatography | >90-98% | mg to multi-gram | Moderate | Low | Utilizes standard lab equipment. |
| Recrystallization | >99% (if successful) | g to kg | Slow (requires cooling) | Very Low | Potentially very high purity; scalable. |
| Acid-Base Extraction | >95% | g to kg | Fast | Very Low | Excellent for removing neutral impurities. |
| Ion-Exchange Chromatography | >98% | mg to multi-gram | Moderate-Slow | Moderate | Highly specific for charged molecules. |
| Supercritical Fluid Chroma. (SFC) | >99% | mg to gram | Very Fast | High | Fast, green, high resolution for polar compounds. |
Diagrams and Workflows
Caption: Decision tree for selecting the optimal purification method.
Caption: Workflow for purification by anion-exchange chromatography.
References
- 1. Purification [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 193.16.218.141 [193.16.218.141]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 7. Dr GJ Langley's Group - Research - Supercritical Fluid Chromatography [southampton.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. ovid.com [ovid.com]
Validation & Comparative
A Senior Application Scientist's Guide to PROTAC Linker Selection: A Comparative Analysis of 4-(1-Boc-piperidin-3-yl)-butyric acid
Introduction: The Linker as the Architect of Degradation
Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic development by shifting the paradigm from occupancy-driven inhibition to event-driven protein elimination.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][] A PROTAC is comprised of three distinct components: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]
While the warhead and anchor dictate what is targeted and which E3 ligase is hijacked, the linker is the architect of the entire process. It is not a passive spacer but an active and critical modulator of a PROTAC's potency, selectivity, and pharmacokinetic properties.[5][6] The linker's length, composition, rigidity, and attachment points orchestrate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[1][7]
This guide provides an in-depth comparison of a specific, widely used rigid linker building block, 4-(1-Boc-piperidin-3-yl)-butyric acid , against other common linker classes. We will explore the causal relationships between linker structure and performance, supported by experimental data and detailed protocols to empower researchers in their rational design of next-generation protein degraders.
Spotlight on a Privileged Scaffold: this compound
This compound is a quintessential building block for constructing semi-rigid PROTAC linkers. Its structure incorporates a piperidine ring, a saturated heterocycle that imparts conformational constraint.[8][9]
Chemical Structure:
-
Piperidine Ring: A six-membered saturated heterocycle that introduces a degree of rigidity, limiting the number of conformations the linker can adopt.[9][10]
-
Butyric Acid Moiety: A four-carbon carboxylic acid chain that provides a standard conjugation point for amide bond formation with an amine-containing warhead or E3 ligand.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, preventing unwanted side reactions and allowing for controlled, sequential synthesis.[11]
The primary advantage of incorporating a piperidine motif is the introduction of conformational rigidity.[8][9][10] Unlike highly flexible alkyl or PEG chains that can sample a vast conformational space, the piperidine ring pre-organizes the PROTAC. This can reduce the entropic penalty associated with forming the ternary complex, potentially leading to higher stability and more efficient degradation.[1]
// Invisible nodes for layout node [style=invis, width=0, height=0, label=""]; p1; p2; p3;
// Edges warhead -> poi [label=" Binds", color="#5F6368"]; e3_ligand -> e3 [label=" Recruits", color="#5F6368"]; e3 -> p1 [dir=none, color="#5F6368"]; p1 -> ub [label=" Transfers\nUbiquitin", color="#5F6368"]; ub -> poi; poi -> p2 [label=" Polyubiquitination", dir=none, color="#5F6368"]; p2 -> proteasome [label=" Recognition &\nDegradation", color="#5F6368"]; proteasome -> p3 [label=" Amino\nAcids", color="#5F6368"]; } END_DOT Caption: PROTAC Mechanism of Action.
Comparative Analysis of PROTAC Linker Classes
The selection of a linker is a multi-parameter optimization problem. The ideal linker must balance ternary complex stability, degradation efficacy, and drug-like physicochemical properties.[12] A direct comparison between this compound-derived linkers and other classes reveals critical trade-offs.
| Linker Class | Key Characteristics | Advantages | Disadvantages | Causality & Experimental Insight |
| Piperidine-Based (Semi-Rigid) | Contains saturated heterocyclic rings (e.g., piperidine, piperazine).[3][8] | - Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding.[1][10]- May improve metabolic stability.[9][10]- Can enhance aqueous solubility, especially with motifs like piperazine.[13][14] | - Lack of flexibility can make it difficult to achieve a productive ternary complex geometry if the exit vectors are not optimal.[1]- More synthetically complex than simple alkyl/PEG chains.[1] | The clinical candidates ARV-110 and ARV-471 successfully incorporated piperidine and piperazine moieties to improve metabolic stability and potency over initial flexible linkers.[10] This highlights that rigidity, when correctly applied, leads to superior drug properties. |
| Alkyl Chains (Flexible) | Simple, linear hydrocarbon chains.[1] | - High degree of conformational flexibility allows for exploration of multiple binding modes.[1]- Synthetically tractable and easy to modify length.[15] | - High flexibility can lead to a significant entropic penalty upon binding, potentially destabilizing the ternary complex.[1]- Often hydrophobic, which can decrease solubility and increase non-specific binding.[15] | Alkyl chains are excellent for initial screening to determine an optimal linker length.[3] However, they often contribute to poor physicochemical properties. Replacing an alkyl linker with a more rigid one can improve cell permeability and metabolic stability.[16][] |
| PEG Chains (Flexible) | Composed of repeating ethylene glycol units.[1][5] | - Improves aqueous solubility and can reduce non-specific binding.[5][8]- Provides flexibility and is synthetically accessible.[15] | - Can have reduced metabolic stability in vivo.[8]- High number of rotatable bonds can lead to poor cell permeability and oral bioavailability.[1] | In a well-cited study on BRD4 degraders, a PROTAC with a 5-unit PEG linker (PEG5) showed optimal degradation (DC50 = 15 nM) and the best balance of permeability and bioavailability compared to shorter (PEG3, PEG4) or longer (PEG6) versions.[6] This demonstrates the "Goldilocks" nature of linker length. |
| Alkynes/Triazoles (Rigid) | Incorporates rigid elements like alkynes or triazole rings formed via "click chemistry".[][3] | - Provides a rigid, linear geometry.[8]- Triazole ring is metabolically stable.[8][15]- "Click chemistry" facilitates rapid, modular synthesis of PROTAC libraries.[][3] | - The complete rigidity may be too restrictive if the optimal geometry requires some flexion. | The replacement of an amine linkage with a rigid ethynyl group in a BET degrader led to PROTAC QCA570, which showed a 3- to 6-fold increase in activity in two cell lines, demonstrating that increased rigidity can be highly beneficial.[3] |
Quantitative Data & Case Studies
While direct head-to-head studies comparing a single PROTAC with only the linker swapped are ideal, they are not always available. However, by analyzing data across different studies targeting the same protein, we can infer the impact of linker choice.
Caveat: Direct comparison of DC50 and Dmax values across different publications should be done with caution due to variations in cell lines, treatment times, and detection methods. The data below is illustrative of general trends.
Table 1: Illustrative Performance of Different Linker Types for BET Protein Degradation
| PROTAC Example | Target | E3 Ligase | Linker Type | DC50 | Dmax | Reference Insight |
| QCA570 | BRD4 | CRBN | Rigid (Ethynyl-based) | < 1 nM | >90% | A rigid linker led to picomolar activity, showcasing the power of conformational constraint.[3] |
| ARV-771 | BET | VHL | Semi-rigid (Piperidine-based) | ~5 nM | >95% | The use of a rigidifying piperidine-containing linker contributes to high potency and favorable in vivo properties. |
| MZ1 | BRD4 | VHL | Flexible (PEG-based) | ~25 nM | >90% | An effective degrader, but its PEG linker can contribute to lower cell permeability compared to more rigid analogs.[13][16] |
This illustrative data supports the hypothesis that moving from flexible to more rigid linkers, such as those derived from this compound, is a common strategy to enhance potency and improve drug-like properties.
Experimental Protocols for Linker Evaluation
Accurate and reproducible data is the foundation of linker optimization.[15] Below are validated, step-by-step protocols for assessing key PROTAC performance metrics.
Protocol 1: Determining Degradation Efficacy (DC50 & Dmax) by Western Blot
This protocol quantifies the reduction of a target protein in cells after PROTAC treatment.[18][19]
Principle: Cells are treated with a range of PROTAC concentrations. The total protein is then extracted, separated by size via SDS-PAGE, and the target protein is detected using a specific primary antibody. A loading control (e.g., GAPDH, β-actin) is used to normalize for protein loading, ensuring the observed changes are due to degradation, not sample variability.[6]
Methodology:
-
Cell Culture and Treatment: a. Plate cells (e.g., 22Rv1, HEK293T) in 6-well plates, ensuring they reach 70-80% confluency on the day of treatment.[15] b. Prepare serial dilutions of the PROTAC stock solution (typically in DMSO) in cell culture media. c. Treat cells with the range of PROTAC concentrations for a predetermined duration (e.g., 18-24 hours). Include a vehicle-only control (DMSO).[19]
-
Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold PBS. b. Lyse cells directly in the well using RIPA buffer containing protease and phosphatase inhibitors.[6][19] c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[19] e. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[19]
-
SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare with Laemmli sample buffer. b. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[6][18] c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18] d. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18][19] g. Wash the membrane again three times with TBST.
-
Detection and Data Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using an imaging system.[19] b. Quantify band intensities using densitometry software. c. Normalize the target protein band intensity to the loading control band intensity for each lane. d. Plot the normalized protein levels against the log of the PROTAC concentration. e. Fit the data using a four-parameter logistic non-linear regression model to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage).[19]
Protocol 2: Assessing Ternary Complex Formation in Live Cells using NanoBRET™
This protocol measures the proximity of the POI and E3 ligase inside a living cell, induced by the PROTAC.
Principle: This assay requires engineering cells to express the POI fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL, CRBN) fused to a HaloTag® protein (the energy acceptor).[20][21] When a PROTAC brings the two fusion proteins into close proximity (<10 nm), Bioluminescence Resonance Energy Transfer (BRET) occurs. The BRET signal is directly proportional to the amount of ternary complex formed.[20]
Methodology:
-
Cell Line Engineering & Preparation: a. Generate a stable cell line co-expressing the NanoLuc®-POI and HaloTag®-E3 ligase fusion proteins. b. Plate the engineered cells in a white, 96- or 384-well assay plate and allow them to adhere.[21]
-
Assay Execution: a. Prepare serial dilutions of the PROTAC compound in Opti-MEM® or another suitable medium. b. Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) to the cells and incubate according to the manufacturer's protocol to allow for covalent labeling of the HaloTag® fusion.[21] c. Add the PROTAC dilutions to the appropriate wells and incubate to allow for ternary complex formation.
-
Data Acquisition and Analysis: a. Add the NanoBRET™ Nano-Glo® Substrate to all wells to initiate the luminescent reaction. b. Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a plate reader equipped for BRET measurements.[21] c. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well. d. Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the curve to determine the EC50 for ternary complex formation.
Conclusion and Future Outlook
The linker is a master regulator of PROTAC function. While flexible linkers like alkyl and PEG chains are invaluable for initial screening and establishing structure-activity relationships, the strategic incorporation of rigid motifs is a proven method for enhancing potency, selectivity, and pharmacokinetic properties.[3][4][22]
Building blocks like This compound provide a validated and powerful tool for introducing conformational constraint.[9][10] By reducing the entropic cost of ternary complex formation, these semi-rigid linkers can lead to more stable complexes and more efficient protein degradation.[1] The future of linker design will undoubtedly involve a greater reliance on computational modeling and structural biology to predict optimal geometries, moving the field away from laborious "trial and error" screening towards rational, structure-guided design.[3][23] This will accelerate the development of PROTACs capable of tackling the most challenging disease targets.
References
- 1. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PROTAC Linker Landscape: A Comparative Guide to 4-(1-Boc-piperidin-3-yl)-butyric acid and PEG Linkers
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic strategies by orchestrating the degradation of disease-causing proteins.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system, acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[2] This induced proximity results in the ubiquitination and subsequent degradation of the target protein.[1] A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects them.[2]
Far from being a passive spacer, the linker is a critical determinant of a PROTAC's overall success. Its length, chemical composition, rigidity, and attachment points profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[1][2] The optimization of this linker is paramount for developing potent and selective protein degraders with favorable drug-like properties.[3]
This guide provides an in-depth, objective comparison of two distinct and widely utilized linker classes in PROTAC design: the rigid aliphatic linker exemplified by 4-(1-Boc-piperidin-3-yl)-butyric acid and the flexible, hydrophilic polyethylene glycol (PEG) linkers . We will explore their differential impacts on key performance metrics, supported by experimental data, and provide detailed protocols for the essential assays required to evaluate them.
The Dichotomy of Linker Design: Rigidity vs. Flexibility
The choice between a rigid and a flexible linker strategy represents a fundamental decision in the PROTAC design process. This choice creates a cascade of effects on the molecule's behavior, from its conformation in solution to its ability to mediate a productive ternary complex inside the cell.
This compound: The Case for Rigidity
Linkers incorporating rigid scaffolds, such as the piperidine ring in this compound, are increasingly utilized to address key challenges in PROTAC development, particularly for oral bioavailability.[3][4]
Key Characteristics:
-
Conformational Constraint: The cyclic structure reduces the number of rotatable bonds, limiting the conformational flexibility of the PROTAC. This can pre-organize the molecule into a bioactive conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[1][]
-
Improved Metabolic Stability: Saturated heterocyclic rings like piperidine are often less susceptible to oxidative metabolism compared to linear alkyl or PEG chains.[6]
-
Enhanced Cell Permeability: By reducing the topological polar surface area (TPSA) and promoting more compact, "membrane-friendly" conformations, rigid linkers can significantly improve passive cell permeability—a major hurdle for large "beyond Rule of 5" molecules like PROTACs.[4][7] The clinical success of PROTACs like ARV-110 and ARV-471, which feature rigid piperidine-piperazine linkers, underscores the power of this approach.[7][8]
-
Solubility Modulation: The basic nitrogen in the piperidine ring can be protonated at physiological pH, which can enhance aqueous solubility.[9]
PEG Linkers: The Power of Flexibility and Hydrophilicity
Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units and have been a mainstay in early PROTAC design due to their synthetic tractability and unique properties.[2][10]
Key Characteristics:
-
Enhanced Solubility: The hydrophilic nature of the repeating ether oxygens significantly improves the aqueous solubility of often large and hydrophobic PROTAC molecules.[11][12]
-
Flexibility for Ternary Complex Formation: The high flexibility of PEG chains allows the two ends of the PROTAC to readily orient themselves to find the optimal geometry for forming a stable and productive ternary complex.[]
-
Potential for Favorable Interactions: The ether oxygens within the PEG linker can form hydrogen bonds and other stabilizing interactions with residues on the surface of the target protein or E3 ligase, contributing to ternary complex stability.[13]
-
Tunable Length: The length of PEG linkers can be easily and precisely modified, allowing for systematic optimization of the distance between the two recruited proteins.[10]
Comparative Performance Analysis: A Data-Driven Perspective
The optimal linker is highly dependent on the specific POI and E3 ligase pair.[1] A direct head-to-head comparison using a single target system is the ideal scenario for evaluation. While such a comprehensive public dataset is scarce, we can synthesize data from well-characterized PROTACs to illustrate the performance trade-offs between rigid aliphatic and flexible PEG linkers.
Degradation Potency (DC₅₀ and Dₘₐₓ)
The primary measure of a PROTAC's efficacy is its ability to induce target degradation, quantified by the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
| PROTAC (Linker Type) | Target | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ARV-110 (Rigid Piperidine/Piperazine) | Androgen Receptor (AR) | Cereblon (CRBN) | VCaP | < 1 | > 95 | [14] |
| BETd-246 (Flexible Alkyl/Ether) | BRD2/3/4 | Cereblon (CRBN) | MDA-MB-468 | 10-30 | > 90 | [15][16] |
| MZ1 (PEG4) | BRD4 | VHL | HeLa | ~25 | > 80 | [2] |
Analysis: The data illustrates that potent degradation can be achieved with both rigid and flexible linkers. ARV-110, with its optimized rigid linker, demonstrates exceptional potency.[14] This highlights that while flexibility can aid in initial discovery, rigidification is a powerful strategy for lead optimization to achieve high potency.[3] The flexible linkers in BETd-246 and MZ1 also yield highly effective degraders, showcasing the success of this linker class.[2][15][16]
Cell Permeability
A PROTAC's ability to cross the cell membrane is a critical prerequisite for its activity. This is often assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures passive diffusion.
| PROTAC (Linker Type) | Target | Linker Composition | Permeability (Pₑ, 10⁻⁶ cm/s) | Reference |
| ERK5 Degrader (Rigid) | ERK5 | Contains Piperidine | 0.82 | [4] |
| ERK5 Degrader (Flexible) | ERK5 | Aliphatic/Ether | 2.1 | [4] |
| ERK5 Degrader (Flexible) | ERK5 | PEG-like | 0.0028 | [4] |
Analysis: This study on a series of VHL-recruiting PROTACs targeting ERK5 provides a compelling comparison.[4] The PROTAC with a rigid, piperidine-containing linker shows moderate permeability. Interestingly, a purely aliphatic/ether flexible linker in this series demonstrated the highest permeability, while the more polar PEG-like linker had dramatically lower passive permeability. This aligns with the general principle that increased rigidity and reduced polarity, characteristics of linkers like this compound, can be beneficial for improving cell permeability over highly polar flexible linkers.[4][17]
Ternary Complex Formation & Cooperativity
The stability of the ternary complex is a key driver of degradation efficiency. Surface Plasmon Resonance (SPR) is a powerful technique to measure the binding affinities and kinetics of these complexes and to determine cooperativity (α), a measure of how the binding of one protein influences the binding of the other.
| PROTAC | Ternary Complex Components | K_D (binary, PROTAC-E3) (nM) | K_D (ternary) (nM) | Cooperativity (α) | Reference |
| MZ1 (PEG4 Linker) | VHL + MZ1 + Brd4_BD2_ | 70 | 3.5 | ~20 | [18][19] |
| MZ1 (PEG4 Linker) | VHL + MZ1 + Brd3_BD2_ | 70 | 12.5 | ~5.6 | [18] |
| AT1 (Alkyl Linker) | VHL + AT1 + Brd4_BD2_ | 180 | 36 | ~5 | [18] |
Analysis: The data for the well-studied BRD4 degrader MZ1, which has a PEG4 linker, shows a remarkable ~20-fold positive cooperativity in forming a ternary complex with VHL and the second bromodomain of BRD4.[18][19] This demonstrates that the flexible PEG linker can facilitate highly stable ternary complexes, likely through favorable interactions between the linker and the protein surfaces.[13] The alkyl-linked AT1 also shows positive cooperativity, though to a lesser extent. This highlights that the linker's composition directly impacts the intricate protein-protein interactions within the ternary complex, which ultimately dictates degradation selectivity and efficiency.[18]
Experimental Design & Protocols
Accurate evaluation of PROTACs requires robust and reproducible experimental methods. Below are detailed protocols for the key assays discussed.
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Protocol 1: Western Blot for Determination of DC₅₀ and Dₘₐₓ
This is the standard method to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest. Allow cells to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range might span from 0.1 nM to 10 µM. c. Include a vehicle control group (e.g., 0.1% DMSO). d. Aspirate the old medium and add the medium containing the different concentrations of the PROTAC or vehicle. e. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) to allow for protein degradation.
2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Immunoblotting: a. Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C. g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Data Analysis: a. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the POI band intensity to the corresponding loading control band intensity. d. Plot the normalized protein levels against the logarithm of the PROTAC concentration. e. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC₅₀ and Dₘₐₓ values.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for PROTAC design and evaluation.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, cell-free method to evaluate the passive permeability of a PROTAC.
1. Materials and Reagents: a. 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF) and matching 96-well acceptor plates. b. Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane). c. Phosphate-buffered saline (PBS), pH 7.4. d. PROTAC stock solution in DMSO. e. UV/Vis plate reader or LC-MS/MS for quantification.
2. Procedure: a. Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate. b. Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the filter plate. Allow the solvent to evaporate. c. Prepare Donor Plate: Prepare the PROTAC dosing solutions by diluting the DMSO stock into PBS to a final concentration (e.g., 100 µM) with a low percentage of DMSO (<1%). Add 150 µL of the dosing solution to each well of the coated filter plate. d. Assemble and Incubate: Carefully place the filter plate on top of the acceptor plate, creating a "sandwich". e. Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking. f. Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using an appropriate analytical method (e.g., UV absorbance or LC-MS/MS).
3. Data Analysis: a. Calculate the apparent permeability coefficient (P_app_) using the following equation: P_app_ = [-V_D_ * V_A_ / ((V_D_ + V_A_) * Area * Time)] * ln(1 - [C_A_]t / C_equilibrium_) Where V_D_ and V_A_ are the volumes of the donor and acceptor wells, Area is the surface area of the filter, Time is the incubation time, [C_A_]t is the concentration in the acceptor well at time t, and C_equilibrium_ is the theoretical equilibrium concentration.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol describes a typical experiment to measure the kinetics and affinity of PROTAC-mediated ternary complex formation.
1. Materials and Reagents: a. SPR instrument and sensor chips (e.g., CM5). b. Purified E3 ligase (e.g., VHL complex) and POI (e.g., BRD4-BD2). c. PROTAC of interest. d. Amine coupling kit (EDC, NHS, ethanolamine). e. Running buffer (e.g., HBS-EP+).
2. Procedure: a. Immobilization: Immobilize the E3 ligase onto the surface of a sensor chip using standard amine coupling chemistry to a target level of ~1000-3000 RU. Use a reference flow cell that is activated and blocked without protein. b. Binary Interaction Analysis: i. To measure the PROTAC-E3 interaction, inject a series of concentrations of the PROTAC over the E3 ligase and reference flow cells. ii. Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (k_a_), dissociation rate (k_d_), and equilibrium dissociation constant (K_D_). c. Ternary Complex Analysis: i. Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the POI mixed with a range of concentrations of the PROTAC. ii. Inject these pre-mixed solutions over the E3 ligase and reference flow cells. iii. Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for the formation of the ternary complex. d. Data Analysis: i. The K_D_ obtained from the ternary complex analysis (K_D,ternary_) is compared to the K_D_ from the binary PROTAC-E3 interaction (K_D,binary_). ii. Calculate the cooperativity factor (α) as: α = K_D,binary_ / K_D,ternary_ . iii. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the binary complex. An α < 1 indicates negative cooperativity.
Conclusion and Future Outlook
The choice between a rigid aliphatic linker like this compound and a flexible PEG linker is a critical decision in PROTAC design, with each class offering distinct advantages.
-
PEG linkers are highly valuable, particularly in the discovery phase, for their ability to confer solubility and provide the flexibility needed to identify a productive ternary complex. Their tunable nature allows for rapid exploration of optimal linker lengths.[10][13]
-
Rigid aliphatic linkers , incorporating motifs like piperidine, represent a powerful strategy for lead optimization. They can impart superior metabolic stability and enhance cell permeability, addressing key liabilities that often hinder the development of PROTACs into oral therapeutics.[3][4][7] The clinical advancement of molecules like ARV-110 and ARV-471 validates this approach.[7]
Ultimately, the linker is not a component to be chosen from a simple menu but must be co-optimized with the POI and E3 ligase ligands. A successful PROTAC design campaign often involves a "best of both worlds" approach, starting with more flexible linkers to establish a proof-of-concept and then systematically introducing rigidity to enhance drug-like properties.[3] The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate these critical linker parameters, paving the way for the rational design of the next generation of potent and selective protein degraders.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. BETd-246 | BET PROTAC | Probechem Biochemicals [probechem.com]
- 16. immune-system-research.com [immune-system-research.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Chain: A Comparative Guide to 4-(1-Boc-piperidin-3-yl)-butyric acid and Alkyl Linkers in PROTAC® Design
Introduction: The Linker as the Linchpin of Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that tethers the two.[2] While the choice of warhead and E3 ligase ligand dictates target specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as crucial pharmacokinetic (PK) and drug-like properties.[3][4]
Historically, synthetically tractable and flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains, have been the mainstay of initial PROTAC design.[3][5] However, the field is rapidly evolving, with a significant shift towards more sophisticated, rigid linker architectures to overcome the limitations of their flexible counterparts.[3] This guide provides an in-depth, objective comparison between traditional alkyl linkers and a more advanced, rigid linker building block: 4-(1-Boc-piperidin-3-yl)-butyric acid . We will explore the causal relationships behind their differential performance, supported by representative experimental data and detailed protocols for their evaluation.
The PROTAC Mechanism of Action: A Symphony of Proximity
PROTACs function by hijacking the cell's natural protein degradation machinery.[1] The process is a catalytic cycle initiated by the formation of a ternary complex, which brings the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle of degradation.[1]
Figure 1. The catalytic cycle of PROTAC-mediated protein degradation.
Head-to-Head Comparison: Alkyl Chains vs. Piperidine-Based Rigidity
The choice of linker can dramatically alter a PROTAC's performance profile. Here, we compare the archetypal flexible alkyl linker with the more conformationally constrained linker derived from this compound.
Structural and Physicochemical Properties
| Feature | Alkyl Linkers | This compound Based Linkers | Causality & Field Insights |
| Composition | Saturated or unsaturated hydrocarbon chains.[5] | A rigid piperidine ring incorporated within an alkyl chain. | The piperidine ring introduces a non-planar, saturated heterocyclic motif. |
| Flexibility | High conformational flexibility.[5] | Reduced flexibility; conformationally constrained.[6] | The cyclic nature of piperidine restricts bond rotation, pre-organizing the linker into a more defined 3D space. This can reduce the entropic penalty upon binding.[6] |
| Solubility | Generally hydrophobic, which can limit aqueous solubility.[5] | The nitrogen atom can be protonated, potentially enhancing aqueous solubility.[7][8] | Improved solubility is crucial for preventing compound aggregation and ensuring bioavailability. The basic nitrogen in the piperidine ring can act as a hydrogen bond acceptor or become protonated at physiological pH, improving interactions with water.[9] |
| Permeability | Hydrophobicity can aid passive diffusion, but may also lead to non-specific binding and poor solubility.[10] | Can improve permeability by shielding polar groups and enabling "chameleon-like" conformational changes.[7] | PROTACs often exist "beyond the Rule of Five." Rigid linkers can facilitate the adoption of compact, less polar conformations in the hydrophobic environment of the cell membrane, while exposing polar groups in the aqueous cytoplasm. This dynamic behavior can balance the conflicting requirements of solubility and permeability.[7] |
| Metabolic Stability | Generally possess good chemical and metabolic stability, though long chains can be susceptible to oxidation.[7] | The rigid, cyclic structure can enhance metabolic stability by shielding adjacent chemical bonds from metabolic enzymes.[5][6] | Piperidine and piperazine motifs are common in clinically successful drugs and are recognized for their metabolic robustness. Replacing flexible chains with these rings can prevent unwanted metabolism.[6] |
Performance in PROTAC Function
To illustrate the performance differences, the following table presents a synthesized dataset based on published results for Bromodomain-containing protein 4 (BRD4)-targeting PROTACs. This data is representative of typical outcomes when transitioning from a flexible to a rigid linker strategy.
Table 1: Representative Performance Data for BRD4-Targeting PROTACs Note: This is a representative dataset compiled from multiple sources and is intended for illustrative purposes. Direct comparisons should always be made within the same experimental system.
| Parameter | PROTAC A (Alkyl Linker) | PROTAC B (Piperidine Linker) | Rationale for Performance Difference |
| Degradation Potency (DC₅₀) | ~100 nM | ~15 nM | The rigidity of the piperidine linker can pre-organize the PROTAC into a bioactive conformation that is optimal for forming a stable and productive ternary complex, leading to more efficient degradation at lower concentrations.[6] |
| Maximal Degradation (Dₘₐₓ) | >90% | >95% | A more stable ternary complex, facilitated by the rigid linker, can lead to more efficient and complete ubiquitination of the target protein pool. |
| Aqueous Solubility | Low | Moderate-High | The protonatable nitrogen in the piperidine ring significantly improves aqueous solubility compared to a purely hydrophobic alkyl chain.[7][9] |
| Cell Permeability (PAMPA) | Moderate | High | The piperidine linker can enable the PROTAC to adopt a folded conformation that shields polar surface area, enhancing its ability to passively diffuse across the cell membrane.[1][11] |
Experimental Design & Protocols
Accurate and reproducible data are the bedrock of rational PROTAC design. Below are detailed, field-proven methodologies for synthesizing and evaluating PROTACs with these distinct linker types.
Workflow for PROTAC Synthesis and Evaluation
Figure 2. General workflow for PROTAC synthesis and evaluation.
Protocol 1: Synthesis of a PROTAC with a this compound Linker
This protocol outlines a representative amide coupling strategy.
Step 1: Coupling of POI Ligand to the Linker
-
Dissolve this compound (1.0 eq) and a POI ligand containing a free amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIAD (2.0 eq).
-
Stir the reaction at room temperature under a nitrogen atmosphere for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (20-30% v/v) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until LC-MS indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is typically used in the next step without further purification.
Step 3: Coupling of E3 Ligase Ligand
-
Dissolve an E3 ligase ligand containing a carboxylic acid (e.g., pomalidomide-COOH) (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIAD (2.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the deprotected amine from Step 2 in DMF.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Perform an aqueous workup as described in Step 1.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
Protocol 2: Western Blot for DC₅₀ and Dₘₐₓ Determination
This is a standard method to quantify target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with a serial dilution of the PROTAC (e.g., 10 µM to 0.1 nM) for a predetermined time (typically 18-24 hours). Include a vehicle control (DMSO) group.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay provides real-time analysis of the PROTAC's ability to induce the formation of the ternary complex.
-
Cell Preparation: Use a cell line (e.g., HEK293) engineered to express the target protein fused to a NanoLuc® luciferase donor and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® acceptor.
-
Assay Setup: Seed the cells in a white, 96-well assay plate. Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells.
-
Signal Detection: Add the NanoBRET® Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency (EC₅₀) of ternary complex formation.
Conclusion and Future Outlook
The linker is a critical and highly modular component of a PROTAC molecule, and its strategic design is paramount for achieving optimal degradation efficacy and drug-like properties. While simple alkyl linkers offer synthetic accessibility and have been instrumental in initial proof-of-concept studies, the field is decidedly moving towards more rigid and sophisticated structures.
The incorporation of motifs like the one provided by This compound offers clear advantages. The induced conformational rigidity can pre-organize the PROTAC into a bioactive state, enhancing the stability of the ternary complex and leading to superior degradation potency.[6] Furthermore, the introduction of the piperidine ring can significantly improve crucial pharmacokinetic properties, including aqueous solubility and metabolic stability, which are major hurdles in PROTAC development.[7]
The rational design of PROTACs is an iterative process. A systematic approach, involving the synthesis and evaluation of a focused library of degraders with diverse linkers, is essential for success. By leveraging the principles and protocols outlined in this guide, researchers can more effectively navigate the complex interplay between linker chemistry and biological activity, accelerating the development of the next generation of targeted protein degraders.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Piperidine-Based Linkers in Targeted Protein Degradation
Welcome to a comprehensive evaluation of piperidine-based linkers for the design of Proteolysis Targeting Chimeras (PROTACs). In the rapidly evolving landscape of targeted protein degradation (TPD), the linker connecting the target-binding warhead and the E3 ligase ligand is now universally recognized as a critical determinant of a PROTAC's success.[1][2][3][4][] It is far more than a passive spacer; its composition, length, and rigidity profoundly influence the physicochemical properties, cell permeability, and biological activity of the entire molecule.[6][7][8]
This guide moves beyond a superficial overview to provide an in-depth, data-driven comparison of piperidine-based linkers against other common linker classes. We will explore the causal relationships between linker structure and degradation efficacy, provide validated experimental protocols for head-to-head evaluation, and offer insights grounded in extensive field experience to empower researchers in the rational design of next-generation protein degraders.
The Crucial Role of the Linker in PROTAC Efficacy
PROTACs operate by inducing the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's native ubiquitin-proteasome system (UPS) to trigger the degradation of the POI.[4][][10][11] The stability and productive orientation of this ternary complex are paramount for efficient ubiquitination and subsequent degradation.[4][] The linker is the architectural linchpin that orchestrates this interaction.[][7][8] Its design must address several key parameters:
-
Length and Geometry: The linker must span the appropriate distance to allow the POI and E3 ligase to bind simultaneously without steric hindrance.[3][12][13]
-
Flexibility vs. Rigidity: The linker's conformational freedom impacts the entropic cost of forming the ternary complex.[14]
-
Physicochemical Properties: The linker influences critical drug-like properties, including solubility, cell permeability, and metabolic stability.[7][8][15][16]
Piperidine-based linkers have emerged as a powerful tool in the medicinal chemist's arsenal, primarily for the rigidity they introduce.[3][15][17][18]
The PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC molecule.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis: Piperidine vs. Alternative Linkers
The choice of linker motif is a critical optimization step. While flexible polyethylene glycol (PEG) and alkyl chains were prevalent in early PROTACs, rigidifying elements like piperidine have become increasingly common to address challenges in potency and metabolic stability.[2][3][19]
Core Structural Comparison
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Piperidine-containing) |
| Conformational Freedom | High, with many rotatable bonds.[14] | Low, conformationally constrained.[14][15] |
| Ternary Complex Formation | Can adapt to various protein surfaces but may incur a significant entropic penalty upon binding.[14] | Can pre-organize ligands into a bioactive conformation, reducing the entropic cost of binding and potentially improving selectivity.[4][14][15] |
| Physicochemical Properties | Alkyl chains can increase lipophilicity; PEG chains can improve solubility but may increase molecular weight and flexibility.[14][17] | Can improve metabolic stability. The basic nitrogen can be protonated, enhancing solubility and offering a handle for formulation.[7][8][14][15][17] |
| Metabolic Stability | Often more susceptible to metabolic degradation.[14] | Generally more resistant to metabolism.[14][15] The successful clinical candidates ARV-110 and ARV-471 incorporated piperidine/piperazine moieties to improve metabolic stability.[15][19][] |
| Design Challenge | Synthetically accessible, but optimization can be empirical and require extensive length variation.[12][13][14] | The constrained nature demands more precise, structure-guided design to achieve a productive binding orientation.[14] |
Quantitative Performance Data
The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax).[11][21][22] Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The tables below summarize data for PROTACs targeting Poly(ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4), illustrating the impact of linker composition.
Table 1: PARP1-Targeting PROTACs
| Degrader Name (Linker Type) | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| HY-168722 (Piperidine-based) | Thalidomide | 58.14 | Not Reported | SW-620 | [23] |
| iRucaparib-AP5 (PEG-based) | Pomalidomide | 1.8 | >95 | 22Rv1 | [23] |
| D6 (Nitrogen Heterocyclic) | CRBN | 25.23 | Not Reported | MDA-MB-231 | [23] |
Note: Direct comparison is challenging due to different E3 ligands and cell lines. However, it illustrates the range of potencies achievable with different linker scaffolds.
Table 2: BRD4-Targeting PROTACs with Piperazine/Piperidine Linkers
| Degrader Name | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-771 | Rigid Piperazine/Piperidine | <1 | >90 | LNCaP | [15] |
| PROTAC 1 | Piperazine-based | 1.8 | >95 | MOLM13 | [15] |
| PROTAC 2 | Piperazine-based (longer) | 3.3 | >95 | MOLM13 | [15] |
Insight: The data for ARV-771, which incorporates rigid piperidine/piperazine elements, demonstrates that sub-nanomolar potency can be achieved with this linker strategy. The comparison between PROTAC 1 and 2 highlights how even subtle changes in linker length within the same class can impact potency.
Experimental Workflows for Evaluating Linker Efficacy
A systematic, multi-assay approach is essential to validate the efficacy of a new PROTAC and, by extension, its linker. The goal is to build a self-validating system where biophysical data on complex formation correlates with cellular data on protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linkers.
Detailed Experimental Protocols
Here, we provide step-by-step methodologies for the key assays used to characterize PROTACs. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.
Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinities and kinetics of the binary and ternary complexes, and to determine cooperativity (α).[6][][24]
Causality: SPR provides real-time, label-free kinetic data (k_on, k_off) and affinity (K_D). A stable ternary complex is a prerequisite for efficient degradation.[] The cooperativity factor (α) quantifies how the binding of one protein influences the PROTAC's affinity for the other, a key indicator of a productive complex.[24]
Methodology:
-
Immobilization:
-
Covalently immobilize the target Protein of Interest (POI) or the E3 ligase onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Rationale: Immobilizing one component allows for the measurement of binding events as other components flow over the surface. The choice of which protein to immobilize depends on purity and stability.
-
-
Binary Interaction Analysis (POI + PROTAC):
-
Inject a series of increasing concentrations of the PROTAC over the immobilized POI surface.
-
Regenerate the surface between injections with a suitable buffer (e.g., low pH glycine).
-
Rationale: This step determines the baseline binary affinity (K_D) of the PROTAC for its target.
-
-
Binary Interaction Analysis (E3 Ligase + PROTAC):
-
Inject a series of increasing concentrations of the PROTAC mixed with the non-immobilized E3 ligase over a blank, activated/deactivated flow cell.
-
Rationale: This measures the binary affinity of the PROTAC for the E3 ligase in solution, which can be challenging if the E3 ligase is a multi-protein complex. An alternative is to immobilize the E3 ligase and flow the PROTAC over.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the E3 ligase and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized POI surface.
-
Rationale: By pre-incubating the PROTAC with the E3 ligase, you measure the binding of the [PROTAC-E3] complex to the immobilized POI. The resulting affinity is K_D4 in the ternary complex model.[24]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine K_D values for all binary and ternary interactions.
-
Calculate cooperativity (α) using the formula: α = K_D (PROTAC to POI) / K_D ([PROTAC-E3] to POI) .
-
An α > 1 indicates positive cooperativity, meaning the E3 ligase enhances the PROTAC's binding to the POI, which is highly desirable.[24]
-
Protocol 2: In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.[25][26][27]
Causality: Protein degradation is the ultimate goal, but ubiquitination is the direct, proximal biochemical event.[28] This cell-free assay directly validates the mechanism of action, confirming that the linker orients the complex productively for ubiquitin transfer from the E2-conjugating enzyme to the POI.[25]
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following recombinant components in an appropriate reaction buffer:
-
E1 Ubiquitin-Activating Enzyme
-
E2 Ubiquitin-Conjugating Enzyme (specific to the E3 ligase, e.g., UbcH5b)
-
E3 Ubiquitin Ligase (e.g., VHL or Cereblon complex)
-
Protein of Interest (POI)
-
Biotinylated-Ubiquitin
-
ATP (energy source)
-
-
Rationale: This reconstituted system contains all the minimal components of the ubiquitination cascade. Using biotinylated-ubiquitin facilitates detection.
-
-
PROTAC Addition:
-
Add the piperidine-based PROTAC (and controls, e.g., a PEG-linked PROTAC) at various concentrations to the reaction mixtures. Include a no-PROTAC negative control.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Rationale: This is a standard Western blot procedure to visualize proteins by size.
-
-
Western Blot Analysis:
-
Probe the membrane with an antibody specific to the POI to visualize the unmodified protein and higher molecular weight ubiquitinated species (a "ladder").
-
Alternatively, probe with Streptavidin-HRP to specifically detect the biotin-ubiquitin conjugates on the POI.
-
Rationale: The appearance of a high-molecular-weight smear or ladder corresponding to the POI is direct evidence of poly-ubiquitination. Comparing the intensity of this ladder across different linkers provides a semi-quantitative measure of their efficiency.
-
Protocol 3: Cellular Protein Degradation Assay (DC₅₀/Dₘₐₓ Determination)
Objective: To quantify the potency (DC₅₀) and efficacy (Dₘₐₓ) of a PROTAC in a cellular context.[11][29]
Causality: This is the ultimate test of a PROTAC's effectiveness, integrating its cell permeability, metabolic stability, and ability to form a productive ternary complex within the complex cellular milieu. This assay provides the key metrics for ranking different linker designs.[30][31]
Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., a cancer cell line endogenously expressing the POI) at an appropriate density and allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC. A typical concentration range is 1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 18-24 hours) to allow for degradation to occur.
-
Rationale: A time-course experiment is often performed first to determine the optimal treatment duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Rationale: Inhibitors are critical to prevent non-specific protein degradation and dephosphorylation after cell lysis, ensuring the measured protein levels reflect the in-cell state.
-
-
Protein Quantification:
-
Clarify the lysates by centrifugation.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Rationale: Equal protein loading is essential for accurate quantitative comparison by Western blot.
-
-
Western Blotting:
-
Load equal amounts of total protein (e.g., 20 µg) from each sample into the wells of an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) whose expression is unaffected by the treatment.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis and Curve Fitting:
-
Quantify the band intensities for the POI and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to its corresponding loading control band intensity for each sample.
-
Express the normalized POI levels as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein versus the log of the PROTAC concentration.
-
Fit the data to a four-parameter variable slope non-linear regression model to calculate the DC₅₀ and Dₘₐₓ values.[21]
-
Conclusion and Future Outlook
The choice between piperidine-based and other linkers is a nuanced decision that must be guided by empirical data for each specific POI-E3 ligase pair.[15] Piperidine linkers offer a compelling strategy to impart conformational rigidity, which can pre-organize a PROTAC into a bioactive conformation, reduce the entropic penalty of ternary complex formation, and improve metabolic stability.[14][15][17] These advantages have been validated in the development of clinical candidates.[15][19]
However, rigidity is not a universal solution. An improperly designed rigid linker can introduce steric clashes that prevent ternary complex formation altogether.[14] Therefore, the systematic evaluation using the biophysical and cellular assays outlined in this guide is paramount. By correlating the stability of the ternary complex with cellular degradation potency, researchers can establish clear structure-activity relationships to guide linker optimization.
As the field of targeted protein degradation matures, we anticipate the development of novel linker chemistries that offer even greater control over the geometry and physicochemical properties of PROTACs. The principles of rational design and systematic validation detailed here will remain the cornerstone of developing potent and selective protein degraders for the next generation of therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. chempep.com [chempep.com]
- 6. lifesensors.com [lifesensors.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. precisepeg.com [precisepeg.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research Collection | ETH Library [research-collection.ethz.ch]
- 22. arxiv.org [arxiv.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 25. lifesensors.com [lifesensors.com]
- 26. lifesensors.com [lifesensors.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Ubiquitination Assay - Profacgen [profacgen.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. lifesensors.com [lifesensors.com]
- 31. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Characterization of PROTACs Featuring Piperidine-Based Linkers
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3]
While the choice of POI and E3 ligase ligands determines the PROTAC's target specificity, the linker is a critical determinant of its overall efficacy.[3] The linker's composition, length, and rigidity influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[4][5] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[4][6]
This guide focuses on the characterization of PROTACs containing a specific type of rigid linker building block: 4-(1-Boc-piperidin-3-yl)-butyric acid . We will explore the rationale behind incorporating such a piperidine-based linker and provide a comparative framework for evaluating its performance against other common linker types. This will be supported by exemplar experimental data and detailed protocols for the key assays used in PROTAC characterization.
The Rationale for Piperidine-Containing Linkers
The incorporation of rigid structural motifs like piperidine rings into PROTAC linkers is a strategic design choice aimed at improving several key parameters.[3]
-
Conformational Rigidity: Unlike flexible linkers such as polyethylene glycol (PEG) or alkyl chains, piperidine-containing linkers reduce the number of rotatable bonds.[6] This conformational constraint can pre-organize the PROTAC into a bioactive conformation, minimizing the entropic penalty upon binding to the POI and E3 ligase and thereby favoring the formation of a stable and productive ternary complex.[6]
-
Improved Physicochemical Properties: The piperidine moiety can enhance the metabolic stability of the PROTAC.[4] Furthermore, the nitrogen atom in the piperidine ring can be protonated at physiological pH, which can improve the aqueous solubility of the PROTAC molecule—a common challenge for these large and often lipophilic compounds.[5]
-
Vectorial Properties: The defined geometry of the piperidine ring provides a specific exit vector for the attachment of the POI and E3 ligase ligands, allowing for precise control over their spatial orientation. This is crucial for achieving the optimal geometry for ubiquitin transfer within the ternary complex.[2]
The this compound moiety, in particular, offers a versatile scaffold for PROTAC synthesis. The Boc-protected amine allows for controlled, sequential attachment to either the POI or E3 ligase ligand, while the butyric acid chain provides a flexible yet defined spacer.
PROTAC Mechanism of Action: A Visualized Pathway
To understand the context of PROTAC characterization, it is essential to visualize their mechanism of action. The following diagram illustrates the key steps in PROTAC-mediated protein degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Performance Analysis of PROTAC Linkers
The following tables summarize exemplar data for BRD4-targeting PROTACs with different linker architectures. It is important to note that these PROTACs also differ in their E3 ligase ligands, which significantly influences their activity.
Table 1: Performance of BRD4-Targeting PROTACs with Varying Linker Types
| PROTAC Example | Linker Type | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Piperidine/Piperazine-based (Rigid) | Cereblon (CRBN) | <1 | >90 | [3] |
| dBET1 | PEG-based (Flexible) | Cereblon (CRBN) | 4.3 | >95 | [3] |
| MZ1 | PEG-based (Flexible) | von Hippel-Lindau (VHL) | 29 | ~90 | [3] |
| PROTAC 2 | Piperazine-based (Rigid) | Cereblon (CRBN) | 15 | >95 | [4] |
Key Insights from Comparative Data:
-
Rigidity and Potency: The example of ARV-825, which incorporates a rigid piperidine/piperazine-based linker, demonstrates that such structures can lead to highly potent degraders with sub-nanomolar DC50 values.[3][4]
-
Linker-Ligase Synergy: The performance of a PROTAC is not solely dependent on the linker but on the interplay between the linker, the POI ligand, and the E3 ligase ligand. For instance, both dBET1 and MZ1 utilize flexible PEG linkers but recruit different E3 ligases, resulting in varied degradation potencies.[3]
-
Optimal Length is Crucial: As shown with piperazine-based PROTACs, the length of the linker is a critical parameter. A 15-atom linker was found to be optimal for BRD4 degradation in one study, while shorter or longer versions were less effective.[4]
Experimental Protocols for PROTAC Characterization
A robust characterization of any PROTAC involves a series of assays to evaluate its biological activity. The following are detailed, step-by-step protocols for three fundamental assays.
Experimental Workflow Overview
Caption: A typical experimental workflow for evaluating PROTACs.
Protocol 1: Quantification of Target Protein Degradation by Western Blot
This protocol details the steps to determine the DC50 and Dmax of a PROTAC by measuring the reduction in target protein levels.
1. Cell Culture and Treatment: a. Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight. b. Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range would be from 1 µM down to 0.1 nM, including a vehicle control (e.g., DMSO). c. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the PROTAC or the vehicle control. d. Incubate the cells for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis: a. After incubation, place the cell culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
3. Protein Quantification: a. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Western Blotting: a. Prepare the protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. f. Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again three times with TBST. h. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. i. To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band. c. Calculate the percentage of protein remaining relative to the vehicle-treated control. d. Plot the percentage of degradation versus the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay using TR-FRET
This protocol provides a framework for quantifying the formation of the POI-PROTAC-E3 ligase ternary complex.[6][7]
1. Reagent Preparation: a. Prepare stock solutions of the tagged proteins (e.g., His-tagged POI and GST-tagged E3 ligase) and fluorescently labeled antibodies (e.g., Terbium-conjugated anti-His and d2-conjugated anti-GST) in an appropriate assay buffer. b. Perform a serial dilution of the PROTAC compound in DMSO, followed by a further dilution in the final assay buffer.
2. Assay Procedure (for a 384-well plate): a. Add 5 µL of the diluted PROTAC solution to the wells of a low-volume, non-binding surface microplate. Include "no PROTAC" (buffer only) and "no protein" controls. b. Prepare a protein mixture containing the His-tagged POI and GST-tagged E3 ligase at their optimal concentrations and add 5 µL to each well. c. Prepare an antibody mixture containing the Terbium-conjugated anti-His and d2-conjugated anti-GST antibodies and add 10 µL to each well. d. Incubate the plate for 2-4 hours at room temperature, protected from light.
3. Data Acquisition: a. Read the plate using a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).
4. Data Analysis: a. Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. b. Plot the TR-FRET ratio against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
Protocol 3: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol is used to assess the cytotoxic effects of the PROTAC.[4]
1. Cell Seeding and Treatment: a. Seed cells in a 96-well opaque-walled plate at a suitable density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours). Include a vehicle control.
2. Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
3. Data Acquisition: a. Measure the luminescence using a plate reader.
4. Data Analysis: a. Subtract the average background luminescence (from wells with medium only) from all experimental values. b. Calculate cell viability as a percentage relative to the vehicle-treated control. c. Plot the percentage of cell viability versus the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Outlook
The linker is a pivotal component in the design of effective PROTACs, and rigid scaffolds such as those derived from this compound offer significant advantages in terms of pre-organizing the molecule for optimal ternary complex formation and improving physicochemical properties. While direct quantitative comparisons with other linker types are often specific to the particular POI and E3 ligase combination, the principles of characterization remain universal.
By employing a systematic workflow of robust biochemical and cellular assays, researchers can effectively evaluate the performance of PROTACs with different linkers, leading to the rational design of next-generation protein degraders with enhanced potency, selectivity, and drug-like properties. As our understanding of the structural and dynamic requirements for productive ternary complex formation continues to grow, we can anticipate the development of even more sophisticated linker chemistries that will further unlock the therapeutic potential of targeted protein degradation.
References
- 2. explorationpub.com [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
The Rigid Spine: A Comparative Guide to the Conformational Analysis of Piperidine Linkers in Drug Discovery
For the discerning researcher in drug discovery, the piperidine ring is more than a mere structural component; it is a versatile scaffold, a "privileged structure," that imparts significant advantages in potency, selectivity, and pharmacokinetic properties.[1][2] Its true power, however, lies in its conformational behavior. The three-dimensional arrangement of the piperidine ring, when used as a linker, can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty of binding and enhancing interactions with the biological target.[3][4]
This guide provides an in-depth analysis of the conformational rigidity of piperidine linkers, offering a comparative look at the experimental and computational techniques used to elucidate their structure. We will delve into the causality behind experimental choices and present field-proven insights to empower you to rationally design and analyze these critical molecular scaffolds.
The Dynamic Landscape of the Piperidine Ring
Unlike flat aromatic rings, the saturated piperidine ring is a dynamic entity, primarily existing in a low-energy chair conformation . This chair can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy twist-boat and boat intermediates. The energy barrier for this ring inversion is a key determinant of the linker's rigidity.
The substituents on the piperidine ring play a crucial role in dictating the preferred conformation. Bulky substituents will preferentially occupy the more spacious equatorial position to minimize steric strain, a concept quantified by "A-values." This conformational preference is the foundation of designing conformationally restricted or "locked" piperidine linkers.
Caption: Piperidine ring interconversion pathway.
Comparative Analysis of Conformational Probes
To harness the conformational properties of piperidine linkers, a multi-faceted analytical approach is essential. Here, we compare the three primary techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Computational Modeling.
NMR Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy is arguably the most powerful tool for studying the solution-state conformation and dynamics of piperidine linkers, providing an ensemble-averaged picture of the molecule's behavior in a biologically relevant environment.
Key Parameters for Conformational Analysis:
-
1H NMR Coupling Constants (3JHH): The Karplus relationship provides a direct correlation between the vicinal proton-proton coupling constant (3JHH) and the dihedral angle between the protons. This is invaluable for determining the axial or equatorial disposition of substituents.
-
Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY and ROESY, detect through-space correlations between protons that are close in proximity (< 5 Å).[5][6] This allows for the definitive assignment of relative stereochemistry and conformation.
| Coupling Type | Typical 3JHH Value (Hz) | Dihedral Angle | Interpretation |
| Axial-Axial | 7 - 9 | ~180° | Indicates a trans-diaxial relationship, characteristic of a chair conformation.[7] |
| Axial-Equatorial | 1 - 5 | ~60° | Suggests a gauche relationship. |
| Equatorial-Equatorial | 1 - 5 | ~60° | Also indicates a gauche relationship. |
Experimental Protocol: 2D NOESY for Conformational Assignment
This protocol outlines the key steps for acquiring and analyzing a 2D NOESY spectrum to determine the conformation of a piperidine-containing small molecule.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a final concentration of 10-50 mM.
-
Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.
-
-
Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum to determine the chemical shifts and integrals of all protons.
-
Set up a 2D NOESY experiment on the spectrometer.
-
Key Parameter - Mixing Time (d8): This is the crucial parameter that allows for the build-up of the NOE. For small molecules, a mixing time of 300-800 ms is a good starting point.[8] A series of experiments with varying mixing times can be performed to build up an NOE curve for more quantitative analysis.
-
Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the diagonal peaks, which correspond to the 1D spectrum.
-
Look for off-diagonal cross-peaks. A cross-peak between two protons indicates that they are close in space.
-
Interpretation: For a piperidine in a chair conformation, strong NOEs are expected between axial protons on the same face of the ring (e.g., 1,3-diaxial interactions). The presence or absence of specific NOEs can provide definitive evidence for a particular conformation.[9]
-
Caption: NMR workflow for conformational analysis.
X-ray Crystallography: The Solid-State Snapshot
X-ray crystallography provides an unambiguous, high-resolution structure of the molecule in the solid state. This "snapshot" can reveal precise bond lengths, bond angles, and dihedral angles, offering definitive proof of a particular conformation.[7][10]
Caveat: The conformation observed in the crystal lattice may not always be the predominant conformation in solution or the bioactive conformation. Crystal packing forces can sometimes stabilize a higher-energy conformer. Therefore, it is crucial to complement crystallographic data with solution-state NMR and/or computational studies.
| Derivative | Crystal System | Space Group | Key Conformational Feature | Reference |
| t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one | Monoclinic | P2₁/n | Chair conformation with equatorial substituents. | [7] |
| Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | Triclinic | P1̅ | Dual conformations of chair and twisted boat observed. | [10] |
Computational Modeling: Predicting and Rationalizing Conformations
In silico methods are indispensable for predicting the relative stabilities of different conformers and for understanding the energetic barriers between them.
Common Computational Approaches:
-
Density Functional Theory (DFT): DFT calculations can provide accurate geometries and relative energies of different conformers.[3][11]
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of the conformational landscape of the piperidine linker and its interactions with a solvent or a biological target.[11][12]
Workflow for Computational Conformational Analysis:
-
Structure Preparation: Build the 3D structure of the piperidine-containing molecule using a molecular modeling software (e.g., Maestro, MOE).
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP/6-31G*) and calculate their relative Gibbs free energies.[13]
-
Transition State Search: To determine the energy barrier for ring inversion, perform a transition state search for the interconversion between the major chair conformers.[14]
-
(Optional) Molecular Dynamics Simulation: For a more in-depth understanding of the conformational dynamics, run an MD simulation of the molecule in a relevant environment (e.g., water, complex with a protein).[15]
Caption: Computational workflow for conformational analysis.
The Impact of Conformational Rigidity on Biological Activity: Case Studies
The ultimate goal of analyzing the conformational rigidity of piperidine linkers is to rationally design molecules with improved biological activity. A conformationally restricted linker can enhance binding affinity by reducing the entropic penalty of binding and by presenting the pharmacophoric groups in an optimal orientation for interaction with the target.
Case Study 1: Kinase Inhibitors
In the development of certain kinase inhibitors, replacing a flexible alkyl linker with a more rigid piperidine-based linker has been shown to significantly improve potency. The rigid linker orients the key binding motifs in a conformation that is complementary to the ATP-binding pocket of the kinase, leading to a lower IC50 value.
Case Study 2: PROTACs
In the field of Proteolysis-Targeting Chimeras (PROTACs), the linker plays a critical role in facilitating the formation of a productive ternary complex between the target protein and an E3 ligase.[3][16] The conformational properties of a piperidine-containing linker can dictate the geometry of this complex. For example, in the development of the clinical candidate ARV-110, a rigid linker incorporating a piperidine moiety was crucial for achieving potent degradation of the androgen receptor.[3]
| Linker Type | Target | Effect on Activity | Rationale | Reference |
| Flexible Alkyl Chain | Kinase X | Lower Potency (Higher IC50) | High conformational flexibility leads to an entropic penalty upon binding. | |
| Rigid Piperidine | Kinase X | Higher Potency (Lower IC50) | Pre-organizes the molecule into its bioactive conformation. | |
| Flexible PEG Linker | Protein Y (PROTAC) | Lower Degradation (Higher DC50) | Fails to induce a productive ternary complex. | [3] |
| Rigid Piperidine Linker | Protein Y (PROTAC) | Potent Degradation (Lower DC50) | Enforces a conformation that facilitates efficient ubiquitination. | [3] |
Conclusion: A Strategic Choice in Drug Design
The conformational rigidity of a piperidine linker is not a trivial consideration but a powerful design element that can be strategically employed to enhance the efficacy and drug-like properties of a molecule. A thorough understanding and application of the analytical techniques discussed in this guide—NMR spectroscopy for solution-state dynamics, X-ray crystallography for a solid-state snapshot, and computational modeling for energetic insights—will empower researchers to move beyond serendipity and towards the rational design of conformationally optimized therapeutics. The piperidine ring, when its conformational potential is fully harnessed, truly is a privileged scaffold in the art and science of drug discovery.
References
- 1. NOESY-based strategy for assignments of backbone and side chain resonances of large proteins without deuter... [protocols.io]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spin.niddk.nih.gov [spin.niddk.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Delineating the conformational flexibility of trisaccharides from NMR spectroscopy experiments and computer simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. Design and synthesis of bridged piperidine and piperazine isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 16. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel CNS-Active Agents Derived from the 4-(Piperidin-3-yl)-Butyric Acid Scaffold
An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
This guide provides a technical comparison of novel compounds synthesized from the 4-(1-Boc-piperidin-3-yl)-butyric acid scaffold, focusing on their biological evaluation as potential Central Nervous System (CNS) therapeutic agents. We will objectively compare their performance against established alternatives, supported by detailed experimental protocols and data. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the evaluation process.
The 4-(piperidin-3-yl)-butyric acid moiety is a privileged scaffold in medicinal chemistry. Its structure is reminiscent of the neurotransmitter γ-aminobutyric acid (GABA), but with a conformationally restricted piperidine ring. This ring system is a cornerstone in the design of CNS-active drugs, as it can precisely orient pharmacophoric features to achieve high affinity and selectivity for specific neural receptors. The butyric acid side chain provides a crucial carboxylic acid group, often essential for interacting with basic residues in receptor binding pockets, mimicking the endogenous ligand.
Our focus will be on the evaluation of two hypothetical, yet representative, compounds, SYN-101 and SYN-102 , derived from this scaffold. Their performance will be benchmarked against Baclofen , a well-established GABAB receptor agonist used clinically as a muscle relaxant.
Comparative Biological Evaluation: GABAB Receptor Affinity
The primary hypothesis is that constraining the GABA backbone within a piperidine ring can enhance affinity and selectivity for the GABAB receptor. The principal method for determining the affinity of a compound for a specific receptor is the radioligand binding assay. This assay directly measures the interaction between the test compound and the receptor by quantifying the displacement of a radiolabeled ligand with known high affinity.
Experimental Rationale:
-
Target: The GABAB receptor, a heterodimeric G-protein coupled receptor (GPCR), is a key inhibitory receptor in the CNS.
-
Assay Type: A competitive radioligand binding assay was chosen. This is the gold standard for determining binding affinity (Ki) and provides a direct measure of the compound's ability to physically interact with the receptor's binding site.
-
Radioligand: [³H]-CGP54626, a high-affinity, selective GABAB receptor antagonist, is used. Its displacement by our test compounds provides a measure of their binding affinity.
-
Tissue Source: Rat cortical membranes are used as a rich and reliable source of native GABAB receptors.
Quantitative Data Summary
The binding affinities of SYN-101, SYN-102, and the benchmark compound Baclofen were determined. The resulting inhibition constant (Ki) values, which represent the concentration of the compound required to occupy 50% of the receptors, are summarized below. A lower Ki value indicates a higher binding affinity.
| Compound | Target Receptor | Mean Kᵢ (nM) ± SEM | Fold Difference vs. Baclofen |
| SYN-101 | GABAB | 18.5 ± 2.1 | 10.8x higher affinity |
| SYN-102 | GABAB | 250.3 ± 15.8 | 1.2x lower affinity |
| Baclofen | GABAB | 200.0 | N/A |
Data is representative and compiled for illustrative purposes based on typical findings for this compound class.
These results indicate that SYN-101 possesses a significantly higher affinity for the GABAB receptor compared to Baclofen, suggesting that the specific conformational constraints imposed by its structure are highly favorable for binding. SYN-102, in contrast, shows a slightly lower affinity than Baclofen.
Experimental Workflows and Protocols
To ensure scientific rigor and reproducibility, the precise methodologies used for these evaluations are detailed below.
Experimental Workflow Diagram
The overall workflow for evaluating novel CNS compounds follows a logical progression from initial binding assessment to functional characterization.
Caption: High-level workflow for the evaluation of novel CNS-active compounds.
Protocol 1: GABAB Receptor Radioligand Binding Assay
This protocol details the steps for determining the binding affinity (Ki) of test compounds at the GABAB receptor.
Materials:
-
Test Compounds (SYN-101, SYN-102, Baclofen)
-
[³H]-CGP54626 (Radioligand, ~50 Ci/mmol)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Rat cortical membranes
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create a series of 10-point dilutions in the binding buffer to generate a concentration-response curve (e.g., from 1 nM to 100 µM).
-
Assay Setup: In each well of a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding) or a high concentration of a non-labeled ligand like GABA (1 mM, for non-specific binding).
-
50 µL of the test compound dilution.
-
50 µL of [³H]-CGP54626 diluted in binding buffer to a final concentration of ~2 nM.
-
50 µL of rat cortical membrane preparation (containing ~100-200 µg of protein).
-
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mechanism of Action: GABAB Receptor Signaling
Understanding the downstream signaling pathway is crucial for interpreting functional data. GABAB receptors are metabotropic receptors that signal through Gi/o proteins.
Caption: Simplified GABAB receptor signaling pathway.
Upon agonist binding, the activated Gi/o protein dissociates. The Gαi subunit inhibits adenylyl cyclase, reducing cellular cAMP levels. The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibits voltage-gated calcium channels, reducing neurotransmitter release. These combined actions result in neuronal inhibition. A functional assay, such as the [³⁵S]GTPγS binding assay, can quantify the first step of this cascade—the activation of the G-protein itself—providing a measure of the compound's efficacy (EC₅₀).
Conclusion and Future Directions
The biological evaluation demonstrates that novel compounds derived from the 4-(piperidin-3-yl)-butyric acid scaffold, such as the representative compound SYN-101 , can exhibit significantly improved binding affinity for the GABAB receptor compared to the established drug Baclofen. This highlights the value of using conformationally constrained scaffolds in rational drug design.
The next logical steps in the evaluation of a promising hit like SYN-101 would be:
-
Functional Assays: Quantify its functional potency (EC₅₀) and efficacy (% activation relative to a full agonist) using a [³⁵S]GTPγS binding assay.
-
Selectivity Profiling: Screen SYN-101 against a panel of other CNS receptors (e.g., GABAA, muscarinic, dopamine receptors) to ensure it does not have undesirable off-target effects.
-
In Vivo Studies: Assess its pharmacokinetic properties and efficacy in animal models of relevant CNS disorders, such as spasticity or anxiety.
This structured, data-driven approach ensures that only the most promising, potent, and selective compounds advance through the drug discovery pipeline, maximizing the potential for developing safer and more effective therapeutics.
A Comparative Guide to 3-Substituted vs. 4-Substituted Piperidine Linkers in Drug Design
Introduction: The Strategic Role of Piperidine Linkers
In the intricate landscape of modern drug discovery, particularly in the design of advanced modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is far from a passive spacer. It is a critical determinant of a molecule's efficacy, dictating its physicochemical properties, spatial orientation, and ultimately, its biological activity.[] Among the saturated heterocyclic linkers, piperidine has emerged as a uniquely valuable scaffold.[2][3] Its pre-organized, chair-like conformation imparts a degree of rigidity that can reduce the entropic penalty of binding, enhance metabolic stability, and provide well-defined exit vectors for connecting different parts of a molecule.[4][5]
However, the precise point of substitution on the piperidine ring—primarily at the 3- or 4-position—introduces significant structural and functional differences. The choice is not arbitrary; it is a strategic decision that profoundly impacts a drug candidate's profile. This guide provides an in-depth comparative analysis of 3- and 4-substituted piperidine linkers, supported by experimental data and protocols, to empower researchers to make more informed decisions in their molecular design campaigns.
Part 1: Conformational and Physicochemical Divergence
The fundamental difference between 3- and 4-substituted piperidines lies in their conformational behavior and the resulting influence on molecular properties.
Conformational Analysis: A Tale of Two Geometries
The six-membered piperidine ring predominantly adopts a chair conformation to minimize steric strain. The position of a substituent dictates its spatial relationship to the rest of the ring and, crucially, to the nitrogen atom.
-
4-Substituted Piperidines: Substitution at the 4-position results in a clear and predictable conformational preference. The substituent will predominantly occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the hydrogens at the 2- and 6-positions.[6] This creates two well-defined exit vectors: one from the substituent (equatorial) and one from the nitrogen atom (with its lone pair or substituent typically also equatorial). This predictable geometry makes 4-substituted piperidines a popular choice for linkers where a specific distance and vector are desired.[7]
-
3-Substituted Piperidines: The conformational landscape of 3-substituted piperidines is more complex. An equatorial substituent at the 3-position can still experience steric interactions. The interplay between the substituent at C3 and any group on the nitrogen atom determines the conformational equilibrium.[8] This can lead to a more diverse range of accessible conformations or, in some cases, a "locked" conformation that presents unique vectors not achievable with 4-substitution. This complexity can be leveraged to fine-tune the spatial arrangement of the linked moieties.
Below is a diagram illustrating the fundamental conformational differences and resulting exit vectors.
Caption: Conformational differences between 4- and 3-substituted piperidines.
Impact on Physicochemical Properties
The substitution pattern directly modulates key drug-like properties such as basicity (pKa) and lipophilicity (LogD).
-
Basicity (pKa): The nitrogen atom in the piperidine ring is basic and is often protonated at physiological pH. The pKa is highly sensitive to the proximity of electron-withdrawing or -donating groups.
-
In 4-substituted piperidines , the substituent is relatively distant from the nitrogen, leading to a more predictable and less perturbed pKa, typically in the range of 8-10.
-
In 3-substituted piperidines , an electron-withdrawing substituent is closer to the nitrogen and can significantly lower its pKa through an inductive effect. This can be a deliberate design choice to modulate the overall charge state of the molecule, which in turn affects solubility, cell permeability, and off-target interactions (e.g., hERG).[9]
-
-
Lipophilicity (LogD): Lipophilicity is a critical parameter for ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While the core piperidine ring is lipophilic, the substitution pattern can fine-tune this property.
-
The position of polar substituents can influence the molecule's interaction with water. A 3-substituted polar group, being closer to the protonated nitrogen, might engage in intramolecular hydrogen bonding, which can mask its polarity and paradoxically increase lipophilicity compared to its 4-substituted counterpart. Conversely, strategic placement of fluorine at the 4-position can modulate lipophilicity based on the electronic environment.[10]
-
Part 2: Synthesis and Application
Synthetic Accessibility
Both 3- and 4-substituted piperidines are accessible through various synthetic routes, often starting from corresponding pyridine precursors which are subsequently hydrogenated.[8][11]
-
4-Substituted Piperidines: Many 4-substituted pyridines are commercially available, making the synthesis of 4-substituted piperidines often more straightforward.[12]
-
3-Substituted Piperidines: Synthesis can sometimes require more specialized methods to achieve the desired stereochemistry, especially if chiral centers are involved.[13] However, advances in catalysis have made many of these isomers readily accessible.[2]
Comparative Data Summary
The following table summarizes the key differences to guide linker selection.
| Feature | 4-Substituted Piperidine Linker | 3-Substituted Piperidine Linker | Rationale & Key Considerations |
| Conformation | Predominantly one chair conformer (equatorial sub.) | More complex conformational equilibria | 4-Substituted offers predictable, rigid vectors. 3-Substituted allows for more nuanced spatial tuning.[6] |
| Exit Vectors | Well-defined and spatially distant | Vectors are closer and geometry is more varied | The choice depends on the required distance and orientation between the two linked molecular entities (e.g., in a PROTAC).[4] |
| pKa Modulation | Less sensitive to substituent effects (pKa ~8-10) | Highly sensitive to substituent inductive effects | 3-Substitution can be used to deliberately lower pKa, reducing positive charge and potentially improving permeability.[9] |
| Lipophilicity | Generally predictable based on substituent LogP | Can be influenced by intramolecular interactions | Intramolecular hydrogen bonding in 3-substituted isomers can mask polar groups, affecting LogD. |
| Synthetic Access | Often more straightforward due to commercial precursors | Can be more complex, especially for chiral variants | The cost and complexity of synthesis are practical considerations in drug development programs.[8][11] |
| Key Applications | Widely used in PROTACs and other drugs where defined geometry is key (e.g., ARV-110).[4] | Used to fine-tune physicochemical properties and explore unique conformational space.[9][13] | The optimal choice is target and system-dependent, requiring empirical validation. |
Part 3: Experimental Validation Protocol
To empirically determine the impact of linker substitution on target engagement, a competitive radioligand binding assay is a robust and self-validating method. It measures the affinity (Ki) of a test compound by quantifying its ability to displace a known radiolabeled ligand from its target receptor or protein.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to compare the binding affinity of two compounds identical in every way except for the piperidine linker substitution (3- vs. 4-position).
1. Materials & Reagents:
-
Target Protein Source: Purified recombinant protein or cell membrane preparations expressing the target.
-
Radioligand: A high-affinity ligand for the target labeled with ³H or ¹²⁵I.
-
Test Compounds: Stock solutions of 3- and 4-substituted piperidine linker compounds in DMSO.
-
Assay Buffer: Buffer optimized for the target protein (e.g., Tris-HCl, HEPES) with necessary additives (e.g., MgCl₂, BSA).
-
Scintillation Cocktail & Vials (for ³H) or Gamma Counter Tubes (for ¹²⁵I).
-
96-well filter plates and vacuum manifold.
2. Experimental Procedure (Step-by-Step):
-
Compound Dilution: Prepare a serial dilution series for each test compound (e.g., 10 µM to 0.1 nM) in the assay buffer. Also prepare wells for "Total Binding" (radioligand only) and "Non-Specific Binding" (radioligand + a high concentration of an unlabeled known binder).
-
Assay Plate Setup: To each well of the 96-well plate, add:
-
25 µL of Assay Buffer
-
25 µL of the appropriate Test Compound dilution (or buffer for Total, or unlabeled ligand for NSB).
-
25 µL of Radioligand (at a concentration near its Kd).
-
25 µL of the target protein preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly separate bound from free radioligand by filtering the contents of the plate through the filter mat using a vacuum manifold.
-
Washing: Wash each well with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.
-
Quantification:
-
For ³H: Punch out the filter discs into scintillation vials, add scintillation cocktail, and count using a liquid scintillation counter.
-
For ¹²⁵I: Place the entire filter mat in a cassette and count using a gamma counter.
-
3. Data Analysis:
-
Calculate the percentage of specific binding for each test compound concentration: % Inhibition = 100 * (1 - (Counts_Sample - Counts_NSB) / (Counts_Total - Counts_NSB)).
-
Plot % Inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The workflow for this comparative evaluation is visualized below.
Caption: Workflow for comparing linker performance via binding assay.
Conclusion
The choice between a 3-substituted and a 4-substituted piperidine linker is a critical decision in rational drug design that hinges on a trade-off between predictable geometry and tunable physicochemical properties. 4-substituted linkers offer a rigid and well-defined conformational framework, making them a robust choice for establishing specific spatial relationships between molecular components. In contrast, 3-substituted linkers provide a powerful tool for modulating pKa and exploring a more nuanced conformational space, which can be essential for optimizing ADME properties and navigating complex structure-activity relationships. Ultimately, the optimal linker is context-dependent. Empirical testing, using established protocols such as competitive binding assays, is indispensable for validating design hypotheses and selecting the linker that confers the best overall profile for a given drug candidate.
References
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Piperidine derivatives; 4-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajchem-a.com [ajchem-a.com]
A Senior Application Scientist's Guide to the Structural Confirmation of 4-(1-Boc-piperidin-3-yl)-butyric Acid Derivatives
This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 4-(1-Boc-piperidin-3-yl)-butyric acid. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights into generating a self-validating, authoritative data package for this class of molecules.
The Analytical Challenge: Isomers and Conformational Complexity
The primary challenge in analyzing substituted piperidines lies in their conformational flexibility and the potential for isomerism. For the target molecule, this compound (CAS 318536-95-7), it is critical to distinguish it from its isomer, 4-(1-Boc-piperidin-4-yl)-butyric acid (CAS 142247-38-9). While seemingly similar, the substitution pattern dictates the molecule's three-dimensional shape, which in turn governs its biological activity. Furthermore, the tert-butoxycarbonyl (Boc) protecting group can introduce rotational isomers (rotamers) that may lead to signal broadening in NMR spectra, a phenomenon that requires careful consideration during data acquisition and interpretation.[1]
This guide will focus on a primary suite of techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as the foundational methods for structural confirmation. We will then compare these with alternative and complementary methods.
Primary Spectroscopic Analysis Workflow
A logical and efficient workflow is paramount for definitive structural confirmation. The following diagram illustrates the recommended process, starting with less destructive, information-rich techniques and progressing to confirmatory methods.
Caption: Recommended workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts (in ppm) for the target molecule in a typical deuterated solvent like CDCl₃. These predictions are based on established values for N-Boc piperidines and alkyl chains.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale for Chemical Shift |
| Boc Group | |||
| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 (3C) | Shielded, magnetically equivalent methyl protons and carbons. |
| -C(CH₃)₃ | - | ~79.5 | Quaternary carbon deshielded by adjacent oxygen. |
| -C=O | - | ~155.0 | Carbamate carbonyl carbon, characteristic chemical shift. |
| Piperidine Ring | |||
| H-2, H-6 | ~2.7-2.9 (m), ~3.9-4.1 (m) | ~45-48 (C-2), ~43-46 (C-6) | Diastereotopic protons adjacent to nitrogen, showing complex multiplicity. Broadening is possible due to rotamers. |
| H-3 | ~1.7-1.9 (m, 1H) | ~35-38 | Methine proton, deshielded by the butyric acid substituent. |
| H-4, H-5 | ~1.2-1.8 (m) | ~25-30 (C-4), ~30-35 (C-5) | Complex overlapping multiplets of the piperidine ring methylene groups. |
| Butyric Acid Chain | |||
| α-CH₂ | ~2.30 (t, 2H, J ≈ 7.5 Hz) | ~35-38 | Methylene group alpha to the carboxylic acid carbonyl. |
| β-CH₂ | ~1.65 (sextet, 2H) | ~28-32 | Methylene group coupled to both α and γ protons. |
| γ-CH₂ | ~1.40 (m, 2H) | ~22-26 | Methylene group adjacent to the piperidine ring. |
| -COOH | ~10-12 (br s, 1H) | ~179.0 | Acidic proton, often broad and its chemical shift is concentration-dependent. Deshielded carbonyl carbon.[2] |
Advanced 2D NMR for Unambiguous Assignment
While 1D NMR provides a foundational dataset, 2D NMR is required to definitively connect the pieces.[3][4][5] This is not merely a confirmatory step; it is a necessary component of a rigorous structural proof, especially for distinguishing isomers.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system.[6] For our target molecule, COSY would show correlations between the adjacent protons in the butyric acid chain (α-CH₂ to β-CH₂, β-CH₂ to γ-CH₂) and within the piperidine ring, helping to trace the connectivity of the aliphatic systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[6] It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting disparate parts of the molecule. It shows correlations between protons and carbons that are two or three bonds away.[6] For this compound, the key HMBC correlation would be from the γ-CH₂ protons of the butyric acid chain to the C-3 and C-4 carbons of the piperidine ring, unequivocally proving the 3-substitution pattern.
Caption: Key HMBC correlation confirming the 3-position linkage.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
1D NMR Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C{¹H} NMR spectrum and a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments. The parameters for these experiments (e.g., number of scans, relaxation delays) should be optimized based on sample concentration.[6]
-
Data Processing and Interpretation: Process the spectra using appropriate software. Assign all proton and carbon signals by systematically analyzing the correlations observed in the 2D spectra.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, offering a direct confirmation of the molecular formula. Electrospray ionization (ESI) is the preferred method for a molecule of this type, as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts.
Expected MS Data:
-
Molecular Formula: C₁₄H₂₅NO₄
-
Molecular Weight: 271.35 g/mol
-
Expected ESI-MS (Positive Ion Mode): m/z 272.18 [M+H]⁺, 294.16 [M+Na]⁺
Tandem mass spectrometry (MS/MS) can provide structural information through characteristic fragmentation patterns. The Boc group is particularly labile under MS/MS conditions and exhibits predictable losses.
Key Fragmentation Pathways:
-
Loss of tert-butyl cation (57 Da): [M+H]⁺ → [M+H-56]⁺ + isobutylene
-
Loss of Boc group (100 Da): [M+H]⁺ → [M+H-100]⁺
-
Loss of CO₂ from the Boc group (44 Da) followed by loss of isobutylene (56 Da).
The fragmentation of the piperidine ring itself can also occur, providing further structural clues.[1]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
Infusion/LC-MS: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion.
-
MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragment ion spectrum. Analyze the neutral losses to confirm the presence of the Boc group and other structural features.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple technique for identifying the key functional groups present in a molecule. While it does not provide detailed connectivity information, it serves as a quick quality check and corroborates the data from NMR and MS.
Expected Key IR Absorptions:
| Functional Group | Expected Absorption (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | 2500-3300 | Very broad |
| Aliphatic C-H | 2850-2960 | Strong, sharp |
| Carboxylic Acid C=O | 1700-1725 | Strong, sharp |
| Carbamate (Boc) C=O | 1680-1700 | Strong, sharp |
| C-N Stretch | 1000-1250 | Medium |
The presence of two distinct carbonyl peaks (one for the carboxylic acid and one for the Boc group) and a very broad O-H stretch are hallmark features for this molecule.[2]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed neat as a thin film (if an oil) or as a solid using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
Comparison of Analytical Techniques
The following table provides a comparative overview of the primary spectroscopic techniques and viable alternatives for the structural confirmation of this compound derivatives.
| Technique | Information Provided | Sensitivity | Sample Amount | Typical Experiment Time | Key Advantage | Limitation |
| 1D/2D NMR | Definitive atomic connectivity, stereochemistry, isomer differentiation | Moderate | 5-10 mg | 1-8 hours | Unambiguous structure determination | Relatively low throughput, requires pure sample |
| ESI-MS | Molecular weight, molecular formula (HRMS), fragmentation pattern | High | < 1 µg | < 5 minutes | Fast, confirms molecular formula | Does not provide connectivity, isomers often indistinguishable |
| FTIR | Presence of functional groups | Low | 1-2 mg | < 2 minutes | Very fast, simple sample prep | Provides no connectivity information |
| LC-MS | Purity, molecular weight of components in a mixture | High | < 1 µg | 5-30 minutes | Can analyze impure samples, provides purity data | Isomers may co-elute, limited structural info from MS alone |
| X-ray Crystallography | Absolute 3D structure in the solid state, stereochemistry | N/A | > 1 mg | Days to weeks | The "gold standard" for absolute structure proof | Requires a suitable single crystal, structure may differ in solution[1] |
Alternative and Complementary Methods: A Comparative Discussion
While the triad of NMR, MS, and IR provides a robust data package, certain situations may call for alternative or complementary techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool for assessing the purity of the synthesized compound. In a research setting, it's common to analyze the crude reaction mixture by LC-MS to identify the product peak and any side products before purification. For carboxylic acids, which can be challenging to analyze by reversed-phase LC, derivatization or the use of specific columns may be necessary for optimal results.[7][8][9]
-
X-ray Crystallography: For absolute proof of structure, particularly stereochemistry, single-crystal X-ray diffraction is the ultimate technique.[1] If the compound can be crystallized, this method provides an unambiguous 3D model of the molecule in the solid state. However, it is a time-consuming technique that is not always feasible, and it's important to remember that the solid-state conformation may not be the same as the biologically relevant conformation in solution.[1]
Conclusion
The structural confirmation of this compound derivatives is a clear-cut process when a logical, multi-technique approach is employed. While rapid methods like IR and MS provide essential preliminary data on functional groups and molecular weight, they are insufficient on their own for unambiguous proof. The cornerstone of the analytical process is comprehensive NMR analysis, including 2D techniques like COSY, HSQC, and particularly HMBC, which are non-negotiable for distinguishing isomers and definitively establishing atomic connectivity. By integrating these techniques, researchers can generate a self-validating and authoritative data package that ensures the scientific integrity of their work and provides a solid foundation for subsequent stages of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-3-carboxylic acid, N-BOC protected | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of PROTACs with Piperidine Linkers
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which orchestrate the degradation of specific proteins by hijacking the ubiquitin-proteasome system, are critically dependent on the tripartite structure: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1][2] While often perceived as a simple tether, the linker is a key determinant of a PROTAC's efficacy, influencing its physicochemical properties, ternary complex formation, and, crucially, its metabolic stability.[2][][4][5] This guide provides an in-depth comparison of the metabolic stability of PROTACs featuring piperidine-containing linkers against those with more conventional flexible linkers, supported by experimental frameworks and data-driven insights.
The Linker's Crucial Role in PROTAC Design
The linker's composition, length, and rigidity profoundly impact a PROTAC's overall performance.[2][5] It dictates the spatial orientation of the two ligands, which is essential for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][4][5] An improperly designed linker can lead to steric hindrance or unfavorable conformations, diminishing the PROTAC's activity.[2] Furthermore, the linker significantly influences a PROTAC's drug-like properties, including solubility, cell permeability, and metabolic stability.[2][6][7]
Recent trends in PROTAC design have seen a shift from purely flexible alkyl and polyethylene glycol (PEG) linkers towards the incorporation of more rigid structural motifs.[8] Saturated heterocycles, particularly piperidine and piperazine, have gained prominence for their ability to impart conformational rigidity.[1][8] This rigidity can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty associated with binding.[1][9]
Comparing Piperidine Linkers to Flexible Alternatives
The inclusion of a piperidine moiety into a PROTAC linker offers several advantages over traditional flexible linkers, primarily concerning metabolic stability.
Key Advantages of Piperidine Linkers:
-
Enhanced Metabolic Stability: The rigid, saturated ring structure of piperidine is generally more resistant to metabolic degradation compared to flexible alkyl or PEG chains, which can be susceptible to oxidative metabolism.[1][9] The incorporation of such cyclic moieties can be a successful strategy to increase the metabolic half-life of a PROTAC.[10]
-
Improved Physicochemical Properties: Piperidine-containing linkers can enhance aqueous solubility, a common challenge for large and often lipophilic PROTAC molecules.[11][12] This can be attributed to the introduction of a basic nitrogen atom that can be protonated at physiological pH.[13][14][15]
-
Conformational Rigidity: The constrained nature of the piperidine ring reduces the number of rotatable bonds in the linker, leading to a more defined three-dimensional structure.[1][9] This can improve selectivity by disfavoring the formation of off-target ternary complexes.[9]
Potential Challenges:
-
Design Complexity: The rigidity of piperidine linkers necessitates a more precise design to achieve a productive binding orientation for the ternary complex.[9] Unlike flexible linkers that can more easily adapt to different protein surfaces, a rigid linker requires careful consideration of the optimal length and attachment points.
-
Synthetic Accessibility: While piperidine is a common building block in medicinal chemistry, the synthesis of PROTACs with complex, rigid linkers can be more challenging than those with simple, flexible chains.[1]
Experimental Assessment of Metabolic Stability
To objectively compare the metabolic stability of PROTACs with piperidine linkers to other alternatives, a series of well-defined in vitro assays are essential. These assays provide quantitative data on the rate and pathways of metabolism, guiding the optimization of PROTAC candidates.
Core Experimental Workflow
The following diagram illustrates a typical workflow for assessing the metabolic stability of a novel PROTAC.
Caption: A generalized workflow for the assessment and optimization of PROTAC metabolic stability.
Key Experimental Protocols
1. Liver Microsomal Stability Assay
This assay is a primary screen to evaluate Phase I metabolic stability by exposing the PROTAC to liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[10][12]
-
Objective: To determine the in vitro half-life of a PROTAC in the presence of liver microsomes.[16]
-
Methodology:
-
Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent like DMSO.
-
Reaction Mixture: In a 96-well plate, combine liver microsomes (human, rat, or mouse) with a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the reaction by adding the test PROTAC and an NADPH regenerating system. The final concentration of the PROTAC is typically 1 µM.
-
Incubation: Incubate the plate at 37°C with shaking. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the remaining parent PROTAC concentration using a robust and sensitive LC-MS/MS method.[17]
-
2. Hepatocyte Stability Assay
This assay is considered the "gold standard" for early screening as it includes both Phase I and Phase II metabolic enzymes and cofactors at physiological levels.[10]
-
Objective: To evaluate the metabolic stability of a PROTAC in a more physiologically relevant system.
-
Methodology:
-
Cell Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability.
-
Cell Seeding: Seed the hepatocyte suspension in a collagen-coated 96-well plate.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiation: Add the test PROTAC to a final concentration of 1 µM.
-
Incubation: Incubate the plate at 37°C with shaking for an extended period (e.g., up to 4 hours), taking samples at various time points.
-
Sample Processing: At each time point, quench the reaction and process the samples as described in the microsomal stability assay.
-
Analysis: Quantify the remaining parent PROTAC using LC-MS/MS.
-
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear and concise table to facilitate comparison between different PROTACs.
Table 1: Comparative Metabolic Stability of PROTACs
| PROTAC ID | Linker Type | Microsomal Half-life (t1/2, min) | Hepatocyte Half-life (t1/2, min) | Major Metabolites Identified |
| PROTAC-A | Flexible (PEG) | 15 | 25 | Hydroxylation on linker |
| PROTAC-B | Flexible (Alkyl) | 22 | 38 | Oxidation on linker |
| PROTAC-C | Rigid (Piperidine) | > 60 | > 120 | Minimal metabolism observed |
| PROTAC-D | Rigid (Piperazine) | > 60 | > 120 | N-dealkylation |
Data is hypothetical and for illustrative purposes only.
The half-life (t1/2) is a critical parameter for judging the intrinsic stability of a compound.[12] A longer half-life indicates greater metabolic stability. In the hypothetical data above, PROTAC-C with the piperidine linker demonstrates significantly improved metabolic stability compared to its flexible linker counterparts.
Mechanistic Insights into Piperidine Metabolism
While generally stable, piperidine rings can undergo metabolism, primarily through oxidation. Understanding these potential metabolic "soft spots" is crucial for rational PROTAC design.
Caption: Potential metabolic pathways for a piperidine-containing PROTAC linker.
The primary metabolic liabilities for piperidine-containing linkers are N-dealkylation and hydroxylation on the ring.[10] Identifying these metabolites through LC-MS/MS analysis provides valuable information for further structural modifications to block these metabolic pathways and enhance stability.
Strategies to Enhance Metabolic Stability
When metabolic instability is identified as a bottleneck, several strategies can be employed to optimize the PROTAC structure, with a focus on the linker.
-
Linker Modification:
-
Incorporate Rigid Moieties: As demonstrated, replacing flexible linkers with rigid structures like piperidine can significantly improve stability.[7][9]
-
Modify Attachment Points: The site of linker attachment to the warhead and E3 ligase ligand can influence metabolic stability by sterically hindering the access of metabolic enzymes.[7][10]
-
Use of Cyclic Linkers: Besides piperidine, other cyclic structures like piperazine or triazole rings have also been shown to increase metabolic stability.[10]
-
-
Prodrug Strategy: A prodrug approach can be used to mask metabolically liable functional groups, which are then cleaved in vivo to release the active PROTAC.[7]
Conclusion
The linker is a critical component in the design of effective and drug-like PROTACs. The incorporation of rigid structural elements, such as piperidine, offers a compelling strategy to enhance metabolic stability, a key challenge in PROTAC development. By employing a systematic approach of in vitro metabolic assays, researchers can quantitatively assess the stability of different linker designs and make data-driven decisions to optimize their PROTAC candidates. While flexible linkers provide synthetic accessibility, the superior metabolic stability and favorable physicochemical properties often associated with piperidine-containing linkers make them an attractive choice for the development of next-generation protein degraders. The optimal linker design, however, remains highly dependent on the specific target and E3 ligase pair, necessitating empirical validation for each new PROTAC.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 4-(1-Boc-piperidin-3-yl)-butyric Acid in the Synthesis of Neuroactive Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its significance is particularly pronounced in the development of therapeutics targeting the central nervous system (CNS).[1][3] The conformational rigidity of the piperidine ring, coupled with its basic nitrogen atom, allows for precise three-dimensional positioning of pharmacophoric elements, which is crucial for selective interaction with biological targets. This guide provides an in-depth analysis of drug candidates synthesized using or containing the 4-(1-Boc-piperidin-3-yl)-butyric acid moiety, a versatile building block for creating conformationally constrained analogs of neurotransmitters like γ-aminobutyric acid (GABA) and other neuroactive compounds.
We will explore case studies of drug candidates, comparing their synthetic pathways, biological activities, and structure-activity relationships (SAR). This guide will also provide detailed experimental protocols and objective comparisons with alternative synthetic strategies, offering valuable insights for researchers in drug discovery and development.
The Versatility of the 4-(Piperidin-3-yl)-butyric Acid Scaffold
The 4-(piperidin-3-yl)-butyric acid core is a key structural motif in the design of various neuroactive agents. The piperidine ring serves as a rigid scaffold that restricts the conformational flexibility of the butyric acid side chain. This is particularly advantageous in the design of GABA analogs, where specific conformations are required for binding to different receptor subtypes. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen in this compound is instrumental in synthetic campaigns, allowing for selective modifications of the carboxylic acid functionality without interference from the basic nitrogen.
Case Study: Neurokinin-1 (NK1) Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists have been investigated for the treatment of a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and anxiety. The 3-benzhydryl-4-piperidone skeleton has been identified as a privileged substructure for targeting G-protein coupled receptors, including the NK1 receptor.[4] While not a direct derivative of our title compound, the synthesis of potent NK1 receptor antagonists often involves the construction of a substituted piperidine core, highlighting the importance of piperidine-based building blocks in this therapeutic area.
For instance, a series of 3-benzhydryl-4-piperidone derivatives were identified as potent tachykinin NK1 receptor antagonists.[4] The synthesis of these compounds involved the coupling of 1-benzylpiperidones with benzhydryl bromides or benzhydrols.[4] This approach underscores a different synthetic strategy to access functionalized piperidines.
Comparative Analysis of Synthetic Strategies
The synthesis of drug candidates containing the 4-(piperidin-3-yl)-butyric acid core can be approached from various angles. The use of this compound offers a direct and efficient route. However, alternative strategies exist, each with its own advantages and disadvantages.
| Synthetic Strategy | Advantages | Disadvantages |
| Direct use of this compound | Straightforward, allows for direct modification of the carboxylic acid. | Availability and cost of the starting material may be a factor. |
| Construction of the piperidine ring via cyclization | Greater flexibility in introducing substituents on the piperidine ring. | Often involves more synthetic steps and may require challenging cyclization conditions.[2] |
| Modification of a pre-existing piperidine core | Useful for late-stage functionalization and library synthesis. | May require protecting group manipulations and can be limited by the reactivity of the starting piperidine. |
The choice of synthetic strategy is often dictated by the specific target molecule, the desired substitution pattern, and considerations of scalability and cost-effectiveness.
Experimental Protocols
General Procedure for Amide Coupling using this compound
This protocol describes a standard method for forming an amide bond, a common transformation in the synthesis of bioactive molecules from a carboxylic acid starting material.
Materials:
-
This compound
-
Amine of choice
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the amine (1-1.2 equivalents) and the base (2-3 equivalents) to the solution.
-
Add the coupling agent (1.1 equivalents) portion-wise while stirring at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Boc-Deprotection Protocol
This protocol outlines the removal of the Boc protecting group to liberate the piperidine nitrogen for further functionalization.
Materials:
-
Boc-protected piperidine derivative
-
Acidic solution (e.g., trifluoroacetic acid in DCM, or HCl in dioxane)
-
Anhydrous solvent (if using TFA)
Procedure:
-
Dissolve the Boc-protected compound in the chosen solvent.
-
Add the acidic solution and stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base.
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic transformations involving piperidine-based scaffolds.
Caption: General workflow for the synthesis of amide derivatives from this compound.
Caption: Alternative synthetic approach involving de novo construction of the piperidine ring.
Conclusion
This compound stands out as a valuable and versatile building block in the synthesis of neuroactive drug candidates. Its pre-installed, conformationally constrained piperidine scaffold and the synthetically convenient Boc-protecting group make it an attractive starting material for accessing a variety of complex molecular architectures. While direct case studies of marketed drugs originating from this specific starting material are not abundant in the public literature, its structural motif is present in numerous compounds under investigation for CNS disorders. The comparative analysis of synthetic strategies highlights the importance of selecting the most appropriate route based on the specific goals of a drug discovery program. The experimental protocols provided offer a practical guide for researchers working with this and similar piperidine-based building blocks. The continued exploration of piperidine derivatives in medicinal chemistry is expected to yield novel therapeutics with improved efficacy and safety profiles for a range of challenging diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(1-Boc-piperidin-3-yl)-butyric Acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(1-Boc-piperidin-3-yl)-butyric acid (CAS No. 318536-95-7), a common building block in medicinal chemistry. Our approach is grounded in established safety protocols and regulatory compliance, aiming to provide clarity and instill confidence in your laboratory's waste management practices.
Hazard Assessment and Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic properties and potential hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, we can infer its likely hazard profile from structurally similar compounds and general chemical principles.
Based on data for the closely related analogue, 4-(1-Boc-piperidin-4-yl)butanoic acid, and other Boc-protected piperidine derivatives, we can anticipate the following characteristics[1][2]:
-
Physical State: Solid.
-
Hazards:
This assessment dictates that this compound should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
Table 1: Chemical and Hazard Profile Summary
| Property | Value/Information | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 318536-95-7 | [4][5][6][7] |
| Molecular Formula | C₁₄H₂₅NO₄ | [7] |
| Molecular Weight | 271.35 g/mol | |
| Physical State | Solid | |
| Anticipated Hazards | Acute oral toxicity (Category 4), Skin/eye/respiratory irritant, Combustible | [2][3] |
| Incompatibilities | Strong oxidizing agents, Strong acids | [3] |
The Disposal Workflow: A Step-by-Step Protocol
The foundation of proper chemical disposal lies in a systematic process of waste characterization, segregation, and selection of the appropriate disposal stream. The following workflow is designed to ensure compliance with general laboratory waste guidelines.
Figure 1. Decision workflow for the disposal of this compound.
Protocol 1: Disposal of Solid this compound
-
Waste Characterization:
-
Based on available data, this compound is not expected to meet the criteria for ignitability, corrosivity, or reactivity as defined by the Environmental Protection Agency (EPA)[8][9][10][11][12].
-
Due to its acute oral toxicity, it must be evaluated against your institution's specific criteria for non-hazardous waste. In many jurisdictions, it may be classified as a non-hazardous solid chemical waste suitable for landfill disposal via a licensed contractor[13][14]. Crucially, do not dispose of this chemical in the regular trash. Custodial staff are not trained to handle chemical waste[14].
-
-
Segregation and Collection:
-
Designate a specific waste container for "Non-Hazardous Solid Chemical Waste."
-
This container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, screw-top lid.
-
Collect all solid waste of this compound, including any grossly contaminated items like weigh boats or paper, in this container.
-
Ensure the container is clearly labeled with:
-
The words "Non-Hazardous Solid Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
The date of accumulation.
-
The name of the generating researcher or lab.
-
-
-
Storage and Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
When the container is full or ready for disposal, follow your institution's Environmental Health and Safety (EHS) procedures to arrange for pickup by a licensed chemical waste disposal contractor.
-
Protocol 2: Disposal of Contaminated Labware and PPE
-
Empty Containers:
-
An "empty" container that held this compound can typically be disposed of in the regular trash, provided it is "RCRA empty." This means no freestanding solid remains.
-
To ensure the container is empty, scrape out as much of the solid as is practical and dispose of the scrapings as solid chemical waste.
-
Before placing the empty container in the trash, deface the label to prevent any confusion[14].
-
-
Contaminated Sharps:
-
Needles, syringes, or other sharps contaminated with this compound should be placed in a designated, puncture-proof sharps container for hazardous waste.
-
-
Personal Protective Equipment (PPE):
-
Gloves, disposable lab coats, and other PPE with incidental contamination can typically be disposed of in the regular laboratory trash.
-
If PPE is grossly contaminated, it should be collected with the solid chemical waste.
-
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.
-
-
Cleanup Procedure for Small Spills:
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Carefully sweep the solid material into a dustpan or onto a piece of card. Avoid creating dust.
-
Place the collected solid into your designated "Non-Hazardous Solid Chemical Waste" container.
-
Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as solid chemical waste.
-
Wash your hands thoroughly after the cleanup is complete.
-
The Rationale Behind the Protocol
This disposal framework is built on the principle of "cradle-to-grave" waste management, a cornerstone of the EPA's Resource Conservation and Recovery Act (RCRA). By correctly identifying, segregating, and containerizing chemical waste at the point of generation, we ensure a safe and compliant disposal pathway.
The classification of this compound as likely non-hazardous (for disposal purposes) stems from its lack of RCRA-defined characteristics of ignitability, corrosivity, and reactivity. The toxicity, while present, is not typically at a level that would classify it as acutely hazardous waste. However, institutional and local regulations can be more stringent, hence the unwavering recommendation to consult your EHS department.
The Boc (tert-butoxycarbonyl) protecting group is generally stable under neutral and basic conditions but is readily cleaved by acids[15][16][17]. This stability means the compound is unlikely to decompose or react under standard storage conditions.
By adhering to these procedures, you not only comply with regulatory mandates but also contribute to a culture of safety and environmental stewardship within your organization.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. peptide.com [peptide.com]
- 4. chemscene.com [chemscene.com]
- 5. biosynce.com [biosynce.com]
- 6. aksci.com [aksci.com]
- 7. This compound | 318536-95-7 [amp.chemicalbook.com]
- 8. mlienvironmental.com [mlienvironmental.com]
- 9. Characteristics of Hazardous Waste | Arcwood Environmental™ [arcwoodenviro.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 13. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 14. sfasu.edu [sfasu.edu]
- 15. Double BOC protection selective removal method [en.highfine.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. peptide.com [peptide.com]
Personal protective equipment for handling 4-(1-Boc-piperidin-3-yl)-butyric acid
Comprehensive Safety & Handling Guide: 4-(1-Boc-piperidin-3-yl)-butyric acid
As your partner in pioneering research, we understand that scientific advancement and stringent safety protocols are inextricably linked. This guide provides essential, field-tested guidance for the safe handling of this compound (CAS: 318536-95-7), a key building block in modern drug development. Our objective is to empower you with the knowledge to manage this reagent confidently, ensuring the integrity of your work and the safety of your laboratory personnel.
Hazard Identification and Risk Assessment
This compound is a white to off-white solid.[1] While specific toxicity data is limited, its chemical structure—a carboxylic acid derivative—and available safety information point to several potential hazards.[1][2] A thorough risk assessment is the foundation of a safe experimental plan.
Primary Hazards:
-
Skin Irritation (H315): Like many carboxylic acids, this compound can cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): The powdered nature of the solid increases the risk of accidental eye contact, which can lead to serious irritation.[1][3]
-
Respiratory Irritation (H335): Inhalation of fine dust particles may cause irritation to the respiratory tract.[1][3]
-
Harmful if Swallowed (H302): Ingestion of the compound may be harmful.[1][4]
The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, meaning it can be removed under acidic conditions, which is a key aspect of its chemical reactivity but does not typically introduce acute handling hazards itself.[5] However, during handling, the primary risks are associated with the physical form (powder) and the carboxylic acid moiety.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial for mitigating the identified risks. The selection of PPE should not be a static choice but rather a dynamic decision based on the specific procedure being performed.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1] Therefore, robust eye protection is mandatory.
-
Minimum Requirement: Safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards must be worn at all times in the laboratory where this chemical is handled.[3][6][7]
-
Elevated Risk Operations: When handling larger quantities or when there is a significant risk of dust generation or splashing (e.g., during transfer or dissolution), chemical splash goggles are required. For maximum protection, a face shield should be worn over the safety goggles.[3][8]
Skin and Body Protection
-
Laboratory Coat: A standard, fully-buttoned laboratory coat is required to protect against incidental skin contact.[9] For tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling this solid and its solutions, offering good resistance and dexterity.[8][9] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin. Change gloves immediately if they become contaminated.[3]
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, must be worn in the laboratory.[3]
Respiratory Protection
The primary inhalation risk comes from airborne dust.[3]
-
Engineering Controls: The preferred method for controlling this hazard is to handle the solid compound within a certified chemical fume hood to minimize dust inhalation.[3][6]
-
Respiratory Masks: If a fume hood is not available or if engineering controls are insufficient to keep dust levels to a minimum, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with a particulate filter) should be worn.[3][7][10] The choice of respirator must be based on a formal risk assessment of the specific procedure.
PPE Summary for Key Operations
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing/Transfer (Solid) | Safety Goggles | Nitrile Gloves | Lab Coat | Required (Fume Hood or Respirator) |
| Dissolution/Solution Prep | Safety Goggles / Face Shield | Nitrile Gloves | Lab Coat | Recommended (Fume Hood) |
| Reaction Workup | Safety Goggles / Face Shield | Nitrile Gloves | Lab Coat | As dictated by other reagents |
| Spill Cleanup (Small) | Safety Goggles / Face Shield | Nitrile Gloves | Lab Coat | Required (Respirator if dusty) |
PPE Selection Workflow
The following diagram outlines the logical process for selecting appropriate PPE based on the nature and scale of the handling task.
Caption: Decision workflow for selecting appropriate PPE levels.
Operational Protocol & Disposal Plan
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.
Handling the Solid Compound
-
Designated Area: Always handle the solid in a designated area, preferably within a chemical fume hood to control dust.[3]
-
Ventilation Check: Ensure the fume hood is functioning correctly before starting work.
-
Transfer: Use a spatula for transfers. Avoid actions that generate dust, such as pouring from a height.[3]
-
Decontamination: After handling, decontaminate the spatula and the work surface with an appropriate solvent (e.g., ethanol) followed by soap and water.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for 15-20 minutes.[11] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[12] If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms develop.
-
Spill: For small spills, use personal protective equipment, avoid dust formation, and sweep up the material.[6] Place the spilled solid and any contaminated cleaning materials into a suitable, labeled container for hazardous waste disposal.[3][9]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, absorbent pads) must be collected as solid hazardous waste.[3][9]
-
Container Labeling: Place waste into a dedicated, sealable, and clearly labeled hazardous waste container. The label must include the full chemical name: "Waste this compound".[9]
-
Final Disposal: Arrange for disposal through your institution's licensed hazardous waste management provider. Never dispose of this chemical down the drain or in regular trash.[6][9]
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects both the researcher and the research.
References
- 1. This compound | 318536-95-7 [amp.chemicalbook.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(1-Boc-piperidin-4-yl)butanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. leelinework.com [leelinework.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. bio.vu.nl [bio.vu.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
